molecular formula C5H11NO3S B147125 DL-Methionine sulfoxide CAS No. 62697-73-8

DL-Methionine sulfoxide

货号: B147125
CAS 编号: 62697-73-8
分子量: 165.21 g/mol
InChI 键: QEFRNWWLZKMPFJ-ZXPFJRLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DL-Methionine sulfoxide is the oxidized derivative of the essential amino acid methionine, presented as a white solid mixture of both the R and S sulfoxide enantiomers with a high purity of ≥98% citation:1 citation:7 . This compound is highly soluble in water and hydrochloric acid citation:1 , facilitating its use in various aqueous biological and chemical systems. In biochemical research, DL-Methionine sulfoxide serves as a critical marker and tool for studying oxidative stress citation:9 . Methionine residues in proteins are exceptionally susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. The accumulation of this oxidation product is associated with age-related cellular decline and protein dysfunction citation:2 citation:3 . Consequently, this compound is invaluable in investigations aimed at understanding the impact of oxidative damage on cellular function and in exploring the methionine sulfoxide reductase (Msr) enzyme system, which specifically reduces methionine sulfoxide back to methionine, effectively repairing oxidized proteins citation:2 citation:5 . Its applications extend to pharmaceutical research, where it is utilized as a key intermediate in synthesis processes citation:1 . Furthermore, the unique stereospecificity of the Msr enzymes, with MsrA reducing the S-sulfoxide and MsrB reducing the R-sulfoxide, has enabled the application of these enzymes in biocatalysis for the high-yield preparation of enantiomerically pure chiral sulfoxides, which are valuable building blocks in medicinal and organic chemistry citation:5 .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

62697-73-8

分子式

C5H11NO3S

分子量

165.21 g/mol

IUPAC 名称

(2S)-2-amino-4-[(R)-methylsulfinyl]butanoic acid

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1

InChI 键

QEFRNWWLZKMPFJ-ZXPFJRLXSA-N

SMILES

CS(=O)CCC(C(=O)O)N

手性 SMILES

C[S@@](=O)CC[C@@H](C(=O)O)N

规范 SMILES

CS(=O)CCC(C(=O)O)N

熔点

232-234°C

其他CAS编号

454-41-1
62697-73-8

物理描述

Solid

Pictograms

Irritant

同义词

methionine sulfoxide
methionine sulfoxide, (+-)-isomer
methionine sulfoxide, (2R)-isomer
methionine sulfoxide, (2S)-isomer
methionine sulfoxide, (R-(R*,S*))-isomer
methionine sulfoxide, (S-(R*,S*))-isomer
methionine sulfoxide, 35S-labeled, (+-)-isome

产品来源

United States

Foundational & Exploratory

Biological Significance of DL-Methionine Sulfoxide in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine sulfoxide (MetO) is not merely a marker of oxidative damage but a pivotal player in cellular redox signaling and protein regulation.[1][2] This guide dissects the biological significance of DL-methionine sulfoxide, clarifying the critical stereochemical distinctions between the amino acid chirality (D- vs. L-Met) and the sulfoxide sulfur chirality (R- vs. S-sulfoxide).[2] It provides researchers with a mechanistic understanding of the Methionine Sulfoxide Reductase (Msr) system, the "ROS Sink" hypothesis, and validated protocols for the quantification of MetO isomers, addressing the common analytical artifacts that plague this field.[2]

Part 1: Chemical Foundation & Stereochemistry[2]

The Stereochemical Matrix

Understanding "DL-methionine sulfoxide" requires dissecting two distinct chiral centers.[2] In biological systems, the oxidation of L-Methionine by Reactive Oxygen Species (ROS) creates a new chiral center at the sulfur atom.[2][3]

  • Alpha-Carbon Chirality: Biological systems predominantly utilize L-Methionine .[2] "DL-Methionine" refers to a racemic mixture of the amino acid, often used in in vitro toxicology or as a chemical standard.[2]

  • Sulfur Chirality: Oxidation of the sulfur atom yields two diastereomers: Methionine-S-sulfoxide (Met-S-SO) and Methionine-R-sulfoxide (Met-R-SO) .[2][4]

Critical Technical Distinction: When researchers purchase "DL-Methionine Sulfoxide" reagents, they are typically working with a mixture of four isomers:

  • L-Met-S-SO (Biologically active, repairable)[2]

  • L-Met-R-SO (Biologically active, repairable)[2]

  • D-Met-S-SO (Exogenous/Bacterial relevance)[2]

  • D-Met-R-SO (Exogenous/Bacterial relevance)[2]

Note: In this guide, we focus on the L-Met-derived sulfoxides (L-Met-S-SO and L-Met-R-SO), as these are the endogenous species generated during oxidative stress in mammals.[2]

The "ROS Sink" Hypothesis

Methionine residues function as endogenous antioxidants.[2][5] The sulfur atom is easily oxidized by H₂O₂ and hydroxyl radicals, protecting critical active sites in proteins.[2] Unlike other oxidative modifications (e.g., carbonylation), Met oxidation is reversible .[2]

Mechanism:

  • ROS attacks Met sulfur.[2]

  • Met converts to MetO (scavenging the oxidant).[2]

  • Msr enzymes reduce MetO back to Met (restoring the scavenger).[2][3][6]

Part 2: The Msr Enzymatic System

The repair of MetO is stereospecific. Mammals possess two distinct classes of Methionine Sulfoxide Reductases (Msr).

Enzyme Specificity
EnzymeSubstrate SpecificityMechanismCellular Localization
MsrA S-Sulfoxide (Free & Protein-bound)Thioredoxin-dependent reductionCytosol, Mitochondria, Nucleus
MsrB R-Sulfoxide (Protein-bound only*)Thioredoxin/Thionein-dependentCytosol (MsrB1), Mitochondria (MsrB2), ER (MsrB3)
fRMsr Free R-Sulfoxide Absent in Mammals (Present in Yeast/Bacteria)N/A

Biological Consequence: Mammals cannot efficiently reduce free L-Met-R-SO because they lack fRMsr.[2][5][7] Consequently, free Met-R-SO accumulates in plasma and urine during oxidative stress and is used as a biomarker, whereas protein-bound Met-R-SO is repaired by MsrB.[2]

Visualization: The Msr Redox Cycle

The following diagram illustrates the stereospecific repair pathways and the coupling to the Thioredoxin (Trx) system.[2]

MsrCycle Met L-Methionine Met_S_SO Met-S-Sulfoxide Met->Met_S_SO Oxidation Met_R_SO Met-R-Sulfoxide Met->Met_R_SO Oxidation ROS ROS (H2O2, OH•) ROS->Met Attacks Met_S_SO->Met Repair Met_R_SO->Met Repair MsrA MsrA (Reduces S-form) MsrA->Met_S_SO Trx_Ox Thioredoxin (Oxidized) MsrA->Trx_Ox MsrB MsrB (Reduces R-form) MsrB->Met_R_SO MsrB->Trx_Ox Trx_Red Thioredoxin (Reduced) Trx_Red->MsrA Restores Enzyme Trx_Red->MsrB Restores Enzyme

Figure 1: Stereospecific oxidation and repair cycle of L-Methionine. MsrA and MsrB utilize reducing equivalents from Thioredoxin to restore Methionine.[6][8]

Part 3: Experimental Protocols

Protocol 1: Artifact-Free Quantification of MetO (LC-MS/MS)

Challenge: Standard sample preparation (cell lysis, digestion) often induces artificial methionine oxidation, leading to massive overestimation of MetO levels.[2] Solution: Stable Isotope Labeling with


O-H₂O₂.

Principle: By forcing the oxidation of all remaining Methionine to Met-


O before digestion, any MetO detected with natural oxygen isotopes (

O) must have been present in vivo.[2]

Workflow:

  • Lysate Preparation: Lyse cells in anaerobic buffer (degassed) containing NEM (N-ethylmaleimide) to block free thiols.[2]

  • Isotopic Oxidation:

    • Add excess H₂

      
      O₂ (Hydrogen Peroxide-
      
      
      
      O) to the lysate.[2]
    • Incubate at pH 7.4 for 30 mins.

    • Result: All unoxidized Met converts to Met-

      
      O-Sulfoxide.[2] Endogenous MetO remains as Met-
      
      
      
      O-Sulfoxide.[2]
  • Digestion: Proceed with standard Trypsin digestion.

  • LC-MS/MS Analysis:

    • Monitor peptides for mass shifts.[2]

    • Endogenous MetO: Mass shift +16 Da (vs Met).[2]

    • Artifact/Forced MetO: Mass shift +18 Da (vs Met).

  • Calculation:

    
    
    
Protocol 2: Msr Activity Assay (Dabsyl-Met Method)

This assay measures the reduction of a chromophore-labeled MetO substrate, allowing for HPLC-UV detection.[2]

Materials:

  • Substrate: Dabsyl-Met-S-SO or Dabsyl-Met-R-SO (Custom synthesis required or separation of racemic Dabsyl-MetO).[2]

  • Reducing System: 20 mM DTT (Dithiothreitol).[2]

  • Enzyme: Purified MsrA or MsrB, or cell lysate.[2]

Steps:

  • Reaction Mix: Combine 50 mM Hepes (pH 7.5), 20 mM DTT, 200 µM Dabsyl-Met-SO substrate.

  • Initiation: Add 1-10 µg enzyme/lysate.[2] Incubate at 37°C for 30 min.

  • Termination: Stop reaction with 2 volumes of Acetonitrile.

  • HPLC Separation:

    • Column: C18 Reverse Phase.[2][9]

    • Mobile Phase: Acetate buffer (pH 4.[2]1) / Acetonitrile gradient.[2][9]

    • Detection: Absorbance at 436 nm.[2]

  • Quantification: Measure the peak area of the product (Dabsyl-Met) relative to the substrate.[2]

Part 4: Biological Significance & Pathology[2]

Neurodegeneration (Alzheimer's & Parkinson's)

Oxidative stress is a hallmark of neurodegenerative disease.[2]

  • Alpha-Synuclein (α-syn): This protein, central to Parkinson's, contains four Met residues.[2] Oxidation of these residues inhibits fibrillation but promotes the formation of toxic oligomers.[2]

  • Beta-Amyloid (Aβ): Met35 oxidation in Aβ is critical for its neurotoxicity and aggregation properties.

  • MsrA Protective Role: Overexpression of MsrA in neuronal models significantly reduces the toxicity of α-syn and Aβ by maintaining Met in the reduced state.[2]

Aging and Lifespan
  • MsrA Knockout Mice: Exhibit reduced lifespan (~40% reduction), increased sensitivity to hyperoxia, and accumulation of oxidized proteins (carbonyls).[2]

  • Cataract Formation: The lens proteins (crystallins) are rich in Met. Oxidation leads to conformational changes and aggregation (cataracts).[2] MsrA is essential for lens transparency.[2]

Immunogenicity

The immune system can distinguish between Met and MetO.[2]

  • Autoantibodies: In certain autoimmune conditions, antibodies specific to MetO-modified proteins have been detected.[2] The oxidation creates a "neo-epitope," breaking tolerance.[2]

Part 5: References

  • Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases. Source: Molecular Biology of the Cell URL:[Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Source: Analytical Chemistry URL:[Link]

  • The biological significance of methionine sulfoxide stereochemistry. Source: Free Radical Biology & Medicine URL:[Link]

  • L-methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes. Source: Toxicological Sciences URL:[2][Link]

  • Methionine sulfoxide reductase A is a stereospecific methionine oxidase. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

structural differences between L-methionine and DL-methionine sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Structural Differences Between L-Methionine and DL-Methionine Sulfoxide

Introduction: From Essential Amino Acid to Oxidative Biomarker

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a key player in numerous metabolic pathways, including transmethylation and transsulfuration.[1][2] Its thioether side chain, however, renders it particularly susceptible to oxidation by reactive oxygen species (ROS), a characteristic that has profound implications for cellular function, aging, and disease.[3][4] This oxidation converts methionine into methionine sulfoxide (MetO), a modification that introduces significant structural and functional changes.

This guide provides a detailed examination of the core structural differences between the parent amino acid, L-methionine, and its oxidized form, DL-methionine sulfoxide. We will explore the stereochemical consequences of the oxidation event, the distinct properties of the resulting diastereomers, and the biological and analytical methodologies that underscore their importance in research and drug development.

Part 1: The Precursor Molecule: L-Methionine

L-methionine is one of the 22 proteinogenic amino acids. Its structure is defined by a central alpha-carbon (Cα) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a non-polar, aliphatic side chain: -(CH2)2-S-CH3.[5]

Key Structural Features:

  • Chirality: The alpha-carbon is a chiral center. In all naturally occurring proteins in humans and other mammals, methionine exists in the "L" configuration (L-enantiomer).[6][7] This stereochemistry is crucial for recognition by ribosomes during protein synthesis and by various enzymes.

  • Side Chain: The thioether group (-S-CH3) in the side chain is relatively non-polar and flexible.[8] While many methionine residues are buried within a protein's hydrophobic core, those exposed on the surface are vulnerable to oxidation.[3][8]

L_Methionine_Structure cluster_methionine L-Methionine C_alpha NH2 H₂N C_alpha->NH2 H₂N COOH COOH C_alpha->COOH COOH H H C_alpha->H H SideChain_C1 CH₂ C_alpha->SideChain_C1 SideChain_C2 CH₂ SideChain_C1->SideChain_C2 S S SideChain_C2->S CH3 CH₃ S->CH3 CH₃

Caption: Molecular structure of L-Methionine.

Part 2: The Oxidation Event: Emergence of a Second Chiral Center

The oxidation of methionine's sulfur atom converts the thioether into a sulfoxide. This seemingly simple addition of an oxygen atom is a pivotal event that fundamentally alters the molecule's geometry and chemical properties.

The sulfur atom in L-methionine is prochiral. Upon oxidation, it becomes a new stereocenter, creating a chiral sulfoxide.[1] This means that the oxidation of a single, stereochemically pure compound (L-methionine) results in the formation of two distinct products.

Oxidation_Workflow L_Met L-Methionine (Single Stereoisomer) Chiral Center: Cα MetO_Mix L-Methionine Sulfoxide (Mixture of Diastereomers) Chiral Centers: Cα, Sulfur L_Met->MetO_Mix Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->L_Met

Caption: Oxidation of L-Methionine to L-Methionine Sulfoxide.

Part 3: L-Methionine Sulfoxide: A Tale of Two Diastereomers

Since the starting material, L-methionine, is already chiral at the alpha-carbon (L- or S-configuration), the creation of a new chiral center at the sulfur atom results in a pair of diastereomers. These are designated as L-methionine-S-sulfoxide and L-methionine-R-sulfoxide.[1][3]

  • L-Methionine-S-sulfoxide (Met-S-SO): One of the two diastereomers formed.

  • L-Methionine-R-sulfoxide (Met-R-SO): The other diastereomer.

These two molecules are not mirror images of each other and therefore have different physical and chemical properties, including how they interact with enzymes.[1] Unless the oxidation is catalyzed by a specific enzyme, chemical oxidation by ROS typically produces a roughly equal mixture of the R and S diastereomers.[9]

Part 4: Defining DL-Methionine Sulfoxide

The term "DL-Methionine Sulfoxide" can be ambiguous. In chemical catalogs, it often refers to a mixture containing all four possible stereoisomers (L-Met-S-SO, L-Met-R-SO, D-Met-S-SO, and D-Met-R-SO).[10][11][12]

However, in a biological or drug development context where the precursor is the naturally occurring L-methionine, "DL-methionine sulfoxide" implicitly refers to the diastereomeric mixture that results from its oxidation: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide . For the remainder of this guide, we will use this biological context.

Part 5: Comparative Summary of Structural and Physicochemical Properties

The conversion of L-methionine to its sulfoxide derivatives introduces significant changes in its properties, which are summarized below.

PropertyL-MethionineL-Methionine Sulfoxide (Diastereomeric Mixture)Causality of Difference
Chemical Formula C₅H₁₁NO₂S[6][13]C₅H₁₁NO₃S[3][11]Addition of one oxygen atom to the sulfur.
Molecular Weight 149.21 g/mol [13][14]165.21 g/mol [11][12]The mass of the added oxygen atom.
Chiral Centers One (the α-carbon)Two (the α-carbon and the sulfur atom)Oxidation creates a new stereocenter at the sulfur.
Stereoisomers L-enantiomer (naturally)Two diastereomers (L-Met-S-SO and L-Met-R-SO)The new chiral center gives rise to diastereomers.
Side Chain Polarity Non-polar, hydrophobicPolar, hydrophilicThe S=O bond is highly polar, increasing water solubility and changing interaction profiles.
Physiological State Essential amino acidOxidized metabolite, biomarker of oxidative stress[10]A product of cellular oxidative processes.

Part 6: Biological Significance: The Stereospecific Repair System

The structural differences between the two methionine sulfoxide diastereomers are not trivial; they are critically important for biological recognition and repair. Cells have evolved a sophisticated enzymatic system, the Methionine Sulfoxide Reductases (Msr), to reverse this oxidative damage.[4] Crucially, this system is stereospecific.[15]

  • MsrA (Methionine Sulfoxide Reductase A): This enzyme specifically recognizes and reduces the S-diastereomer (L-methionine-S-sulfoxide) back to L-methionine.[1][9]

  • MsrB (Methionine Sulfoxide Reductase B): This enzyme is specific for the R-diastereomer (L-methionine-R-sulfoxide).[1][15]

This enzymatic division of labor underscores the cell's ability to distinguish between the subtle structural differences of the two diastereomers. The accumulation of unrepaired MetO, particularly the R-form in mammals which have a less efficient repair system for the free amino acid, is linked to aging and age-related diseases.[1][2]

Msr_Pathway cluster_oxidation Oxidative Stress cluster_reduction Enzymatic Repair L_Met L-Methionine MetO_S L-Met-(S)-SO L_Met->MetO_S ROS MetO_R L-Met-(R)-SO L_Met->MetO_R ROS MsrA MsrA MetO_S->MsrA specific reduction MsrB MsrB MetO_R->MsrB specific reduction L_Met_repaired L-Methionine MsrA->L_Met_repaired MsrB->L_Met_repaired

Caption: Stereospecific reduction of MetO by MsrA and MsrB enzymes.

Part 7: Analytical Methodologies for Diastereomer Differentiation

Distinguishing and quantifying the S and R diastereomers of methionine sulfoxide is essential for studying oxidative stress in biological samples and for quality control in biopharmaceutical development. Because diastereomers have different physical properties, they can be separated using chromatographic techniques.

Protocol: HPLC Separation of MetO Diastereomers

This protocol outlines a general workflow for the separation of L-methionine-S-sulfoxide and L-methionine-R-sulfoxide in a biological sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization.

Rationale: Derivatization with a chromophore or fluorophore tag (e.g., o-phthalaldehyde (OPA) or dabsyl chloride) enhances detection sensitivity.[9][16] The distinct three-dimensional structures of the derivatized diastereomers lead to differential interactions with the stationary phase of the HPLC column, enabling their separation.

Step-by-Step Methodology:

  • Sample Preparation (Protein Hydrolysis):

    • If MetO is being measured within a protein, perform acid or enzymatic hydrolysis to release free amino acids.

    • Centrifuge the hydrolysate to pellet any precipitate.

    • Collect the supernatant containing the free amino acids.

  • Pre-Column Derivatization (using Dabsyl Chloride):

    • To 100 µL of the amino acid sample/standard, add 100 µL of a dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).

    • Add 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0) to maintain alkaline conditions for the reaction.

    • Incubate the mixture at 70°C for 15 minutes in the dark.

    • Add a quenching solution (e.g., 50 µL of a glycine solution) to react with excess dabsyl chloride.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV-Vis detector set to the maximum absorbance of the dabsyl tag (approx. 436 nm).

  • Chromatographic Separation:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-25 min: Gradient from 15% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Return to 15% B (re-equilibration).

    • Data Analysis: The two diastereomers will appear as distinct peaks. The more hydrophilic S-epimer typically elutes earlier than the R-epimer.[9] Quantify peaks by integrating their area and comparing them to a standard curve generated from purified Met-S-SO and Met-R-SO standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Hydrolysis Protein Hydrolysis (if applicable) Derivatization Pre-Column Derivatization (e.g., Dabsyl Chloride) Hydrolysis->Derivatization Filtration Filtration (0.22 µm) Derivatization->Filtration Injection Inject into RP-HPLC System Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify Diastereomer Peaks Chromatogram->Quantification

Caption: Analytical workflow for HPLC-based separation of MetO diastereomers.

Conclusion

The structural distinction between L-methionine and DL-methionine sulfoxide is not merely the addition of an oxygen atom but a fundamental transformation in stereochemistry and physicochemical properties. The oxidation of L-methionine's prochiral sulfur atom creates two distinct diastereomers, L-methionine-S-sulfoxide and L-methionine-R-sulfoxide. This event converts a non-polar side chain into a polar one and introduces a new layer of structural complexity that is specifically recognized by cellular repair machinery. For researchers in biology and drug development, understanding these differences is paramount for accurately assessing oxidative stress, ensuring the stability and efficacy of biotherapeutics, and elucidating the complex mechanisms of aging and disease.

References

  • Wikipedia. (n.d.). Methionine sulfoxide. Retrieved from [Link]

  • Kim, G., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 50(2), 222-230. Available from: [Link]

  • Kim, G., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 50(2), 222-230. Available from: [Link]

  • Stadtman, E. R., & Levine, R. L. (2000). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 528(3), 433-439. Available from: [Link]

  • Kim, G., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. ResearchGate. Available from: [Link]

  • Lee, B. C., & Gladyshev, V. N. (2011). Methionine oxidation and repair. ResearchGate. Available from: [Link]

  • Ecoli Metabolome Database. (2015). Methionine sulfoxide (ECMDB02005). Retrieved from [Link]

  • PubChem. (n.d.). Methionine sulfoxide, DL-. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • D'Andrea, L. D., & Tsvetkov, P. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. Proceedings of the National Academy of Sciences, 108(26), 10513-10518. Available from: [Link]

  • Betakim Tekstil. (n.d.). Methionine, L-Methionine, DL-Methionine, 63-68-3, 59-51-8. Retrieved from [Link]

  • Yan, B., et al. (2026). Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. Analytical Chemistry. Available from: [Link]

  • Stadtman, E. R., Moskovitz, J., & Levine, R. L. (2003). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & Redox Signaling, 5(5), 577-582. Available from: [Link]

  • Minard, K. I., et al. (2010). Determination of the specific activities of methionine sulfoxide reductase A and B by capillary electrophoresis. Analytical Biochemistry, 401(1), 94-99. Available from: [Link]

  • Vazquez-Añon, M. (2017). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. Retrieved from [Link]

Sources

The Silent Disruptor: Impact of DL-Methionine Sulfoxide on Enzyme Kinetics and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine oxidation is not merely a degradation product; it is a binary switch that alters protein hydrodynamics. The oxidation of Methionine (Met) to Methionine Sulfoxide (MetO) introduces a chiral center, creating a racemic mixture of S- and R-isomers (DL-MetO) when induced chemically in vitro.[1][2] This modification increases the dipole moment of the side chain, effectively converting a hydrophobic residue into a hydrophilic one.

For drug development, particularly biologics, this presents a dual threat: Kinetic Silencing (loss of potency) and Thermodynamic Destabilization (aggregation risk). This guide dissects the mechanistic impact of MetO on enzyme kinetics, details the stereospecific repair mechanisms often overlooked in stability assays, and provides a self-validating workflow for quantifying this modification.

The Mechanistic Basis: The Hydrophobicity Switch

Methionine is unique among amino acids (along with Cysteine) in its susceptibility to reactive oxygen species (ROS).[3][4][5] However, unlike the disulfide bridges of Cysteine, Methionine oxidation is often "invisible" on standard SDS-PAGE but structurally catastrophic.

The Chemical Transformation
  • Native Met: The thioether side chain is non-polar and highly hydrophobic. It often acts as a "molecular glue" in the hydrophobic cores of proteins or lines non-polar binding pockets.

  • Oxidized Met (MetO): The addition of oxygen to the sulfur atom creates a sulfoxide group.[1][2] This group is polar.

    • Hydrophobicity Index: Met (0.73)

      
       MetO (Hydrophilic).
      
    • Steric Bulk: The oxygen atom adds van der Waals volume, potentially causing steric clashes in tightly packed active sites.

The Stereochemical Trap (DL-MetO)

Chemical oxidation (e.g., via


 stress testing) is non-stereospecific. It generates a racemic mixture of Methionine-S-sulfoxide  and Methionine-R-sulfoxide .[1][2][3]
  • Biological Relevance: In vivo, enzymatic oxidation is often stereospecific.

Impact on Enzyme Kinetics[6]

MetO impacts kinetics through two primary modes: Direct Active Site Blockade (increasing


 or decreasing 

) and Allosteric Disruption (altering cooperativity).
Case Study 1: Alpha-1-Antitrypsin (AAT)

AAT is the canonical example of MetO sensitivity. It inhibits neutrophil elastase.[6][7] The reactive center loop contains Met351 and Met358. Upon oxidation, AAT loses its ability to act as a "mousetrap" for elastase.

Table 1: Kinetic Impact of MetO on Alpha-1-Antitrypsin (AAT)

ParameterNative AATOxidized AAT (MetO)Fold ChangeMechanism
Association Rate (

)


~2,000x Decrease Steric hindrance prevents loop insertion into elastase active site.
Inhibitory Activity 100%< 5%Loss of Function Critical Met358 oxidation abolishes binding.
Half-life (

)
~170 min~170 minNo ChangeClearance rates in vivo may remain similar despite loss of potency.
Case Study 2: Calmodulin (CaM)

CaM relies on Met-rich hydrophobic patches to bind targets (e.g., CaMKII, Calcineurin).[8] Oxidation disrupts these patches.

Table 2: Kinetic Impact of MetO on Calmodulin-Target Interactions

ParameterNative CaMOxidized CaMImpact
Affinity (

) for Target
High (nM range)Low (

M range)
3.3-fold decrease in affinity for Calcineurin.
Cooperativity (Hill Slope) 1.880.86Loss of Cooperativity .[9][10] Oxidation uncouples the domain interactions.
Activation Potential 100%~45-60%Partial activation leads to "leaky" signaling.

The Biological Repair System (MsrA & MsrB)

Cells possess a fail-safe mechanism to reverse MetO. However, this system is stereospecific.[1][2][11] Understanding this pathway is critical when designing "forced degradation" studies for biologics.

The Pathway Diagram

The following diagram illustrates the cycle of oxidation and stereospecific repair.

MetRedoxCycle Met Methionine (Met) (Hydrophobic) MetO_Mix DL-MetO Mixture (Racemic R & S) Met->MetO_Mix Chemical Oxidation ROS ROS / H2O2 (Oxidative Stress) ROS->Met Attacks Sulfur MetO_S Met-S-Sulfoxide MetO_Mix->MetO_S Isomer Separation MetO_R Met-R-Sulfoxide MetO_Mix->MetO_R Isomer Separation MsrA MsrA Enzyme (Specific for S-form) MetO_S->MsrA MsrB MsrB Enzyme (Specific for R-form) MetO_R->MsrB MsrA->Met Reduction (Repair) MsrB->Met Reduction (Repair)

Figure 1: The Stereospecific Methionine Redox Cycle. Note that chemical oxidation produces both isomers, requiring both MsrA and MsrB for complete repair.

Experimental Protocols: Validating MetO Impact

To rigorously assess the impact of MetO on your enzyme or biologic, use this self-validating workflow.

Protocol: Controlled Oxidation & Quantification

Objective: Induce MetO without destroying Trp/Tyr or causing aggregation, then quantify the extent of oxidation.

Reagents:

  • Target Protein (1 mg/mL)

  • Hydrogen Peroxide (

    
    ), 30% (freshly titrated)
    
  • Catalase (for quenching)

  • LC-MS Grade Trypsin

Step-by-Step Workflow:

  • Forced Oxidation:

    • Incubate protein with 0.1% - 1.0%

      
       at room temperature.
      
    • Timepoints: 15 min, 30 min, 1h, 4h.

    • Control: Incubate parallel sample with buffer only.

  • Quenching (Critical Step):

    • Add Catalase (100 U/mL) or excess L-Methionine (20 mM) immediately to stop the reaction.

    • Why? Failing to quench results in "artificial oxidation" during the digestion step.

  • Activity Assay:

    • Aliquot quenched sample into your specific kinetic assay (e.g., substrate turnover measurement).

    • Calculate

      
       and 
      
      
      
      for each timepoint.
  • Mass Spectrometry Validation (Peptide Mapping):

    • Digest the remaining quenched sample with Trypsin.

    • Analysis: LC-MS/MS.

    • Search Parameter: Variable modification on Met (+15.9949 Da).

    • Quantification: Calculate % Oxidation =

      
      .
      
Advanced Validation: The Method

To distinguish between in vitro oxidation (induced by you) and artificial oxidation (induced by the mass spec electrospray source):

  • Use

    
     for the induction step.
    
  • True oxidation will show a mass shift of +18 Da.

  • Artifacts formed during LC-MS ionization will show +16 Da (from ambient

    
    ).
    

Structural Stability & Aggregation

MetO does not just affect the active site; it destabilizes the global fold.

  • Thermodynamic Stability (

    
    ):  Oxidation of buried Met residues generally lowers the melting temperature (
    
    
    
    ). For example, oxidation of Prion Protein (PrP) lowers stability by ~9 kJ/mol.[3]
  • Aggregation Mechanism:

    • Met

      
       MetO increases polarity in the core.
      
    • The protein "breathes" or partially unfolds to relieve the energetic penalty of burying a polar group.

    • Exposed hydrophobic patches (previously buried) trigger aggregation.

Visualizing the Workflow:

Workflow cluster_results Correlation Analysis Start Purified Enzyme Oxidation Incubate with H2O2 (Time Course) Start->Oxidation Quench Quench with Catalase (Stop Reaction) Oxidation->Quench Split Quench->Split Assay Kinetic Assay (Vmax, Km) Split->Assay Aliquot A MS LC-MS Peptide Mapping (Quantify % MetO) Split->MS Aliquot B Result Plot % Activity vs. % MetO Occupancy Assay->Result MS->Result

Figure 2: Integrated Workflow for Correlating Oxidation with Kinetic Loss.

References

  • Taggart, C., et al. (2000). "Oxidation of either methionine 351 or methionine 358 in alpha 1-antitrypsin causes loss of anti-neutrophil elastase activity."[12] Journal of Biological Chemistry.

  • Bartlett, R.K., et al. (2008). "Methionine Oxidation in the Calmodulin-Binding Domain of Calcineurin Disrupts Calmodulin Binding and Calcineurin Activation."[9][10] Biochemistry.

  • Kim, Y.H., et al. (2013). "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry.

  • Moskovitz, J., et al. (2002). "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals." PNAS.

  • Gell, D.A., et al. (2011). "Methionine sulfoxide reductase A is a stereospecific methionine oxidase."[1][2][11] PNAS.

Sources

Thermodynamic Stability & Stereochemical Dynamics of DL-Methionine Sulfoxide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine oxidation is a critical quality attribute in protein therapeutics and a pivotal node in cellular redox signaling. Unlike other amino acid oxidations, the conversion of Methionine (Met) to Methionine Sulfoxide (MetO) generates a new chiral center at the sulfur atom.[1] This results in diastereomers that exhibit distinct biological fates and thermodynamic behaviors.

This guide provides a definitive technical analysis of the stability, interconversion, and separation of DL-methionine sulfoxide isomers. Key takeaways include:

  • High Inversion Barrier: The sulfur center exhibits a stereochemical inversion barrier of ~45.2 kcal/mol , rendering the isomers kinetically stable under physiological conditions.

  • The "R-Isomer Bottleneck": While non-enzymatic oxidation yields a ~1:1 ratio of R and S isomers, mammals lack the enzyme (fRMsr) to reduce free Met-R-O, creating a potential accumulation risk in metabolic studies.

  • Analytical Precision: Traditional peptide mapping often fails to resolve these isomers; Supercritical Fluid Chromatography (SFC) and enzymatic discrimination are the required standards for accurate characterization.

Part 1: Stereochemical Fundamentals

The Chiral Landscape

Methionine possesses an intrinsic chiral center at the


-carbon (usually L-configuration in biologics). Oxidation introduces a second chiral center at the sulfur atom, creating a pair of diastereomers for each enantiomer of methionine.[1][2][3][4][5]

For DL-Methionine (a racemic mixture of D- and L-Met), oxidation yields four distinct isomers:

  • L-Met-(S)-Sulfoxide

  • L-Met-(R)-Sulfoxide

  • D-Met-(S)-Sulfoxide

  • D-Met-(R)-Sulfoxide

In biological therapeutics (L-Met based), we focus primarily on the L-Met-(S)-O and L-Met-(R)-O diastereomers.

Stereospecific Enzymatic Repair

Nature distinguishes these isomers with exquisite precision. The Methionine Sulfoxide Reductase (Msr) family is stereospecific:

  • MsrA: Reduces the (S)-sulfoxide .[5][6][7][8][9]

  • MsrB: Reduces the (R)-sulfoxide (primarily in proteins).[5][6][7][9][10]

Visualization: Stereochemical & Enzymatic Pathways

The following diagram maps the oxidation of L-Methionine and the specific repair pathways.

Met_Stereochemistry cluster_isomers Diastereomers (Kinetic Control ~1:1) L_Met L-Methionine (Reduced) Oxidation ROS / H2O2 Oxidation (Non-Stereospecific) L_Met->Oxidation L_Met_S L-Met-(S)-Sulfoxide Oxidation->L_Met_S 50% Yield L_Met_R L-Met-(R)-Sulfoxide Oxidation->L_Met_R 50% Yield MsrA MsrA Enzyme (Reduces S-form) L_Met_S->MsrA MsrB MsrB Enzyme (Reduces R-form) L_Met_R->MsrB MsrA->L_Met Repair MsrB->L_Met Repair

Figure 1: Stereochemical divergence of L-Methionine oxidation and the specific enzymatic repair loops.

Part 2: Thermodynamic Stability & Interconversion

The Inversion Barrier

A critical finding in methionine chemistry is the "remarkable stereochemical stability" of the sulfoxide bond.[3] Unlike nitrogen inversion (which is rapid), sulfur inversion requires high energy.

  • Calculated Barrier: Density Functional Theory (DFT) calculations place the inversion barrier at 45.2 kcal/mol (Raskatov et al., 2020).[3]

  • Implication: Spontaneous epimerization (conversion of R

    
     S) does not  occur at room temperature or physiological body temperature. If you isolate the R-isomer, it remains the R-isomer unless subjected to extreme conditions or specific catalysis.
    
Kinetic vs. Thermodynamic Control
  • Formation: Oxidation by Hydrogen Peroxide (

    
    ) is kinetically controlled and non-stereoselective, yielding a 1:1 ratio  of R and S isomers.
    
  • Thermodynamics: DFT calculations suggest the R and S isomers are nearly isoenergetic (

    
    ). There is no significant "thermodynamic sink" favoring one isomer over the other in an aqueous environment.
    
Racemization Conditions

While stable at neutral pH, racemization can be induced under specific stress conditions relevant to drug formulation:

  • Strong Acid: Prolonged exposure to HCl at elevated temperatures (e.g., during protein hydrolysis for amino acid analysis) causes racemization.

  • Implication: Standard acid hydrolysis methods for amino acid analysis will scramble the stereochemistry, making it impossible to determine the original R/S ratio of the sample. See Protocol 2 for the correct approach.

Part 3: Experimental Characterization

Data Summary: Separation Methods

The following table contrasts methods for resolving MetO isomers.

MethodResolution CapabilityPurity PotentialPrimary Use Case
Standard RP-HPLC (C18) Low / Partial< 80%General purity checks (often co-elute).
Peptide Mapping (LC-MS) MediumN/AIdentifying site of oxidation, not stereochemistry.
Supercritical Fluid Chrom.[2][3] (SFC) High > 99% Preparative isolation of pure R/S isomers.[2][3][4]
Enzymatic Discrimination AbsoluteN/AAnalytical validation of isomer identity.
Protocol 1: Enzymatic Diagnosis (Self-Validating)

Goal: Determine the R/S ratio in a peptide sample without requiring difficult chromatographic separation.

Principle: Use the absolute specificity of MsrA and MsrB to selectively deplete peaks.

Reagents:

  • Recombinant MsrA (reduces S).

  • Recombinant MsrB (reduces R).

  • DTT (Dithiothreitol) recycling system (required cofactor).

Workflow:

  • Baseline: Inject oxidized sample into HPLC. Observe the "split" peak or broad MetO peak.

  • Reaction A (S-Target): Incubate sample with MsrA + 20 mM DTT for 2 hours at 37°C.

  • Reaction B (R-Target): Incubate sample with MsrB + 20 mM DTT for 2 hours at 37°C.

  • Analysis:

    • Inject Reaction A. The peak that disappears is the S-isomer .

    • Inject Reaction B. The peak that disappears is the R-isomer .

  • Validation: If a peak remains after both treatments, it is likely Methionine Sulfone (

    
    ), which is irreversible.
    
Protocol 2: Supercritical Fluid Chromatography (SFC)

Based on Raskatov et al. (2020) methodology for preparative isolation.

System: Agilent 1260 Infinity II SFC or equivalent. Stationary Phase: Chiralpak IC-3 column (or equivalent polysaccharide-based chiral selector). Mobile Phase:

  • 
     (Supercritical): 80-90%
    
  • Co-solvent: Methanol (with 0.1% TFA if analyzing free acid): 10-20% Conditions:

  • Backpressure: 120-150 bar.

  • Temperature: 35°C.

  • Detection: UV at 210 nm.

Self-Validating Step: Re-inject collected fractions. A pure fraction must show a single sharp peak. If "shouldering" reappears immediately, check for on-column thermal degradation, though this is rare given the 45 kcal/mol barrier.

Part 4: Implications for Drug Development

The "Free R-MetO" Accumulation Risk

In mammals, the reduction of free methionine sulfoxide is biased.

  • MsrA efficiently reduces free Met-S-O.[6][7][9][10]

  • MsrB is active primarily on protein-bound Met-R-O.[6]

  • Missing Enzyme: Mammals lack fRMsr (free-R-MetO reductase), which is present in bacteria/yeast.

Consequence: If a peptide drug degrades to release free MetO, or if free Met is oxidized in vivo, the R-isomer may accumulate in plasma/urine, as it cannot be efficiently recycled. This is a potential biomarker for oxidative stress or drug instability.

Formulation Stability

Because the R and S isomers do not interconvert:

  • Shelf-Life: An oxidized impurity profile (e.g., 60% S / 40% R) established at T=0 will likely remain constant in ratio, even if the total amount increases.

  • Potency: If the active site of your protein drug is stereosensitive (e.g., binding pocket constraints), one isomer may be bioactive while the other is inert. You must characterize the bioactivity of BOTH isomers if oxidation is a major degradation pathway.

Visualization: Analytical & Development Workflow

Workflow cluster_analysis Characterization Phase cluster_risk Risk Assessment Sample Oxidized Protein/Peptide LCMS Peptide Mapping (Identify MetO Site) Sample->LCMS Enz MsrA/B Digestion (Determine R/S Ratio) Sample->Enz Bioassay Potency Assay (Is R or S inactive?) Enz->Bioassay If >5% MetO Tox Accumulation Risk (Free R-MetO buildup) Bioassay->Tox

Figure 2: Decision tree for characterizing MetO impurities in therapeutic development.

References

  • Raskatov, J. A., et al. (2020).[3][4] "A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis." Chemistry – A European Journal.[2][4]

  • Moskovitz, J., et al. (2011). "The biological significance of methionine sulfoxide stereochemistry." Free Radical Biology and Medicine.

  • Tarrago, L., et al. (2013).[9] "Diversity of Plant Methionine Sulfoxide Reductases B and Evolution of a Form Specific for Free Methionine Sulfoxide." PLOS ONE.

  • Kim, H. Y. (2013). "The methionine sulfoxide reduction system: selenium-containing and -lacking forms." Biochimica et Biophysica Acta.

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics.

Sources

Physiological Effects of Dietary DL-Methionine Sulfoxide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

DL-Methionine Sulfoxide (MetSO) is the primary oxidation product of the essential amino acid methionine (Met). While traditionally viewed merely as a biomarker of oxidative stress, MetSO represents a latent nutritional reservoir. Its physiological utility depends entirely on the organism's Methionine Sulfoxide Reductase (Msr) system, which enzymatically reduces MetSO back to functional Met.[1]

This guide analyzes the bioavailability, metabolic fate, and physiological impact of dietary DL-MetSO in animal models (rodents, poultry, and swine). It provides actionable protocols for researchers investigating MetSO as a distinct dietary component or a stability marker in feed formulations.

Biochemical Basis & Metabolism[2][3][4]

Stereochemistry and Enzymatic Reduction

Methionine oxidation yields a racemic mixture of two diastereomers: Methionine-S-Sulfoxide (Met-S-SO) and Methionine-R-Sulfoxide (Met-R-SO) .[2] The reduction of these forms is stereospecific and compartmentalized, a critical factor when designing dietary studies using DL-MetSO.

  • MsrA (Methionine Sulfoxide Reductase A): Specifically reduces Met-S-SO .[1][2][3] Found in cytosol and mitochondria.

  • MsrB (Methionine Sulfoxide Reductase B): Specifically reduces Met-R-SO .[1][2][3] Mammals possess three isoforms (MsrB1, MsrB2, MsrB3) with varied subcellular localizations (cytosol, mitochondria, ER).

The Reduction Mechanism

The reduction of MetSO is a thioredoxin-dependent process.[2] The Msr enzyme forms a sulfenic acid intermediate upon attacking the sulfoxide substrate, releasing Methionine. This intermediate is then resolved by a resolving cysteine (within the enzyme) and subsequently regenerated by the thioredoxin/thioredoxin reductase system.

Metabolic Pathway Diagram

The following diagram illustrates the cyclic relationship between Methionine, ROS-induced oxidation, and the stereospecific repair systems.

Met_Metabolism Met L-Methionine MetSO_S Met-S-Sulfoxide Met->MetSO_S Oxidation MetSO_R Met-R-Sulfoxide Met->MetSO_R Oxidation Protein Protein Synthesis Met->Protein Utilization ROS ROS (H2O2, HOCl) ROS->Met MsrA MsrA (Cytosol/Mito) MetSO_S->MsrA Substrate MsrB MsrB (Cytosol/Mito/ER) MetSO_R->MsrB Substrate MsrA->Met Reduction (Trx-dependent) MsrB->Met Reduction (Trx-dependent)

Figure 1: Stereospecific reduction of Methionine Sulfoxide isomers by the Msr system.

Physiological Effects & Bioavailability[7][8]

Intestinal Absorption

Contrary to passive diffusion models, MetSO is actively transported across the intestinal epithelium.

  • Mechanism: Na+-dependent active transport.

  • Efficiency: In rat jejunum, MetSO absorption rates are approximately 60-80% of unoxidized L-Met.

  • Competition: High dietary concentrations of Met can competitively inhibit MetSO uptake, sharing the System L or similar neutral amino acid transporters.

Nutritional Bioavailability (Growth Performance)

When DL-MetSO is substituted for DL-Met in animal diets, growth performance generally declines unless the organism has high Msr capacity.

ParameterDL-Methionine (Control)DL-Methionine SulfoxideEffect / Causality
Relative Bioavailability 100%~60% - 80% (Species dependent)Incomplete intestinal absorption and saturation of Msr enzymes.
Growth Rate (Rodents) StandardReduced at equivalent molar dosesMetabolic energy cost of reduction (NADPH/Thioredoxin consumption).
Growth Rate (Poultry) StandardSignificantly LowerAvian species may have lower hepatic Msr capacity compared to mammals.
Tissue Met Levels NormalMaintained (if dosage is sufficient)Homeostatic regulation prioritizes free Met pool maintenance.
Toxicity and Safety

Dietary MetSO is not inherently toxic in the classical sense (i.e., it is not a xenobiotic poison).

  • Toxicity Profile: Similar to Methionine. Toxicity only occurs at massive excesses (hypermethionemia), leading to hemolytic anemia or splenic damage.

  • Oxidative Stress: While MetSO is a product of stress, feeding it does not necessarily induce systemic oxidative stress, provided the Msr system is not overwhelmed. However, it consumes reducing equivalents (NADPH), potentially lowering the threshold for other stressors.

Experimental Protocols

Protocol A: Dietary Formulation for Bioavailability Studies

Objective: To determine the Relative Bioavailability (RBV) of DL-MetSO compared to DL-Met.

  • Basal Diet: Formulate a semi-purified diet (e.g., corn-starch/gelatin or crystalline AA based) deficient in Total Sulfur Amino Acids (TSAA).

    • Target: 0.10% - 0.15% Met (severe deficiency) to ensure linear growth response to supplementation.

  • Treatment Groups:

    • Negative Control: Basal Diet (deficient).

    • Reference Curve: Basal + DL-Met at 0.05%, 0.10%, 0.15%.

    • Test Curve: Basal + DL-MetSO at equimolar levels (adjusting for molecular weight: Met=149.2, MetSO=165.2).

  • Feeding Period: 14–21 days (weanling rats or broiler chicks).

  • Data Analysis: Use Slope-Ratio Assay . Plot weight gain (Y) vs. mmol intake (X). The ratio of the slopes (Test/Reference) = RBV.

Protocol B: HPLC Determination of MetSO in Plasma

Objective: Quantify free Met and MetSO in biological samples. Note: Standard acid hydrolysis destroys MetSO; enzymatic or alkaline hydrolysis is required for protein-bound MetSO.

Reagents:

  • Derivatization Agent: Dabsyl chloride or O-phthalaldehyde (OPA).

  • Mobile Phase A: 25 mM Sodium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile.[4]

Workflow:

  • Sample Prep: Mix 100 µL plasma with 400 µL acetonitrile (precipitate protein). Centrifuge 10,000 x g for 10 min.

  • Derivatization: Take 50 µL supernatant + 50 µL Carbonate Buffer (pH 9.5) + 50 µL Dabsyl Chloride (1.3 mg/mL in acetone). Incubate at 70°C for 15 min.

  • Separation: Inject 10 µL onto C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Gradient: 15% B to 45% B over 25 mins.

  • Detection: UV/Vis at 436 nm (Dabsyl) or Fluorescence (OPA).

  • Validation: MetSO elutes before Met due to higher polarity.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive bioavailability and tissue distribution study.

Exp_Workflow Start Study Design: Met-Deficient Basal Diet Groups Treatment Groups: 1. Control (Low Met) 2. DL-Met (Ref) 3. DL-MetSO (Test) Start->Groups Phase1 In Vivo Phase (21 Days, Pair-Feeding) Groups->Phase1 Sample Sample Collection Phase1->Sample Analysis1 Growth Metrics (ADG, FE, Slope-Ratio) Phase1->Analysis1 Analysis2 Tissue Analysis (Liver/Muscle) Sample->Analysis2 Result Calculate Bioavailability & Oxidative Status Analysis1->Result Assay1 HPLC: Free Met vs MetSO Analysis2->Assay1 Assay2 Enzyme Assay: MsrA/B Activity Analysis2->Assay2 Assay1->Result Assay2->Result

Figure 2: Experimental workflow for assessing DL-MetSO bioavailability and physiological impact.

References

  • Friedman, M., & Gumbmann, M. R. (1988). Nutritional value and safety of methionine derivatives, isomeric dipeptides and hydroxy analogs in mice.[3] Journal of Nutrition, 118(3), 388-397.[3] Link

  • Aksnes, A., & Njaa, L. R. (1983). Absorption of methionine and methionine sulphoxide in rat intestine and the effect of glutathione.[5] British Journal of Nutrition, 50(3), 583-588. Link

  • Moskovitz, J., et al. (2001). Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals. Proceedings of the National Academy of Sciences, 98(23), 12920-12925. Link

  • Tarrago, L., et al. (2012). Methionine sulfoxide reductases: emerging suppressors of aging and age-associated diseases. Aging, 4(12), 1-12. Link

  • Kim, G., &Weiss, S. J. (2025). Proteomic Profiling of Oxidative Stress Response Proteins with a Methionine Sulfoxide-Inspired Activity-Based Probe. Journal of the American Chemical Society. Link

  • Wang, W., et al. (2019). Bioavailability of L-methionine relative to DL-methionine in broiler chickens.[6][7] Italian Journal of Animal Science, 18(1), 1231-1238.[6] Link

  • Cayman Chemical. L-Methionine Sulfoxide Product Information & Safety Data Sheet. Link

Sources

relationship between reactive oxygen species (ROS) and methionine sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper

Executive Summary

Methionine (Met) is often mischaracterized as a mere structural amino acid or a genomic start codon. In the context of oxidative stress, it functions as a critical redox sensor and antioxidant buffer. The oxidation of methionine to methionine sulfoxide (MetO) by Reactive Oxygen Species (ROS) is not merely damage; it is a reversible, enzymatically regulated post-translational modification (PTM) capable of altering protein function, subcellular localization, and stability.[1]

This guide dissects the molecular mechanisms governing the Met-MetO cycle, the stereospecific enzymatic reversal by Methionine Sulfoxide Reductases (Msr), and the analytical protocols required to quantify these changes with high fidelity.

Mechanistic Basis of Methionine Oxidation[2][3][4][5]

The Chemical Attack

Unlike cysteine, which ionizes to a thiolate anion (


) to become reactive, methionine contains a thioether side chain that is hydrophobic and uncharged. However, the sulfur atom remains a potent nucleophile.

Upon exposure to ROS—specifically hydrogen peroxide (


), hypochlorous acid (

), or peroxynitrite (

)—the sulfur atom undergoes a two-electron oxidation. The kinetics of this reaction are oxidant-dependent:
  • HOCl: Reaction rates are extremely fast (

    
    ), making Met a primary target for neutrophil-derived oxidants.
    
  • H2O2: Reaction rates are slower (

    
    ), often requiring solvent accessibility or neighboring group stabilization (e.g., protonated histidine) to facilitate the reaction.
    
Stereochemistry: The Chiral Split

The oxidation of the sulfur atom creates a new chiral center, generating two diastereomers:

  • Methionine-S-Sulfoxide (Met-S-SO)

  • Methionine-R-Sulfoxide (Met-R-SO)

In non-enzymatic chemical oxidation, these are formed in a roughly 50:50 racemic mixture. However, biological systems have evolved distinct enzymes to handle each epimer, underscoring the evolutionary importance of reversibility.

The "ROS Sink" Hypothesis

First proposed by Levine et al., this hypothesis posits that surface-exposed methionine residues function as a "scavenging array." By absorbing ROS to form MetO, these residues protect the critical active site of the protein from oxidative damage. The subsequent reduction by Msr enzymes restores the Met, effectively creating a catalytic cycle that consumes ROS using NADPH (via Thioredoxin) as the ultimate electron donor.

Met_ROS_Cycle Met Methionine (Thioether) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation (+16 Da) ROS ROS (H2O2, HOCl) ROS->MetO MetO->Met Reduction Msr MsrA / MsrB (Enzymes) Msr->Met Catalysis Trx Thioredoxin (Reduced) Trx->Msr Regeneration

Figure 1: The Cyclic Oxidation and Reduction of Methionine. Surface methionines act as a renewable antioxidant buffer.

The Enzymatic Reversal System (Msr)

The reduction of MetO is thermodynamically favorable but kinetically restricted without catalysis. The cell utilizes the Methionine Sulfoxide Reductase (Msr) family to execute this repair.[2][3]

Stereospecificity
  • MsrA: Specifically reduces Met-S-SO .

  • MsrB: Specifically reduces Met-R-SO .

  • Note: In mammals, MsrB1 is a selenoprotein (containing Selenocysteine), rendering it highly catalytic but dependent on selenium availability.

The Catalytic Cycle

The mechanism is a three-step cascade involving a "ping-pong" interaction with Thioredoxin (Trx).

  • Nucleophilic Attack: The catalytic Cysteine (or Selenocysteine) of Msr attacks the sulfur of the sulfoxide substrate.[2][4]

  • Intermediate Formation: A sulfenic acid intermediate is formed on the enzyme, and Methionine is released.[5][2][4][6][7]

  • Resolution & Regeneration: A resolving Cysteine within Msr forms an intramolecular disulfide bond with the catalytic Cysteine. Thioredoxin (Trx) then reduces this disulfide, resetting the enzyme.

Msr_Mechanism State1 1. Active Enzyme (Reduced -SH) State2 2. Sulfenic Intermediate (-SOH) + Met Release State1->State2 Nucleophilic Attack State3 3. Oxidized Enzyme (Disulfide -S-S-) State2->State3 Resolving Cys Attack State3->State1 Regeneration by Trx Substrate MetO Substrate Substrate->State2 Trx Thioredoxin (Reductant) Trx->State1

Figure 2: The Catalytic Cycle of MsrA/B. The enzyme cycles between reduced, sulfenic, and disulfide states.

Analytical Methodologies: Detection & Quantification[1][11][12]

Quantifying MetO is challenging because spontaneous oxidation can occur during sample preparation (ex vivo artifact). Therefore, protocols must include blocking steps and rigorous controls.

Protocol: CNBr Cleavage for MetO Occupancy

Cyanogen Bromide (CNBr) specifically cleaves peptide bonds C-terminal to Methionine but does not cleave Methionine Sulfoxide . This differential cleavage is the gold standard for mapping MetO sites.

Reagents:

  • CNBr (Solid, highly toxic – handle in fume hood).

  • 70% Formic Acid.[8]

  • Digestion Buffer (e.g., 100 mM HCl).

Workflow:

  • Protein Solubilization: Dissolve protein/lysate in 70% Formic Acid.

  • Cleavage Reaction: Add CNBr (100-fold molar excess over Met residues).

    • Incubation: 18–24 hours at Room Temperature in the dark.

  • Termination: Dilute 10-fold with water and lyophilize to remove acid and excess CNBr.

  • Analysis:

    • Reduced Met: Yields homoserine lactone + peptide cleavage.

    • Oxidized Met (MetO):[9][10] Peptide bond remains intact.

    • Readout: SDS-PAGE (mass shift) or LC-MS/MS (peptide length difference).

Protocol: LC-MS/MS Direct Detection

Direct detection relies on the mass shift of +15.9949 Da.

Critical Parameters:

Parameter Setting / Note
Modification Methionine Oxidation (+15.9949 Da) set as Variable.
Fragment Ion Characteristic neutral loss of Methanesulfenic acid (CH3SOH, -64 Da) from the precursor.
False Positive Control Include a "forced oxidation" control (H2O2 treated) and a "fully reduced" control (Msr treated) to validate peak assignments.

| Digestion Enzyme | Trypsin is standard, but avoid low pH during digestion to prevent artificial oxidation. |

Analytical_Workflow Sample Biological Sample Step1 Step 1: Alkylation (Block free Cys to prevent scrambling) Sample->Step1 Step2 Step 2: Split Sample Step1->Step2 PathA Path A: Total MetO (Direct LC-MS) Step2->PathA PathB Path B: CNBr Mapping (Differential Cleavage) Step2->PathB Step3A Trypsin Digestion (Minimize air exposure) PathA->Step3A Step3B CNBr Cleavage (70% Formic Acid) PathB->Step3B Analysis LC-MS/MS Analysis Search: Met+16 vs Unmodified Step3A->Analysis Step3B->Analysis

Figure 3: Dual-Path Workflow for MetO Identification. Path B validates site occupancy via cleavage resistance.

Physiological & Pathological Implications[4][6][7]

The Signaling Switch: CaMKII

One of the most validated examples of MetO signaling is Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[11]

  • Mechanism: ROS oxidizes Met281/282 in the regulatory domain.

  • Effect: This mimics Calmodulin binding, locking the kinase in a constitutively active ("ON") state even after Calcium levels drop.

  • Reversal: MsrA reduces these residues, turning the kinase "OFF."

  • Relevance: This pathway is critical for cardiac physiology and memory consolidation.

Aging and Neurodegeneration

A decline in Msr activity is a hallmark of aging. In Alzheimer's disease, beta-amyloid aggregates are rich in MetO, which may render them resistant to proteolytic clearance. The inability to cycle MetO back to Met leads to the accumulation of misfolded, oxidized proteins (proteotoxicity).

References

  • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals.[2][10] Biochemical Journal. [Link]

  • Hoshi, T., & Heinemann, S. (2001). Regulation of cell function by methionine oxidation and reduction.[1][5][2][3][12] The Journal of Physiology. [Link]

  • Weissbach, H., et al. (2002). Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. Archives of Biochemistry and Biophysics. [Link]

  • Erickson, J. R., et al. (2008). A dynamic pathway for dilation of the coronary microvasculature involving CaMKII activation by oxidation. Nature. [Link]

  • Ghesquière, B., & Gevaert, K. (2014). Proteomic analysis of protein carbonylation and methionine oxidation. Mass Spectrometry Reviews. [Link]

Sources

Methodological & Application

Application Note: Controlled Synthesis and Characterization of DL-Methionine Sulfoxide Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating framework for the synthesis of DL-Methionine Sulfoxide (MetO) standards. It moves beyond simple "recipes" to establish a controlled chemical workflow suitable for analytical calibration and drug stability studies.

Abstract

Methionine sulfoxide (MetO) is a critical biomarker of oxidative stress and a common degradation product in therapeutic proteins. Reliable quantification requires high-purity standards which are often expensive or chemically unstable in solution. This guide details a robust, scalable protocol for the synthesis of DL-Methionine Sulfoxide from DL-Methionine using a controlled hydrogen peroxide oxidation method. The protocol emphasizes stoichiometric control to prevent over-oxidation to methionine sulfone (


) and includes a multi-modal validation strategy using HPLC and NMR.

Scientific Principles & Reaction Mechanism

The Oxidation Pathway

Methionine is unique among amino acids due to its thioether side chain, which is highly susceptible to nucleophilic attack by reactive oxygen species (ROS).[1][2]

  • Stage 1 (Desired): Oxidation of the sulfur atom yields Methionine Sulfoxide (MetO) .[1][2][3][4] This reaction creates a new chiral center at the sulfur, resulting in a mixture of diastereomers (

    
    - and 
    
    
    
    -sulfoxides).[5][6]
  • Stage 2 (Undesired): Further oxidation yields Methionine Sulfone (

    
    ) , an irreversible modification.
    

Critical Control Point: The synthesis must stop at Stage 1. This is achieved by controlling temperature, pH, and oxidant stoichiometry.

Stereochemical Complexity

Starting with DL-Methionine (a racemic mixture of D- and L-enantiomers at the


-carbon) and oxidizing the sulfur (creating 

and

chirality at the sulfur) results in a mixture of four stereoisomers:
  • L-Methionine-

    
    -sulfoxide[5][7][8]
    
  • L-Methionine-

    
    -sulfoxide[7]
    
  • D-Methionine-

    
    -sulfoxide[8]
    
  • D-Methionine-

    
    -sulfoxide
    

While biological enzymes (MsrA/MsrB) are stereospecific, chemical oxidation with


 is generally non-stereospecific, yielding roughly equimolar ratios of sulfoxide diastereomers [1].
Reaction Scheme Diagram

MetOxidation Met DL-Methionine (Thioether) MetO DL-Methionine Sulfoxide (Sulfoxide - Reversible) Met->MetO +1 [O] Controlled Oxidation (Target Endpoint) H2O2 H₂O₂ (Oxidant) H2O2->Met MetO2 DL-Methionine Sulfone (Sulfone - Irreversible) MetO->MetO2 +1 [O] Over-Oxidation (Avoid)

Figure 1: Stepwise oxidation pathway of Methionine. The protocol targets the green node (Sulfoxide) while actively suppressing the red path (Sulfone).

Protocol: Stoichiometric Peroxide Oxidation

This protocol uses Hydrogen Peroxide (


)  in a controlled aqueous environment. Unlike periodate methods, which can leave difficult-to-remove salts, 

yields water as a byproduct, simplifying purification.
Materials & Equipment
  • Reagents:

    • DL-Methionine (Purity

      
       99%)
      
    • Hydrogen Peroxide (30% w/w solution, ACS Reagent grade)

    • Glacial Acetic Acid (Optional, for solubility) or HPLC-grade Water

    • Platinum Black or Catalase (for quenching, optional)

  • Equipment:

    • Magnetic stirrer with temperature control

    • Lyophilizer (Freeze Dryer)

    • RP-HPLC system (C18 column)[9]

Step-by-Step Procedure
StepActionTechnical Rationale (Expertise)
1 Preparation Dissolve 1.49 g (10 mmol) of DL-Methionine in 20 mL of HPLC-grade water. Note: If solubility is poor, add dilute acetic acid (0.1 M), but pure water is preferred for clean standards.DL-Methionine has moderate water solubility (~30 mg/mL). MetO is highly soluble. The solution will clear as the reaction proceeds, serving as a visual indicator.
2 Oxidant Addition Cool solution to 4°C (ice bath). Slowly add 1.05 equivalents of

(approx. 1.1 mL of 30% solution) dropwise over 10 minutes.
Critical: Low temperature and slow addition prevent local excesses of oxidant, minimizing sulfone formation [2].
3 Reaction Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.Kinetics at RT are sufficient for sulfoxide formation without driving the reaction to the sulfone state.
4 Validation Check (TLC) Spot reaction mix on Silica TLC plate. Mobile phase: n-Butanol/Acetic Acid/Water (4:1:1). Visualize with Ninhydrin.MetO (

) is more polar and will migrate slower than Met (

). Disappearance of the Met spot indicates completion.
5 Quenching If residual peroxide is detected (starch-iodide paper), add a catalytic amount of Platinum Black or simply proceed to lyophilization (peroxide is volatile).Eliminates unreacted oxidant to prevent further oxidation during storage or drying.
6 Isolation Freeze the solution and Lyophilize (freeze-dry) overnight.Lyophilization removes water and any trace acetic acid/peroxide gently, yielding a fluffy white hygroscopic powder.

Quality Control & Characterization

Trustworthiness in standard synthesis comes from rigorous characterization. You must prove you have the Sulfoxide and not the Sulfone.

HPLC Validation

Method: Reverse-Phase HPLC (C18 Column).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (Isocratic or low organic gradient).

  • Detection: UV at 214 nm.

  • Expected Result: MetO is significantly more polar than Met.[10]

    • MetO: Elutes Early (e.g.,

      
      )
      
    • Met: Elutes Late (e.g.,

      
      )
      
  • Note: Unless a specialized chiral column is used (e.g., Cyclofructan-based), the diastereomers of DL-MetO often co-elute or appear as a split peak on standard C18 columns [3].

NMR Characterization ( and )

NMR provides definitive structural proof.

  • 
     NMR (D
    
    
    
    O):
    • The methyl singlet (

      
      ) shifts downfield.
      
    • Met:

      
       ppm.
      
    • MetO:

      
       ppm (often split due to diastereomers).
      
    • MetO

      
      : 
      
      
      
      ppm (Distinct shift; absence confirms no over-oxidation).
  • 
     NMR: 
    
    • The methyl carbon signal shifts significantly downfield (

      
       38 ppm for MetO vs 15 ppm for Met) [4].
      
Mass Spectrometry
  • Met: 149.21 Da

  • MetO: 165.21 Da (+16 Da)

  • MetO

    
    :  181.21 Da (+32 Da)
    
  • Acceptance Criteria: Major peak at 165.21 (M+H 166.2). Peak at 182.2 (Sulfone) should be < 1%.

Workflow Visualization

SynthesisWorkflow Start Start: DL-Methionine (Solid) Dissolve Dissolve in Water/Dilute Acid (Visual: Cloudy -> Clear) Start->Dissolve Oxidize Add 1.05 eq H₂O₂ (4°C -> RT, 2 Hours) Dissolve->Oxidize Check QC Check: TLC/HPLC (Met Disappearance) Oxidize->Check Decision Complete? Check->Decision Decision->Oxidize No (Add 0.1 eq H₂O₂) Quench Quench/Lyophilize (Remove Solvent & Excess H₂O₂) Decision->Quench Yes Final Final Product: DL-Methionine Sulfoxide Quench->Final

Figure 2: Operational workflow for the synthesis of DL-MetO standards. The decision diamond ensures the reaction is monitored before processing.

Storage and Stability

  • Hygroscopicity: DL-Methionine Sulfoxide is hygroscopic. Store in a desiccator.

  • Temperature: Stable at -20°C for >1 year.

  • Reversibility: Avoid reducing agents (DTT, mercaptoethanol) in downstream buffers, as they can reduce MetO back to Met, invalidating the standard [5].

References

  • Raskatov, J. A., et al. (2020).[6] "A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis." Chemistry – A European Journal, 26(20), 4467-4470. Link

  • Rentier, C., et al. (2015). "Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins." Teknoscienze, 25(2). Link

  • Hroboňová, K., et al. (2015). "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods, 7, 4620-4626. Link

  • Ghesquière, B., et al. (2011).[11] "Redox proteomics of protein-bound methionine oxidation." Molecular & Cellular Proteomics, 10(5).[11] Link

  • Thermo Fisher Scientific. "The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications." Application Note. Link

Sources

Precision Profiling of Methionine Oxidation: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methionine oxidation (Met-Ox) is a critical quality attribute (CQA) in biotherapeutics and a significant marker of oxidative stress in proteomics. However, its analysis is plagued by two distinct challenges: artifactual generation during sample preparation and neutral loss fragmentation behavior during mass spectrometry. This application note provides a validated workflow to distinguish biological oxidation from experimental artifacts, optimize LC-MS/MS parameters for sulfoxide stability, and accurately localize modification sites.

Part 1: The Chemistry & Physics of Met-Ox

The Modification

Methionine is susceptible to reactive oxygen species (ROS), converting the thioether side chain to a sulfoxide (


).[1]
  • Mass Shift: +15.9949 Da (Monoisotopic).

  • Chemical State: The sulfoxide form is common; further oxidation to sulfone (

    
    , +31.9898 Da) is rare and indicates extreme oxidative stress.
    
The Neutral Loss Problem

In standard Collision-Induced Dissociation (CID), the Methionine Sulfoxide side chain is labile. Upon activation, it undergoes a facile elimination of Methanesulfenic Acid (CH₃SOH) .

  • Neutral Loss Mass: -63.998 Da.

  • Consequence: The energy intended to fragment the peptide backbone is consumed by the side-chain loss. The resulting spectrum is dominated by the

    
     peak, often suppressing sequence-rich 
    
    
    
    and
    
    
    ions, leading to poor identification scores.
Chromatographic Behavior (The "Truth" Indicator)

Met-Ox is significantly more polar (hydrophilic) than native Methionine.[1]

  • RP-HPLC Effect: Met-Ox peptides elute earlier than their native counterparts on C18 columns.

  • Diagnostic Utility: This Retention Time (RT) shift is the primary method to distinguish "In-Sample" oxidation (biological/prep-induced) from "In-Source" oxidation (electrospray artifact).

Part 2: Visualization of Analytical Logic

Workflow: Distinguishing Biological vs. Artifactual Oxidation

The following diagram illustrates the critical decision tree for validating Met-Ox data based on retention time and spectral features.

MetOx_Workflow Sample Protein Sample LC Reverse Phase LC (C18) Sample->LC Peak_Early Peak A: Early Elution (Hydrophilic Shift) LC->Peak_Early Met-Ox Peptides Peak_Late Peak B: Late Elution (Native RT) LC->Peak_Late Native Peptides MS_Source ESI Source (High Voltage) MS2_A MS/MS Spectrum A (+16 Da Precursor) MS_Source->MS2_A Ionization MS2_B MS/MS Spectrum B (+16 Da Precursor) MS_Source->MS2_B Oxidation during ESI MS2_Native MS/MS Spectrum C (Native Precursor) MS_Source->MS2_Native Normal Ionization Peak_Early->MS_Source Peak_Late->MS_Source Conclusion_Bio TRUE OXIDATION (Present in Sample) MS2_A->Conclusion_Bio RT Shift Confirmed Conclusion_Art IN-SOURCE ARTIFACT (False Positive) MS2_B->Conclusion_Art Co-elutes with Native

Figure 1: Logic flow for distinguishing true biological oxidation (which shifts retention time) from in-source oxidation artifacts (which co-elute with the native peptide).

Part 3: LC-MS/MS Method Parameters

To ensure high-confidence detection, the instrument method must be tuned to mitigate neutral loss and maximize backbone fragmentation.

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).

  • Gradient: Shallow gradients (e.g., 0.5% B/min) preferrentially separate the oxidized form from the native form.

  • Critical Check: Ensure the "exclusion window" in your MS method is tight enough (e.g., ± 10s) so that if the native peptide elutes 30s later, it is triggered for fragmentation again.

Mass Spectrometry (Source & Fragmentation)
ParameterRecommended SettingRationale
Source Voltage (ESI) 1.8 – 2.2 kV (Nano); 3.0 kV (High Flow)Lower voltages reduce corona discharge, minimizing in-source oxidation artifacts.
Capillary Temp 275°C – 300°CExcessive heat can promote on-column or source oxidation.
Fragmentation Mode HCD (Higher-energy Collisional Dissociation)HCD provides beam-type activation which yields more informative

ions than Resonant CID.[2][3]
Collision Energy (NCE) 28% – 32% Slightly lower NCE helps retain the side chain modification while fracturing the backbone.
Alt. Fragmentation EThcD or ETD Gold Standard for Localization. Electron Transfer Dissociation preserves the labile side chain, allowing precise site localization.
MS2 Isolation Width 1.4 – 2.0 ThNarrow enough to exclude isotopes, wide enough to preserve transmission.
Neutral Loss Trigger OFF (for HCD)Unlike Phosphorylation, triggering a "dependent scan" on -64Da loss is rarely efficient for complex proteomes; focus on high-quality HCD spectra instead.
Data Dependent Acquisition (DDA) Logic
  • Include +15.9949 Da as a variable modification.

  • Dynamic Exclusion: Set to 15–30 seconds.

    • Why? You want to fragment the oxidized species (early RT) and then be ready to fragment the native species (late RT) without the first exclusion blocking the second.

Part 4: Protocol - Artifact-Free Sample Preparation

Objective: Minimize ex vivo oxidation during digestion to ensure MS data reflects the biological state.

Reagents
  • Digestion Buffer: 50 mM Ammonium Bicarbonate or Tris-HCl, pH 7.5–8.0.

  • Scavenger: L-Methionine (Reagent Grade).

  • Reducing Agent: DTT or TCEP.

  • Alkylation: Iodoacetamide (IAA).[4][5]

Step-by-Step Workflow
  • Lysis & Denaturation:

    • Perform lysis in the presence of 10–20 mM free L-Methionine .

    • Mechanism:[6][7] The free methionine acts as a "chemical decoy," scavenging ROS in the buffer before they react with the protein.

  • Reduction & Alkylation:

    • Incubate with DTT (5 mM) at 56°C for 30 min (or TCEP at RT).

    • Alkylate with IAA (15 mM) in the dark for 20 min.

    • Note: Light exposure during alkylation can induce radical-mediated oxidation.

  • Digestion:

    • Add Trypsin (1:50 ratio).

    • Crucial: Maintain the 10 mM L-Methionine concentration during the overnight digestion.

    • Keep temperature at 37°C; avoid higher temperatures which accelerate auto-oxidation.

  • Peptide Cleanup:

    • Acidify with Trifluoroacetic Acid (TFA) to pH < 3.0 immediately after digestion. Oxidation rates drop significantly at acidic pH.

    • Desalt using C18 tips; elute and dry in a vacuum concentrator (avoid complete dryness if possible to prevent surface adsorption).

Part 5: Data Analysis & Validation

Database Search Parameters
  • Variable Modification: Oxidation (M) [+15.9949 Da].

  • Fixed Modification: Carbamidomethyl (C) [+57.0215 Da].

  • False Discovery Rate (FDR): 1% at Peptide and Protein level.

Site Localization (The "Ascore")

Because a peptide may contain multiple Methionines, or a Methionine and an oxidizable Tryptophan, the search engine must score where the oxygen is attached.

  • Use software with probability-based scoring (e.g., PTM-RS, Ascore, or PhosphoRS adapted for oxidation).

  • Acceptance Criteria: Localization probability > 75% (Class I site).

Quantitative Validation (The "Back-Calculation")

To calculate the % Oxidation for a specific site:



Note: Ensure you compare the Area of the Oxidized peptide (Early RT) to the Area of the Native peptide (Late RT). Do not sum "In-source" oxidized peaks (Late RT) into the numerator.

References

  • Meneely, K. M., et al. (2020). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry.

    • Relevance: Defines the mechanism of the 64 Da neutral loss and gas-phase chemistry.
  • Ghesquière, B., et al. (2011). Five-dimensional proteomics: tracking molecular changes in tissue proteomes. Journal of Proteome Research.

    • Relevance: Establishes the COFRADIC method and details the hydrophilicity shift of Met-Ox peptides.
  • NIST Monoclonal Antibody Reference Material 8671. Annotated Peptide Spectral Library. National Institute of Standards and Technology.

    • Relevance: Industry standard for validating oxid
  • Thermo Fisher Scientific. Peptide Mapping LC-MS/MS Analysis of Monoclonal Antibodies. Application Note.

    • Relevance: Provides baseline parameters for HCD fragment

Sources

High-Fidelity Quantification of DL-Methionine Sulfoxide (MetO) in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | v2.4

Abstract

Methionine sulfoxide (MetO) is a primary biomarker of oxidative stress and protein aging. However, quantifying MetO levels in biological tissues is notoriously difficult due to the "Schrödinger’s Cat" paradox of redox biochemistry: the act of preparing the sample often creates the very analyte you are trying to measure. Standard lysis and digestion protocols can induce artificial methionine oxidation rates exceeding 400%, rendering conventional data useless.

This guide details two protocols:

  • The "Blockade" Method (Gold Standard): Uses

    
    -labeled hydrogen peroxide to mathematically eliminate artifactual oxidation.[1][2]
    
  • The Kinetic Suppression Method (Routine): Uses anaerobic handling and chelation for high-throughput screening.

Part 1: The Core Challenge – Artifactual Oxidation

Before touching a pipette, the researcher must understand why standard proteomics workflows fail for MetO.

The Artifact Loop

During cell lysis and enzymatic digestion, three factors converge to oxidize Methionine (Met) to Methionine Sulfoxide (MetO):

  • Release of Transition Metals: Iron (

    
    ) and Copper (
    
    
    
    ) released from metalloproteins catalyze Fenton reactions.
  • Air Exposure: Atmospheric oxygen dissolves in buffers.

  • Long Incubations: Trypsin digestion (

    
    , 12–18h) provides the perfect thermodynamic window for spontaneous oxidation.
    

The Consequence: In a standard prep, a tissue with 2% endogenous MetO can read as 15–20% MetO due to ex vivo oxidation.

ArtifactLoop cluster_0 Sample Preparation (The Danger Zone) Lysis Tissue Lysis (Releases Fe2+/Cu+) ROS ROS Generation (Fenton Reaction) Lysis->ROS Air Atmospheric O2 Air->ROS Digestion Trypsin Digestion (18h @ 37°C) Digestion->ROS MetO_Fake Artifactual MetO (False Signal) ROS->MetO_Fake Rapid Oxidation Met Native Methionine (Met) Met->ROS MetO_Real Endogenous MetO (Real Signal) Met->MetO_Real In Vivo Stress LCMS LC-MS/MS Readout (Indistinguishable w/o Labeling) MetO_Real->LCMS Detected MetO_Fake->LCMS Detected

Figure 1: The Artifact Loop. Standard sample preparation generates Reactive Oxygen Species (ROS), converting native Met to MetO, which is indistinguishable from endogenous MetO by mass alone.

Part 2: Protocol A – The "Blockade" Method (Gold Standard)

Principle: This method forces the oxidation of all remaining Methionine to MetO using heavy-isotope labeled hydrogen peroxide (


) immediately upon lysis.
  • Endogenous MetO: Contains natural

    
     (Mass 
    
    
    
    ).
  • Artifact/Forced MetO: Contains

    
     (Mass 
    
    
    
    ).[1]

By monitoring the mass shift, we can mathematically separate the MetO that was present in vivo from the MetO created ex vivo.

Materials
  • Isotope:

    
     (90% enrichment, Sigma/Isotec).
    
  • Lysis Buffer: 8M Urea, 50mM Tris-HCl (pH 8.0), 1mM DTPA (Diethylenetriaminepentaacetic acid - crucial chelator).

  • Enzyme: Sequencing Grade Trypsin.

  • Alkylation: Iodoacetamide (IAA).[2][3]

Step-by-Step Workflow
  • Tissue Homogenization & Blockade:

    • Homogenize 10–50 mg tissue in Lysis Buffer containing 200 mM

      
      .
      
    • Note: The high concentration of peroxide ensures rapid, complete oxidation of all Met to

      
      -MetO before any artifactual 
      
      
      
      oxidation can occur.
    • Incubate at Room Temperature (RT) for 1 hour.

  • Quenching & Cleanup:

    • Add Catalase (100 U) to quench excess peroxide.

    • Perform standard reduction (DTT, 5mM) and alkylation (IAA, 15mM).

    • Crucial: Alkylation of Cysteine is mandatory to prevent it from acting as a redox cycler later.

  • Digestion:

    • Dilute Urea to <1M using 50mM Tris-HCl.

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Incubate overnight at 37°C.

    • Note: Since all Met is already oxidized to

      
      -MetO, no new artifacts can form during this long incubation.[4]
      
  • LC-MS/MS Analysis:

    • Target specific Met-containing peptides.[5][6][7]

    • Monitor pairs:

      • Endogenous: Peptide-Met(

        
        )
        
      • Total Met: Peptide-Met(

        
        )
        
Calculation

[1]

Part 3: Protocol B – Kinetic Suppression (Routine Quantification)

Principle: For labs without access to


 reagents, this protocol minimizes artifacts by chemically scavenging metals and excluding oxygen. It utilizes Deuterated MetO (

-MetO) as an internal standard for quantification.
Materials
  • Internal Standard: L-Methionine-methyl-

    
     sulfoxide (
    
    
    
    -MetO).
  • Blocker: N-Ethylmaleimide (NEM) - blocks free thiols faster than IAA.

  • Chelator: DTPA (Pentetic acid) - superior to EDTA for transition metals.

  • Inert Gas: Argon or Nitrogen line.

Step-by-Step Workflow
  • Anaerobic Buffer Prep:

    • Prepare Lysis Buffer: 100mM Tris-HCl (pH 7.4), 1mM DTPA, 20mM NEM.

    • Degas buffer by bubbling Argon for 15 mins prior to use.

  • Spiking & Lysis:

    • Add tissue to tube.

    • Immediately add Lysis Buffer + Known spike of

      
      -MetO  (e.g., 10 pmol/mg tissue).
      
    • Homogenize under Argon flow if possible.

    • Incubate 30 min at RT (NEM blocks Cysteines).

  • Enzymatic Hydrolysis (Total Amino Acid Analysis):

    • Note: Acid hydrolysis (

      
       HCl) converts MetO back to Met. You must  use enzymatic hydrolysis for total MetO quantification.
      
    • Add Pronase E and Leucine Aminopeptidase cocktail.

    • Incubate 18h at 37°C under Argon headspace.

  • Filtration:

    • Pass hydrolysate through a 3kDa MWCO spin filter to remove enzymes.

    • Inject flow-through into LC-MS/MS.

Part 4: LC-MS/MS Configuration[8]

Instrument: Triple Quadrupole (QqQ) or Orbitrap. Mode: Multiple Reaction Monitoring (MRM) or PRM. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100mm.

Mobile Phases
  • A: 0.1% Formic Acid in Water.[2][6]

  • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Positive Mode)
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Notes
MetO (Endogenous) 166.1120.115Loss of

MetO (Endogenous) 166.174.125Immonium ion

-MetO (Standard)
169.1123.115Heavy shift
Methionine (Met) 150.1104.112For Ratio Calc
Workflow Diagram

Workflow cluster_prep Sample Preparation Strategy cluster_anal Quantification Tissue Biological Tissue Block Blockade Step (NEM + DTPA + Ar) Tissue->Block Spike Add Internal Std (d3-MetO) Spike->Block Hydrolysis Enzymatic Hydrolysis (Pronase/Aminopeptidase) Block->Hydrolysis 37°C, 18h Filter 3kDa MWCO Filter Hydrolysis->Filter LC RP-HPLC (C18 Column) Filter->LC MS QqQ Mass Spec (MRM Mode) LC->MS Data Ratio Calculation (Endogenous / d3-Std) MS->Data

Figure 2: Workflow for Kinetic Suppression/Isotope Dilution analysis.

Part 5: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
High MetO Background Buffer oxidationPrepare buffers fresh; use DTPA instead of EDTA (DTPA binds

better).
Low Recovery Incomplete hydrolysisEnsure Protease cocktail activity; extend time or add Prolidase.
MetO Reversion Acidic conditionsAvoid HCl hydrolysis.[8] MetO reduces to Met in hot acid. Keep pH > 7.0 during digestion.
Peak Tailing Column interactionMetO is polar. Use a HILIC column if C18 retention is poor (k' < 1).

References

  • Fu, X., et al. (2013). "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry. Link

    • Establishes the blockade method.
  • Bettinger, J. Q., et al. (2022). "Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains."[2] Journal of Proteome Research.[2] Link

    • Validates MObBa (alkyl
  • Sochaski, M. A., et al. (2001). "Isotope dilution gas chromatography/mass spectrometry method for the determination of methionine sulfoxide in protein."[8] Analytical Chemistry. Link

    • Foundational work on isotope dilution for MetO.
  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

    • Context on MsrA/MsrB enzym

Sources

Protocol: Preparation and Handling of DL-Methionine Sulfoxide (MetO) for Cellular Oxidative Stress and Msr Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methionine sulfoxide (MetO) is a critical metabolite used to model oxidative stress and evaluate the catalytic efficiency of the Methionine Sulfoxide Reductase (Msr) system.[1][2] Unlike other amino acids, methionine is readily oxidized to a sulfoxide form, which can be reversed by MsrA (S-stereoisomer specific) and MsrB (R-stereoisomer specific).[1][3][4]

This application note provides a standardized, field-proven protocol for preparing DL-Methionine Sulfoxide stock solutions. Unlike simple media supplements, MetO requires careful handling to prevent over-oxidation to methionine sulfone (MetO


), which is biologically irreversible and toxic.[1] This guide addresses solubility, stereochemical considerations for "DL" mixtures, and sterile processing for mammalian cell culture.[1]

Physicochemical Constraints & "The Why"

Before beginning, researchers must understand the chemical nature of the reagent to avoid experimental artifacts.[1]

Stereochemistry of the "DL" Mixture

Commercially available DL-Methionine Sulfoxide is a racemic mixture containing four species due to two chiral centers (the


-carbon and the sulfur atom):
  • L-Met-S-O[1][4][5][6]

  • L-Met-R-O

  • D-Met-S-O

  • D-Met-R-O

Scientific Insight: Mammalian cells primarily utilize L-isomers.[1] However, the Msr enzymes are stereospecific regarding the sulfur center.[1]

  • MsrA reduces the S-sulfoxide.[1][2][3][4][7][8]

  • MsrB reduces the R-sulfoxide.[1][2][3][4][7][8]

  • Implication: When using DL-MetO, you are challenging both MsrA and MsrB pathways. If your study focuses solely on one enzyme, ensure you understand that the substrate provides a mix of epimers.[1]

Solubility & Stability
  • Solubility: MetO is highly soluble in water (>100 mg/mL) and dilute acid.[1]

  • Instability: MetO is hygroscopic.[1] Prolonged exposure to light or high heat can promote further oxidation to Methionine Sulfone , which cannot be reduced by cells and acts as a toxic antimetabolite.[1]

  • Sterility: Do not autoclave. Autoclaving induces Maillard reactions with trace impurities and promotes sulfone formation.[1] Sterile filtration is mandatory.[1]

Reagents & Equipment

ComponentSpecificationPurpose
DL-Methionine Sulfoxide High Purity (

98%), Cell Culture Grade
Primary Reagent
Solvent Endotoxin-Free ddH

O or PBS (pH 7.[1]4)
Dissolution vehicle
Filtration 0.22

m PES or PVDF Syringe Filter
Sterilization (Low protein binding)
Vessels Amber Microcentrifuge Tubes (1.5 mL)Light protection during storage
Balance Analytical Grade (

0.1 mg)
Precise weighing

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Target Volume: 10 mL Molecular Weight (MW): ~165.21 g/mol [1][3]

Step-by-Step Methodology
  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
    
    
    [1][3][7][9][10][11]
  • Weighing:

    • Weigh 165.2 mg of DL-Methionine Sulfoxide powder.[1]

    • Note: Work quickly. The powder is hygroscopic.[1] If the powder clumps, break it gently before weighing.[1]

  • Dissolution:

    • Add the powder to a sterile 15 mL conical tube.

    • Add 8 mL of Endotoxin-Free ddH

      
      O (or PBS).
      
    • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, warm slightly to 37°C in a water bath for 5 minutes. Do not exceed 40°C.

    • Adjust final volume to 10 mL with solvent.

  • Sterilization:

    • Draw the solution into a sterile syringe.[1]

    • Attach a 0.22

      
      m PES filter .[1][12]
      
    • Dispense into a sterile collection tube.[1]

  • Aliquoting & Storage:

    • Aliquot 500

      
      L – 1 mL  into sterile, amber microcentrifuge tubes.
      
    • Label: "100 mM DL-MetO, [Date], [Initials]".

    • Store: -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][12]

Workflow Visualization

MetO_Prep_Workflow Start Weigh Reagent (165.2 mg) Dissolve Dissolve in Endotoxin-Free H2O Start->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Check->Dissolve No (Warm to 37°C) Filter Sterile Filter (0.22 µm PES) Check->Filter Yes Aliquot Aliquot into Amber Tubes Filter->Aliquot Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of sterile DL-Methionine Sulfoxide stock solution.

Cell Culture Application Guide

Dosing Strategy

MetO is typically used to induce mild oxidative stress or to test the rescue capacity of Msr enzymes.[1]

  • Low Stress / Metabolic Source: 1 mM – 5 mM[1]

  • Moderate Stress / Msr Induction: 10 mM – 20 mM[1]

  • High Toxicity Threshold: >30 mM (Osmotic effects and cytotoxicity become confounding variables).[1]

Treatment Protocol
  • Seed cells (e.g., HEK293, HeLa, or primary hepatocytes) and allow them to reach 70-80% confluency.[1]

  • Thaw a 100 mM MetO aliquot on ice.

  • Dilute the stock directly into fresh, pre-warmed culture media to the desired working concentration.

    • Example: For 5 mM treatment in 10 mL media, add 500

      
      L of 100 mM Stock.[1]
      
  • Incubate cells for 12–24 hours.[1]

  • Assay: Harvest cells for Western Blot (MsrA/B expression) or Cell Viability (MTT/CCK-8).

Biological Mechanism

Understanding the pathway is crucial for interpreting results.[1] The diagram below illustrates how MetO enters the Methionine Cycle.

Met_Cycle Met L-Methionine (Reduced) MetO_S Met-S-Sulfoxide Met->MetO_S Oxidation MetO_R Met-R-Sulfoxide Met->MetO_R Oxidation ROS ROS / H2O2 (Oxidative Stress) ROS->Met Attacks Sulfur MetO_S->Met Reduced by MsrA MetO_R->Met Reduced by MsrB MsrA MsrA Enzyme MsrA->MetO_S MsrB MsrB Enzyme MsrB->MetO_R

Figure 2: The Methionine Sulfoxide Reductase Cycle.[1][3][7] MetO is reduced back to Methionine stereospecifically by MsrA and MsrB, acting as a ROS scavenger system.[1][4]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Yellowing of Stock Photo-oxidation or ContaminationDiscard.[1] Prepare fresh stock and ensure storage in amber tubes.
Precipitation Saturation or Cold ShockWarm to 37°C. If precipitate remains, filter again.[1] Check pH.
High Cell Death Osmotic Shock or Sulfone PresenceDo not exceed 30 mM.[1] Ensure stock was not autoclaved (which creates toxic byproducts).[1]
No Biological Effect Enantiomer MismatchRemember DL-MetO is only 50% L-isomer.[1] You may need to double the concentration if the enzyme is strictly L-specific.[1]

References

  • Moskovitz, J., et al. (2001).[1] "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[1][2][10] Proceedings of the National Academy of Sciences, 98(23), 12920-12925.[1] Link

  • Weissbach, H., et al. (2002).[1] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[1] Archives of Biochemistry and Biophysics, 397(2), 172-178.[1] Link

  • Kim, H.Y., & Gladyshev, V.N. (2007).[1] "Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals."[1][8] Biochemical Journal, 407(3), 321-329.[1] Link

  • Hoshi, T., & Heinemann, S. (2001).[1] "Regulation of cell function by methionine oxidation and reduction."[1][10] Journal of Physiology, 531(1), 1-11.[1] Link

Sources

Application Note: Kinetic Characterization of Methionine Sulfoxide Reductases (Msr) Using DL-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine Sulfoxide Reductases (Msr) are critical antioxidant enzymes that repair oxidative damage by reducing methionine sulfoxide (MetSO) back to methionine (Met).[1][2][3][4][5][6][7] Characterizing these enzymes is complex due to the stereochemistry of the substrate. Oxidation of methionine creates a chiral center at the sulfur atom, resulting in S- and R-epimers.[2][8]

MsrA is specific for the S-epimer , while MsrB is specific for the R-epimer .[2][4][8][9]

This guide details the protocol for using DL-Methionine Sulfoxide (DL-MetSO) —a commercially available, cost-effective racemic mixture—as a substrate. While economical, using a racemic substrate introduces kinetic complexities. This note provides the "Correction Factor" methodology required to derive accurate


 and 

values and outlines a self-validating NADPH-coupled assay system.

The Chirality Challenge: Understanding Your Substrate

Before pipetting, you must understand what "DL-Methionine Sulfoxide" actually contains. It is a mixture of four distinct isomers:

  • L-Methionine-S-Sulfoxide (Substrate for MsrA)[10]

  • L-Methionine-R-Sulfoxide (Substrate for MsrB/fRMsr)[11]

  • D-Methionine-S-Sulfoxide (Poor/Variable substrate for MsrA)

  • D-Methionine-R-Sulfoxide (Generally inactive)

Expert Insight: Standard commercial DL-MetSO is a 1:1:1:1 mix.

  • For MsrA: It effectively reduces the S-sulfoxide forms.[2][11] Therefore, only 50% of your weighed mass is active substrate.

  • For MsrB: Mammalian MsrB enzymes have low specific activity toward free amino acid sulfoxides (preferring protein-bound MetSO).[10][11][12] If characterizing MsrB, expect high

    
     values (millimolar range) when using free DL-MetSO.
    
Visualizing the Pathway

The following diagram illustrates the electron flow in the coupled assay used to measure Msr activity.

Msr_Pathway NADPH NADPH (Reduced) TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- donor NADP NADP+ (Oxidized) TrxR->NADP Oxidation detected at 340nm Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduces Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR Msr Msr Enzyme (MsrA or MsrB) Trx_red->Msr Activates Msr->Trx_ox Recycles Met Methionine (Product) Msr->Met Reduces MetSO Met-SO (Substrate) MetSO->Msr Binds

Caption: Electron flow in the NADPH-coupled assay. Msr activity is indirectly measured by the rate of NADPH consumption (decrease in A340).

Protocol A: High-Throughput NADPH Coupled Assay

This is the gold standard for kinetic characterization. It couples the reduction of MetSO to the oxidation of NADPH via the Thioredoxin (Trx) system.[13]

Reagents & Preparation
ComponentStock Conc.[4][9]Final Conc.Notes
Buffer 500 mM HEPES (pH 7.5)50 mMPhosphate buffer is also acceptable.
NaCl 1 M50 mMStabilizes ionic strength.
NADPH 10 mM200 µMPrepare fresh. Light sensitive.
Thioredoxin (Trx) 100 µM5 - 10 µME. coli or human Trx1.
Trx Reductase (TrxR) 10 µM0.5 - 1 µMRat liver or E. coli TrxR.
DL-MetSO 1 M0.1 - 20 mMSubstrate. Dissolve in buffer.
Msr Enzyme Variable50 - 500 nMThe target of characterization.[12]
Step-by-Step Procedure
  • Master Mix Preparation: In a tube, combine Buffer, NaCl, NADPH, Trx, and TrxR.

    • Self-Validation Step: Measure the absorbance of this mix at 340 nm.[14] It should be stable. A decrease indicates background oxidation or contamination.

  • Substrate Addition: Aliquot the Master Mix into a 96-well UV-transparent plate (90 µL per well). Add DL-MetSO at varying concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 20 mM) to the wells.

  • Baseline Measurement: Incubate at 37°C for 5 minutes. Monitor A340. The slope should be near zero. This controls for non-enzymatic NADPH oxidation.

  • Initiation: Add the Msr enzyme (10 µL) to initiate the reaction.

  • Data Acquisition: Immediately monitor the decrease in Absorbance at 340 nm ($ \epsilon_{340} = 6220 , M^{-1}cm^{-1} $) every 30 seconds for 15–30 minutes.

Data Analysis (The Correction)

When calculating


, you must plot the velocity (

) against the Effective Substrate Concentration , not the total mass added.

For MsrA using DL-MetSO:



Rationale: MsrA reduces S-sulfoxides.[3][4][9][10][11][15] In a racemic DL-mixture, only 50% of the molecules are S-isomers (L-Met-S-SO and D-Met-S-SO). If your specific MsrA does not reduce D-Met-S-SO (check literature for your species), the factor may be 0.25. For most standard applications, 0.5 is the accepted correction.

Protocol B: HPLC Direct Detection (Validation)

Use this protocol if you suspect interference with the NADPH system (e.g., testing small molecule inhibitors that might absorb at 340 nm or inhibit TrxR).

Workflow Diagram

HPLC_Workflow Step1 Incubation Enzyme + DL-MetSO + DTT (10mM) 37°C, 30 mins Step2 Quench Add 10% TCA or Acetonitrile Precipitate Protein Step1->Step2 Step3 Derivatization OPA (o-phthalaldehyde) Reacts with primary amines Step2->Step3 Step4 HPLC Separation C18 Column Mobile Phase: Acetate/Acetonitrile Step3->Step4 Step5 Detection Fluorescence Ex: 340nm / Em: 450nm Step4->Step5

Caption: Workflow for direct HPLC detection of Methionine generation using OPA derivatization.

Protocol Steps
  • Reaction: Incubate Msr enzyme with DL-MetSO (1–10 mM) and DTT (10 mM) instead of the Trx system. DTT serves as the reducing agent.[1][2][4][9][13][16]

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

  • Derivatization: Mix 20 µL supernatant with 100 µL OPA reagent (Thermo Fisher or Sigma). Incubate 2 mins.

  • Separation: Inject onto a C18 reverse-phase column.

    • Gradient: 0% to 60% B (Acetonitrile) over 15 mins.

    • Elution Order: MetSO elutes before Met (MetSO is more polar).

  • Quantification: Integrate the Methionine peak area. Use a pure L-Methionine standard curve for quantification.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Activity (NADPH Assay) Inactive Trx/TrxR systemTest the system without Msr by adding Insulin (a Trx substrate). If NADPH oxidizes, the system works.[13]
High Background Slope TrxR "oxidase" activityReduce TrxR concentration. Ensure buffer is degassed (oxygen can fuel TrxR oxidase activity).
Non-linear Rates Substrate DepletionReduce enzyme concentration or shorten assay time.
MsrB shows no activity Substrate SpecificityMsrB has very poor activity on free MetSO. Switch to Dabsyl-MetSO or N-acetyl-MetSO for MsrB characterization.

References

  • Weissbach, H., et al. (2002). Peptide methionine sulfoxide reductase: structure, mechanism of action, and role in protecting cells against oxidative damage. Antioxidants & Redox Signaling.[8] Link

  • Kim, H.Y.[8] & Gladyshev, V.N. (2005). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Journal. Link

  • Tarrago, L., et al. (2009). Methionine sulfoxide reductases: emerging roles in cellular regulation and signaling. Biochimica et Biophysica Acta. Link

  • Lee, B.C., et al. (2009). Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases. Molecular Biology of the Cell. Link

  • Brot, N., et al. (1981). Reduction of methionine sulfoxide residues in proteins and free methionine sulfoxide. Methods in Enzymology. Link

Sources

Application Notes and Protocols for the Immunodetection of Protein-Bound Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methionine Oxidation in Biological Systems and Biotherapeutics

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This post-translational modification is a critical hallmark of oxidative stress and has been implicated in a range of physiological and pathological processes, from normal cell signaling to the progression of neurodegenerative diseases. In the context of drug development, particularly for protein-based therapeutics, the oxidation of methionine residues can significantly impact the safety, efficacy, and stability of the product. Therefore, the accurate and reliable detection of protein-bound methionine sulfoxide is of paramount importance for both basic research and the pharmaceutical industry.

These application notes provide a comprehensive guide to the immunodetection of protein-bound methionine sulfoxide using various techniques, including Western blotting, ELISA, and immunohistochemistry/immunofluorescence. The protocols are designed to be robust and self-validating, incorporating enzymatic controls to ensure the specificity of the detection method.

Core Principles of Methionine Sulfoxide Immunodetection

The immunodetection of protein-bound methionine sulfoxide relies on the use of antibodies that specifically recognize the MetO moiety. A key aspect of a reliable immunodetection strategy is the inclusion of proper controls to validate the specificity of the antibody. This is achieved through the use of methionine sulfoxide reductases (MsrA and MsrB), enzymes that stereospecifically reduce methionine sulfoxide back to methionine.[1][2] A decrease in the immunodetection signal after treatment with Msr enzymes provides strong evidence that the antibody is specifically recognizing protein-bound methionine sulfoxide.

Section 1: Western Blotting for the Detection of Protein-Bound Methionine Sulfoxide

Western blotting is a widely used technique for the detection of specific proteins in a complex mixture. This protocol has been optimized for the detection of protein-bound methionine sulfoxide.

Protocol: Western Blotting

1. Sample Preparation and Protein Extraction:

  • Cell Lysates:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Tissue Homogenates:

    • Homogenize tissue samples in lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. Preparation of Positive and Negative Controls:

  • Positive Control (In vitro oxidized protein):

    • Prepare a solution of a purified protein known to contain methionine (e.g., BSA) at a concentration of 1 mg/mL in PBS.

    • Add H₂O₂ to a final concentration of 10-100 mM.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess H₂O₂ by dialysis or using a desalting column.

  • Negative Control (Enzymatic Reduction with Msr):

    • To a portion of the experimental sample or the positive control, add recombinant MsrA and MsrB enzymes to a final concentration of 1-5 µM.

    • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10-20 mM, as it is required for Msr activity.

    • Incubate at 37°C for 1-2 hours.

    • This Msr-treated sample will serve as a negative control.

3. SDS-PAGE and Protein Transfer:

  • Mix protein samples with Laemmli sample buffer. Note: For the detection of oxidized proteins, it is recommended to use a non-reducing sample buffer (without β-mercaptoethanol or DTT) unless the primary antibody has been validated for use with reduced samples.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-methionine sulfoxide primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

Data Interpretation and Expected Results
  • A positive signal in the untreated experimental lanes and the positive control lane indicates the presence of protein-bound methionine sulfoxide.

  • A significant reduction or absence of signal in the Msr-treated negative control lane confirms the specificity of the antibody for methionine sulfoxide.

Western Blot Workflow Diagram

Western_Blot_Workflow cluster_prep Sample & Control Preparation cluster_immuno Immunodetection Sample Protein Sample (Lysate/Homogenate) SDS_PAGE SDS-PAGE Sample->SDS_PAGE Positive_Control Positive Control (In vitro oxidized protein) Positive_Control->SDS_PAGE Negative_Control Negative Control (Msr Treatment) Negative_Control->SDS_PAGE Blocking Blocking Primary_Ab Primary Antibody (anti-MetO) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection ECL Detection Secondary_Ab->Detection Wash Transfer Membrane Transfer SDS_PAGE->Transfer Transfer->Blocking

Caption: Western Blot workflow for MetO detection.

Troubleshooting Common Western Blotting Issues
ProblemPossible CauseSolution
No Signal Inefficient protein transfer; Inactive antibody; Insufficient protein load.Confirm transfer with Ponceau S stain; Use a new antibody aliquot; Increase the amount of protein loaded.
High Background Insufficient blocking; Primary antibody concentration too high.Increase blocking time or change blocking agent (e.g., from milk to BSA); Optimize primary antibody dilution.
Non-specific Bands Primary antibody cross-reactivity; Protein degradation.Perform a negative control with Msr treatment to confirm specificity; Add protease inhibitors to the lysis buffer.
Signal in Negative Control Incomplete enzymatic reduction by Msr.Increase Msr concentration or incubation time; Ensure the presence of a sufficient concentration of DTT.

Section 2: ELISA for the Quantification of Protein-Bound Methionine Sulfoxide

Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the levels of protein-bound methionine sulfoxide in a sample. An indirect ELISA format is described below.

Protocol: Indirect ELISA

1. Plate Coating:

  • Dilute your protein samples and a known concentration of an in vitro oxidized protein standard (for generating a standard curve) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted samples and standards to the wells of a 96-well microplate.

  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Primary Antibody Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted anti-methionine sulfoxide primary antibody to each well.

  • Incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

5. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

6. Validation with Msr Treatment:

  • To validate the specificity of the assay, pre-treat a subset of your samples with MsrA and MsrB enzymes as described in the Western blotting protocol before coating the plate. A significant decrease in the absorbance reading for the Msr-treated samples will confirm the specificity of the ELISA for methionine sulfoxide.

Data Analysis
  • Subtract the average blank well absorbance from all other readings.

  • Generate a standard curve by plotting the absorbance values of the oxidized protein standards against their known concentrations.

  • Determine the concentration of methionine sulfoxide in your samples by interpolating their absorbance values on the standard curve.

Indirect ELISA Workflow Diagram

Indirect_ELISA_Workflow cluster_prep Plate Preparation cluster_immuno Immunodetection Coating Antigen Coating (Sample/Standard) Blocking Blocking Coating->Blocking Wash Primary_Ab Primary Antibody (anti-MetO) Blocking->Primary_Ab Wash Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Substrate Substrate Addition (TMB) Secondary_Ab->Substrate Wash Readout Absorbance Reading (450 nm) Substrate->Readout Stop Reaction

Caption: Indirect ELISA workflow for MetO detection.

Section 3: Immunohistochemistry/Immunofluorescence for the Localization of Protein-Bound Methionine Sulfoxide

Immunohistochemistry (IHC) and Immunofluorescence (IF) are powerful techniques for visualizing the spatial distribution of protein-bound methionine sulfoxide within tissues and cells.

Protocol: Immunohistochemistry/Immunofluorescence

1. Tissue/Cell Preparation:

  • Paraffin-Embedded Tissues:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method. The optimal buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating method should be determined empirically.[3][4][5]

  • Frozen Tissues:

    • Fix frozen sections with cold acetone or methanol for 10 minutes.

  • Cultured Cells:

    • Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (not required for methanol/acetone fixation).[6][7]

2. Immunostaining:

  • Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-methionine sulfoxide primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation:

    • For IHC: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • For IF: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Detection/Visualization:

    • For IHC: Develop the color with a chromogenic substrate (e.g., DAB) and counterstain with hematoxylin.

    • For IF: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a light microscope (IHC) or a fluorescence microscope (IF).

3. Validation with Msr Treatment:

  • To confirm the specificity of the staining, treat adjacent tissue sections or a parallel set of cells with MsrA and MsrB enzymes (as described in the Western blotting protocol, but in a buffer suitable for tissue/cell treatment) prior to the blocking step. A significant reduction in staining intensity in the Msr-treated samples will validate the specificity of the antibody for methionine sulfoxide.

IHC/IF Workflow Diagram

IHC_IF_Workflow cluster_prep Sample Preparation cluster_immuno Immunostaining Fixation Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Antigen_Retrieval Antigen Retrieval (for paraffin sections) Permeabilization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-MetO) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Wash Detection Detection Secondary_Ab->Detection Wash Imaging Microscopy Detection->Imaging

Caption: IHC/IF workflow for MetO detection.

Conclusion

The immunodetection techniques described in these application notes provide researchers, scientists, and drug development professionals with a robust toolkit for the detection and quantification of protein-bound methionine sulfoxide. The inclusion of enzymatic controls with methionine sulfoxide reductases is a critical step in ensuring the specificity and reliability of the results. By following these detailed protocols, researchers can confidently investigate the role of methionine oxidation in their specific areas of interest.

References

  • Boster Biological Technology. (2025, November 10). Immunohistochemistry Antigen Retrieval Methods. Retrieved from [Link]

  • Oien, D. B., Canello, T., Gabizon, R., Gasset, M., Kventsel, I., & Moskovitz, J. (2009). Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. Archives of biochemistry and biophysics, 485(1), 35–40. [Link]

  • Brot, N., & Weissbach, H. (1982). Enzymatic reduction of protein-bound methionine sulfoxide. Proceedings of the National Academy of Sciences of the United States of America, 79(7), 2151–2154. [Link]

  • Brot, N., & Weissbach, H. (1982). Enzymatic reduction of protein-bound methionine sulfoxide. Proceedings of the National Academy of Sciences of the United States of America, 79(7), 2151–2154. [Link]

  • Cell Signaling Technology. (n.d.). Successful Immunofluorescence: Fixation & Permeabilization. CST Blog. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017123440A1 - Protein preparation by reduction of oxidized methionines.
  • Ezraty, B., Aussel, L., & Barras, F. (2020). Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase. Antioxidants (Basel, Switzerland), 9(7), 619. [Link]

  • Silvestrini, A., De Sio, F., D'Angelo, F., Casciaro, B., Lazzarino, G., Tavazzi, B., & Mangione, R. (2018). Independent roles of methionine sulfoxide reductase A in mitochondrial ATP synthesis and as antioxidant in retinal pigment epithelial cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(12), 6569–6581. [Link]

  • FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]

  • Sino Biological. (n.d.). Antigen Retrieval Methods. Retrieved from [Link]

  • Creative Diagnostics. (2023, September 21). IHC Antigen Retrieval Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Spector, A., Wang, G. M., Wang, R. R., Li, W. C., & Kleiman, N. J. (2007). Methionine sulfoxide reductase A is important for lens cell viability and resistance to oxidative stress. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 21(6), 1249–1256. [Link]

  • Addgene. (2022, August 30). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog. Retrieved from [Link]

  • Wu, Z., Wagner, M. A., Zhen, Z., Prohaska, T. A., & Stocker, R. (2009). A sensitive and specific ELISA detects methionine sulfoxide-containing apolipoprotein A-I in HDL. Journal of lipid research, 50(3), 564–574. [Link]

  • Atlas Antibodies. (2025, October 1). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Indirect ELISA protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Indirect ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB reports, 42(9), 580–585. [Link]

  • Tarrago, L., Laugier, G., & Gladyshev, V. N. (2018). Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Methods in molecular biology (Clifton, N.J.), 1661, 139–153. [Link]

  • Ciorba, A., Ciorba, A., Odore, R., Giraudo, E., & D'Angelo, A. (2010). Identification of activators of methionine sulfoxide reductases A and B. Biochemical and biophysical research communications, 391(1), 843–847. [Link]

  • Laukens, D., Waeytens, A., De Vlieghere, E., & Cuvelier, C. (2011). Methionine sulfoxide reductase A down-regulation in human breast cancer cells results in a more aggressive phenotype. British journal of cancer, 104(6), 967–975. [Link]

  • Lee, B. C., & Gladyshev, V. N. (2011). Methionine Sulfoxide Reductase reduces oxidized methionine. ResearchGate. Retrieved from [Link]

  • College of American Pathologists. (2024, February 23). Principles of analytic validation of immunohistochemical assays guideline update. Retrieved from [Link]

  • Fitzgibbons, P. L., Bradley, L. A., Fatheree, L. A., Alsabeh, R., Fulton, R. S., Goldsmith, J. D., ... & Tubbs, R. R. (2014). Principles of analytic validation of immunohistochemical assays: guideline from the College of American Pathologists Pathology and Laboratory Quality Center. Archives of pathology & laboratory medicine, 138(11), 1432–1443. [Link]

  • Novodiax. (n.d.). Optimization of Rapid Immunohistochemical Stains on Frozen Tissue Sections. Retrieved from [Link]

Sources

NMR spectroscopy analysis of DL-methionine sulfoxide purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the quantitative Nuclear Magnetic Resonance (qNMR) analysis of DL-Methionine Sulfoxide (MetO). Unlike HPLC methods, which often require derivatization or suffer from poor retention of polar sulfoxides, qNMR offers a direct, primary ratio method for determining purity. This protocol specifically addresses the differentiation of MetO from its precursor (Methionine) and its over-oxidation product (Methionine Sulfone), while accounting for the diastereomeric nature of the sulfoxide moiety.[1][2]

Chemical Basis & Analytical Strategy

The Oxidation Cascade

Methionine (Met) is susceptible to oxidation at the sulfur atom.[2][3][4][5][6] The first oxidation step yields Methionine Sulfoxide (MetO), which contains a chiral sulfur center.[4] Further oxidation yields Methionine Sulfone (MetO


), an achiral sulfone.
  • Methionine (Met): Thioether.

    
     (S-CH
    
    
    
    )
    
    
    2.12 ppm.
  • Methionine Sulfoxide (MetO): Sulfoxide.[1][2][7][8][9]

    
     (S-CH
    
    
    
    )
    
    
    2.71 ppm.
    • Note: The sulfur atom becomes a chiral center upon oxidation.[4][6] "DL-Methionine Sulfoxide" is a mixture of four stereoisomers (DL at the

      
      -carbon, RS at the sulfur). In D
      
      
      
      O, the methyl signals of the diastereomers often overlap or appear as a closely spaced doublet/broad singlet, which must be integrated together for chemical purity.
  • Methionine Sulfone (MetO

    
    ):  Sulfone.[2] 
    
    
    
    (S-CH
    
    
    )
    
    
    3.15 ppm.
Why qNMR?
  • Specificity: Distinct chemical shifts for the S-methyl group allow simultaneous quantification of starting material (Met), product (MetO), and impurity (MetO

    
    ) in a single experiment.
    
  • Metrological Traceability: Purity is determined relative to a NIST-traceable internal standard (IS), eliminating the need for a high-purity MetO reference standard.

Visualization of Signaling & Workflow

Figure 1: Methionine Oxidation Pathway & NMR Shift Logic

MetOxidation Met Methionine (Met) S-CH3: ~2.12 ppm Ox1 Oxidation (+O) Met->Ox1 MetO Methionine Sulfoxide (MetO) S-CH3: ~2.71 ppm (Chiral Sulfur) Ox1->MetO Primary Product Ox2 Over-Oxidation (+O) MetO->Ox2 MetO2 Methionine Sulfone (MetO2) S-CH3: ~3.15 ppm Ox2->MetO2 Impurity

Caption: Chemical shift migration of the S-methyl group during sequential oxidation steps.

Figure 2: qNMR Experimental Workflow

qNMRWorkflow cluster_prep 1. Sample Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Weigh Accurate Weighing (MetO + Maleic Acid IS) Dissolve Dissolution in D2O (pH adjustment if needed) Weigh->Dissolve Param Set Parameters (d1 > 5*T1, 90° pulse) Dissolve->Param Acquire Acquire 1H Spectrum (NS >= 16) Param->Acquire Phase Phase & Baseline Correction Acquire->Phase Integrate Integrate S-CH3 Signals: Met (2.12), MetO (2.71), MetO2 (3.15) IS (6.05) Phase->Integrate Calc Calculate Purity % (Eq. 1) Integrate->Calc

Caption: Step-by-step qNMR workflow ensuring data integrity and reproducibility.

Detailed Protocol

Reagents and Materials
  • Analyte: DL-Methionine Sulfoxide (Target).

  • Solvent: Deuterium Oxide (D

    
    O), 99.9% D.[10]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Rationale: Maleic acid presents a sharp singlet at

      
       6.05 ppm, well-separated from the aliphatic region (2.0–4.5 ppm) where Methionine species resonate. It is non-hygroscopic and highly soluble in D
      
      
      
      O.
  • NMR Tubes: 5 mm high-precision tubes (e.g., Wilmad 535-PP).

Sample Preparation
  • Relaxation Time Check (Pre-Experiment): Prepare a dummy sample. Measure

    
     values for the MetO methyl peak and the Maleic Acid alkene peak using an Inversion Recovery pulse sequence.
    
    • Typical

      
      : MetO-CH
      
      
      
      
      
      1.5–2.0 s; Maleic Acid
      
      
      2.5–3.5 s.
    • Requirement: The relaxation delay (

      
      ) must be 
      
      
      
      (approx. 20–30 seconds) to ensure 99.3% magnetization recovery.
  • Gravimetry:

    • Weigh approx. 10–15 mg of Maleic Acid (

      
      ) directly into a clean vial. Record weight to 0.01 mg precision.
      
    • Weigh approx. 20–30 mg of DL-Methionine Sulfoxide (

      
      ) into the same vial. Record weight.
      
    • Note: A molar ratio of 1:1 to 1:3 (IS:Analyte) is optimal for signal-to-noise balance.

  • Dissolution:

    • Add 600–700

      
      L of D
      
      
      
      O. Vortex until completely dissolved.
    • Transfer to the NMR tube.

Acquisition Parameters (Bruker/Jeol/Varian)
  • Pulse Program: zg (1D proton with 90° pulse). Do not use NOESY-presat unless water suppression is strictly necessary and validated, as it can attenuate signals.

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ):  30 s (based on 
    
    
    
    estimation).
  • Acquisition Time (

    
    ): 
    
    
    
    3.0 s.
  • Number of Scans (

    
    ):  16 or 32 (ensure S/N > 150:1).
    
  • Receiver Gain: Auto-adjusted.

Data Processing
  • Window Function: Apply exponential multiplication with LB = 0.3 Hz (or none).

  • Phasing: Manual phasing is critical. Ensure flat baseline around all peaks.

  • Baseline Correction: Polynomial (order 1 or 2) or spline correction.

  • Integration:

    • IS (Maleic Acid): Singlet at ~6.05 ppm (Integral =

      
      , N = 2 protons).
      
    • MetO (Analyte): Singlet (or split singlet) at ~2.71 ppm (Integral =

      
      , N = 3 protons).
      
    • Met (Impurity): Singlet at ~2.12 ppm (Integral =

      
      ).
      
    • MetO

      
       (Impurity):  Singlet at ~3.15 ppm (Integral = 
      
      
      
      ).

Data Analysis & Calculation

Chemical Shift Table
CompoundMoietyChemical Shift (

, ppm)
MultiplicityProtons (

)
Methionine (Met) S-CH

2.12Singlet3
Met Sulfoxide (MetO) S(=O)-CH

2.71Singlet*3
Met Sulfone (MetO

)
S(=O)

-CH

3.15Singlet3
Maleic Acid (IS) =CH -6.05Singlet2

*Note: The MetO methyl signal may show broadening or splitting due to diastereomers. Integrate the entire cluster.

Purity Calculation

Calculate the purity (


) on a mass basis using Equation 1:


Where:

  • 
    : Integrated area.
    
  • 
    : Number of protons (IS=2, MetO=3).
    
  • 
    : Molar mass (MetO = 165.21  g/mol , Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.998).
    
Molar Impurity Calculation

To report the % molar impurity of Met and MetO


 relative to MetO:


Validation & Troubleshooting

  • Linearity: Validated over the range of 1 mg to 50 mg sample mass (

    
    ).
    
  • Specificity: Check for overlap with solvent satellites. The

    
    C satellites of the MetO methyl peak (0.55% each side) should be excluded from integration if S/N is high, or included if the IS integration also includes them. Consistency is key.
    
  • Diastereomer Separation: If higher resolution is required to distinguish R-MetO and S-MetO, the addition of a chiral shift reagent (e.g., (R)-BINOL) or using a chiral HPLC method is recommended. For standard chemical purity, qNMR integration of the total methyl envelope is sufficient.

References

  • Raskatov, J. A., et al. (2020).[6] "A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis." Chemistry – A European Journal.[11] Link

  • BIPM (Bureau International des Poids et Mesures). (2019).[12] "qNMR Internal Standard Reference Data (ISRD): DSS-d6." BIPM QM-II. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Sigma-Aldrich. "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Technical Guide. Link

  • Takeda, H., et al. (2021). "Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase." Molecules. Link

Sources

Application Notes and Protocols for the Extraction of Free Methionine Sulfoxide from Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This post-translational modification can occur both in proteins and in its free form within biological fluids. The accumulation of free MetO in plasma is increasingly recognized as a potential biomarker for systemic oxidative stress, implicated in various physiological and pathological processes.[1][2] Accurate quantification of free MetO in plasma is therefore crucial for researchers in fields ranging from clinical diagnostics to drug development.

This document provides a comprehensive guide to the extraction of free methionine sulfoxide from plasma samples for subsequent analysis. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Principles of Extraction and Analysis

The primary challenge in analyzing free MetO in plasma lies in the complexity of the matrix itself. Plasma is rich in proteins, which can interfere with downstream analytical techniques.[3] Therefore, the initial and most critical step is the efficient removal of these proteins. Following protein precipitation, the sample may require further cleanup or derivatization to enhance the analytical signal of MetO, depending on the chosen detection method. The two most common analytical platforms for MetO quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This guide will detail two robust protocols:

  • Protein Precipitation followed by LC-MS/MS Analysis: A direct and highly sensitive method.

  • Protein Precipitation with Pre-column Derivatization for HPLC-UV/Fluorescence Analysis: A widely accessible alternative to mass spectrometry.

PART 1: CORE PROTOCOLS

Protocol 1: Protein Precipitation with Acetonitrile for LC-MS/MS Analysis

This protocol is favored for its simplicity and the high sensitivity and specificity of LC-MS/MS detection. The use of an isotopically labeled internal standard is highly recommended for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency.[1]

Rationale for Method Selection

Acetonitrile is a water-miscible organic solvent that effectively denatures and precipitates plasma proteins by disrupting their hydration shell.[3] It is a common choice for protein precipitation prior to LC-MS/MS analysis because it generally results in a clean supernatant with good recovery of small polar molecules like methionine sulfoxide.[4]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Isotopically Labeled Internal Standard plasma->is precip Add Acetonitrile (3:1 v/v) and Vortex is->precip centrifuge Centrifuge to Pellet Proteins precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) plasma->precip supernatant Collect Supernatant precip->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Buffer dry->reconstitute derivatize Add Dabsyl Chloride and Incubate reconstitute->derivatize stop_rxn Stop Reaction derivatize->stop_rxn hplc HPLC-UV/Fluorescence Analysis stop_rxn->hplc data Data Acquisition and Quantification hplc->data

Sources

Troubleshooting & Optimization

preventing artificial methionine oxidation during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Redox Integrity Support Center .

As a Senior Application Scientist, I understand that distinguishing between biological signaling (e.g., redox regulation) and sample preparation artifacts is one of the most frustrating challenges in proteomics and biopharma characterization. Methionine (Met) oxidation is the "canary in the coal mine" for sample handling integrity.

This guide is structured to move you from reactive troubleshooting to proactive prevention.

Module 1: The Mechanistic Root Cause

Question: Why is my methionine oxidation variable between technical replicates?

Technical Insight: Methionine oxidation is rarely random; it is a deterministic consequence of Reactive Oxygen Species (ROS) generation catalyzed by trace metals and environmental factors. The conversion of Methionine (thioether) to Methionine Sulfoxide (sulfoxide) is the primary artifact. If left unchecked, this progresses to Methionine Sulfone (sulfone), which is irreversible.

The "Oxidation Trap" Mechanism:

  • Metal Catalysis: Trace Fe²⁺/Cu²⁺ (from buffers or glassware) react with dissolved O₂ to generate superoxide anions and hydroxyl radicals (Fenton chemistry).

  • Reagent Autoxidation: Common reducing agents like DTT can actually generate ROS in the presence of metals if not properly buffered.

  • The Result: Nucleophilic attack on the sulfur atom of Methionine.

Visualizing the Pathway:

MetOxidation Met Native Methionine (Thioether) MetO Met-Sulfoxide (MetO) Met->MetO + [O] MetO2 Met-Sulfone (MetO2 - Irreversible) MetO->MetO2 + [O] (Strong Oxidants) ROS ROS (•OH, H₂O₂) ROS->Met Nucleophilic Attack Metals Trace Metals (Fe²⁺, Cu²⁺) Metals->ROS Fenton Reaction Scavengers Scavengers (Free Met, TCEP) Scavengers->ROS Neutralization Scavengers->Metals Chelation (TCEP)

Figure 1: The Oxidation Cascade. Note that the transition from Met to MetO is the primary artifact, driven by ROS and catalyzed by metals. Scavengers act as decoys or chelators to interrupt this flow.

Module 2: Reagent Selection & Buffer Chemistry

Question: Should I be using DTT, TCEP, or Mercaptoethanol?

Recommendation: Switch to TCEP (Tris(2-carboxyethyl)phosphine) for critical redox work.[1] Unlike thiols (DTT/BME), TCEP is resistant to air oxidation and does not form mixed disulfides. More importantly, DTT can undergo metal-catalyzed autoxidation, effectively becoming a ROS generator in "dirty" buffers.

Comparative Scavenger & Reductant Analysis:

ReagentMechanism of ActionRedox StabilityRisk ProfileBest Use Case
DTT (Dithiothreitol)Thiol-disulfide exchangeLow (Air sensitive)High: Generates H₂O₂ with metals [1].General, non-quantitative prep.
TCEP Nucleophilic attack by phosphineHigh (Air stable)Low: Stable over wide pH (1.5-8.5).Low-artifact proteomics; labeling.[2][3][4]
L-Methionine (Free)Competitive DecoyN/ANone: Sacrificial scavenger.Add to all buffers (10-20 mM).
EDTA Metal ChelationN/ANone: Prevents Fenton chemistry.Mandatory in lysis/digestion buffers.

Module 3: The "Zero-Artifact" Sample Preparation Protocol

Question: What is the optimal workflow to minimize artificial oxidation?

The "Safe-Prep" Standard Operating Procedure (SOP): This protocol relies on a "Defense in Depth" strategy: Chelation + Scavenging + Speed.

Step 1: Lysis & Denaturation

  • Buffer: 6M Guanidine or 8M Urea.

  • Critical Additive 1: 1 mM EDTA . This is non-negotiable. It locks up trace metals derived from HPLC water or glassware.

  • Critical Additive 2: 10-20 mM L-Methionine . This acts as a "chemical sponge," absorbing ROS before they attack your protein.

Step 2: Reduction & Alkylation [4]

  • Reagent: Use 5 mM TCEP instead of DTT.

  • Condition: Incubate at 55°C for 20 mins (TCEP works faster) or Room Temp for 45 mins. Avoid boiling.

  • Alkylation: Add IAA (Iodoacetamide) in the dark. Note: IAA is light-sensitive; light exposure can generate iodine radicals that promote oxidation.

Step 3: Digestion

  • Enzyme: Trypsin (High quality, sequencing grade).

  • Time/Temp: Limit digestion to 4–12 hours at 37°C .

  • Warning: Avoid "Overnight" (16h+) digestions if possible. Prolonged incubation at pH 8.0 is a prime window for artifactual oxidation.

Step 4: Quenching & Storage

  • Acidification: Immediately quench digestion to pH < 3.0 with Formic Acid or TFA. Acidic pH drastically reduces the rate of methionine oxidation [2].

  • Storage: Flash freeze at -80°C. Never store at 4°C for extended periods.

Workflow Logic Diagram:

SafePrep Sample Biological Sample Lysis Lysis Buffer + 1mM EDTA (Chelator) + 20mM Free Met (Decoy) Sample->Lysis Immediate RedAlk Reduction/Alkylation Use TCEP (Not DTT) Perform in Dark Lysis->RedAlk Minimizes ROS Digest Digestion Max 12h @ 37°C pH 7.5-8.0 RedAlk->Digest Standard Protocol Quench Quench & Store pH < 3.0 (Critical) -80°C Storage Digest->Quench Stop Reaction ASAP LCMS LC-MS Analysis Check Column Frits Quench->LCMS Inject

Figure 2: The "Defense in Depth" Workflow. Key interventions (Green/Yellow) are placed upstream to prevent the initial formation of ROS.

Module 4: Troubleshooting & FAQs

Issue: My sample looks clean, but LC-MS shows high oxidation. Diagnosis: On-Column Oxidation. This is a classic artifact. Metal ions trapped on the stainless steel frits of your HPLC column or within the ESI source can catalyze oxidation during the run. Solution:

  • Passivate your system: Flush the LC with 0.1% EDTA or phosphoric acid overnight to strip metals.

  • Mobile Phase Additives: Add trace EDTA (10 µM) or Medronic Acid to Mobile Phase A.

  • Check Frits: Replace old column inlet frits; they act as accumulators for particulate metals [3].

Issue: How do I prove the oxidation is biological and not an artifact? Diagnosis: Validation required. Solution: Use the MObB (Methionine Oxidation by Blocking) method or 18O-labeling .

  • Protocol: Treat the sample with H₂¹⁸O₂ (heavy peroxide) immediately upon lysis. This forces all unoxidized Met to become ¹⁸O-MetO.[5][6]

  • Analysis: Any MetO containing ¹⁶O (light oxygen) detected by MS must have been present in vivo before you added the heavy peroxide. Any ¹⁸O-MetO was generated during your "blocking" step (meaning it was originally native). This creates a binary distinction [4].

Issue: Can I reverse the oxidation to salvage a sample? Diagnosis: Irreversibility. Solution: Generally, no. While Methionine Sulfoxide Reductase (Msr) enzymes exist biologically, they are not standard reagents for analytical salvage. Chemical reduction of MetO requires harsh conditions (e.g., high concentration DMS or specific halides) that usually damage the peptide backbone or other PTMs. Prevention is the only viable path.

References

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link

  • Mautz, B., et al. (2019). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC Europe. Link

  • Waters Corporation. (2021). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Application Note. Link

  • Ghaemmaghami, S., et al. (2014). Quantitative analysis of in vivo methionine oxidation of the human proteome. Journal of Proteome Research. Link

Sources

Technical Support Center: Troubleshooting Incomplete Reduction of DL-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting assays involving the reduction of DL-methionine sulfoxide (MetO). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during these sensitive assays. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when researchers experience incomplete reduction of DL-methionine sulfoxide in their assays.

Q1: My assay shows very low or no reduction of DL-methionine sulfoxide. What are the most likely causes?

Incomplete reduction in methionine sulfoxide assays typically stems from a few key areas: the integrity of your reducing agent, the activity of the enzyme (if applicable), the stereochemistry of your substrate, or the reaction conditions.

  • Reducing Agent Degradation: The most common chemical reductant used in these assays is dithiothreitol (DTT).[1][2][3] DTT is prone to oxidation when exposed to air, and its reducing power diminishes over time. Always use freshly prepared DTT solutions or ensure your stock has been stored properly under inert gas at -20°C.[4]

  • Enzyme Inactivity: If you are using an enzymatic assay with Methionine Sulfoxide Reductase (Msr), the enzyme itself may be inactive.[1][5] This can be due to improper storage, freeze-thaw cycles, or the presence of inhibitors in your sample.

  • Substrate Stereochemistry: DL-methionine sulfoxide is a racemic mixture of two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[4][6] The two main classes of Msr enzymes, MsrA and MsrB, are stereospecific for the S and R forms, respectively.[1][6][7] If you are using a single Msr enzyme, you will only reduce one of the diastereomers, leading to a maximum of 50% reduction of the DL-mixture.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact the efficiency of the reduction reaction. The optimal pH for Msr enzymes is typically around 7.5.[8]

Q2: I'm using a chemical reduction method with DTT, but the reaction is still incomplete. What should I check?

Even in a non-enzymatic, DTT-driven reduction, several factors can lead to incomplete conversion of MetO to methionine.

  • DTT Concentration: Ensure you are using a sufficient molar excess of DTT relative to the methionine sulfoxide. A common starting point is a final DTT concentration of 20 mM.[4][8]

  • Reaction Time and Temperature: While some protocols suggest incubation for 30 minutes at 37°C, more challenging substrates or complex sample matrices may require longer incubation times or slightly elevated temperatures to drive the reaction to completion.[8]

  • Presence of Oxidizing Agents: Your sample may contain residual oxidizing agents (e.g., hydrogen peroxide) that are consuming the DTT, leaving less available to reduce the methionine sulfoxide.[4][9]

  • Solvent Effects: Some organic solvents can interfere with the reaction. For instance, Dimethyl sulfoxide (DMSO) has been shown to inhibit MsrA activity and can compete with the substrate.[10][11]

Q3: How can I be sure my Methionine Sulfoxide Reductase (Msr) enzyme is active?

Verifying enzyme activity is crucial for troubleshooting enzymatic assays.

  • Positive Control: Always include a positive control with a known, high-quality substrate for your specific Msr enzyme (e.g., dabsylated Met-S-O for MsrA or dabsylated Met-R-O for MsrB).[4][8] This will confirm that the enzyme is active under your assay conditions.

  • Enzyme Concentration: The amount of enzyme used should be optimized for your specific assay. Insufficient enzyme concentration will lead to incomplete substrate conversion within the given reaction time.

  • Cofactor Requirements: Enzymatic reduction of MetO by Msr requires a reducing agent, typically DTT in vitro, which regenerates the active site of the enzyme.[1][2] The thioredoxin system is the physiological reductant.[1][3] Ensure your assay buffer contains an adequate concentration of the appropriate reducing agent.

Troubleshooting Workflow

When faced with incomplete reduction, a systematic approach is key. The following workflow can help you pinpoint the source of the problem.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_enzyme Enzyme Checks cluster_conditions Condition Checks cluster_analysis Analytical Checks start Incomplete MetO Reduction Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_enzyme Step 2: Assess Enzyme Activity (if applicable) check_reagents->check_enzyme Reagents OK fresh_dtt Prepare fresh DTT solution check_reagents->fresh_dtt verify_substrate Confirm MetO substrate identity and purity check_reagents->verify_substrate check_conditions Step 3: Evaluate Reaction Conditions check_enzyme->check_conditions Enzyme OK positive_control Run positive control with known active enzyme check_enzyme->positive_control enzyme_conc Optimize enzyme concentration check_enzyme->enzyme_conc check_analysis Step 4: Review Analytical Method check_conditions->check_analysis Conditions OK optimize_ph Verify and optimize pH (typically ~7.5) check_conditions->optimize_ph optimize_time_temp Increase incubation time/temperature check_conditions->optimize_time_temp resolve Problem Resolved check_analysis->resolve Analysis OK hplc_calibration Check HPLC calibration and standards check_analysis->hplc_calibration derivatization Verify derivatization efficiency (if used) check_analysis->derivatization

Caption: A step-by-step decision tree for troubleshooting incomplete MetO reduction.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, here is a standard protocol for an in vitro enzymatic reduction of DL-methionine sulfoxide followed by HPLC analysis.

Protocol: Enzymatic Reduction of Dabsylated DL-Methionine Sulfoxide

This protocol is adapted from established methods for measuring Msr activity.[4][8]

Materials:

  • Dabsylated DL-methionine-R,S-sulfoxide (Substrate)

  • Purified MsrA or MsrB enzyme

  • 1 M Dithiothreitol (DTT) stock solution

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Stop Solution: Acetonitrile

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 100 µL.

    • 50 µL of 2x Reaction Buffer (to achieve a final concentration of 50 mM)

    • 2 µL of 1 M DTT (for a final concentration of 20 mM)

    • X µL of purified Msr enzyme (the amount should be optimized based on enzyme activity)

    • Add nuclease-free water to bring the volume to 80 µL.

  • Pre-incubation: Equilibrate the reaction mixture for 5 minutes at 37°C.

  • Initiate the Reaction: Start the reaction by adding 20 µL of 5 mM dabsylated DL-methionine-R,S-sulfoxide (for a final concentration of 1 mM).

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Stop the Reaction: Terminate the reaction by adding 200 µL of acetonitrile.

  • Sample Preparation for HPLC: Centrifuge the stopped reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC to separate and quantify the dabsylated methionine product from the dabsylated methionine sulfoxide substrate.

Data Interpretation and Quantitative Analysis

Accurate quantification is essential for determining the extent of reduction. High-Performance Liquid Chromatography (HPLC) is a common method for this analysis.[4][12][13]

ParameterTypical ValueNotes
HPLC Column C18 Reverse PhaseProvides good separation of the more polar sulfoxide from the reduced methionine.
Mobile Phase Gradient of acetonitrile in an acetate buffer (pH ~4.2)The gradient allows for the elution of both substrate and product with good peak shape.[4]
Detection UV-Vis (for dabsylated compounds) or other suitable detectorThe choice of detector depends on the substrate used. Derivatization with reagents like dabsyl chloride allows for sensitive UV-Vis detection.[4]
Quantification Peak area integration compared to a standard curveA standard curve of the reduced product (e.g., dabsylated methionine) should be prepared to ensure accurate quantification.[4]

Underlying Mechanisms: The Chemistry of Reduction

Understanding the mechanism of reduction is fundamental to troubleshooting.

Enzymatic Reduction by Methionine Sulfoxide Reductases (Msr)

The catalytic mechanism of both MsrA and MsrB involves a key catalytic cysteine residue.[1]

  • Nucleophilic Attack: The catalytic cysteine attacks the sulfur atom of the methionine sulfoxide substrate.

  • Formation of a Sulfenic Acid Intermediate: This attack results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine.[1]

  • Enzyme Regeneration: The sulfenic acid intermediate then reacts with another cysteine residue within the enzyme to form a disulfide bond. This disulfide is subsequently reduced by a reducing agent like DTT or the thioredoxin system, regenerating the active enzyme.[2][14]

MsrMechanism MetO Methionine Sulfoxide (MetO) Intermediate Sulfenic Acid Intermediate (Msr-SOH) MetO->Intermediate + Msr-SH Msr_SH Active Msr (Cys-SH) Met Methionine (Met) Intermediate->Met Releases Msr_SS Oxidized Msr (Cys-S-S-Cys) Intermediate->Msr_SS Forms disulfide Msr_SS->Msr_SH + DTT (reduced) DTT_red DTT (reduced) DTT_ox DTT (oxidized) DTT_red->DTT_ox Reduces Msr-SS

Caption: Simplified catalytic cycle of Methionine Sulfoxide Reductase (Msr).

References

  • Boschi-Muller, S., Gand, A., & Van Der Rest, B. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. PNAS. [Link]

  • Kaya, A., et al. (2015). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Society Transactions. [Link]

  • Tarrago, L., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]

  • Wikipedia contributors. (2023). Methionine sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

  • Petropoulos, I., et al. (2014). Methionine oxidation and reduction of methionine sulfoxide diastereoisomers by the Msrs system. ResearchGate. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2004). Trx and DTT as reducing agents with various Msr proteins. ResearchGate. [Link]

  • Kwak, G. H., et al. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports. [Link]

  • Kim, H. Y., & Gladyshev, V. N. (2004). Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. Molecular Biology of the Cell. [Link]

  • Sarrach, M., et al. (2021). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. ResearchGate. [Link]

  • Sarrach, M., et al. (2020). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. [Link]

  • Tarrago, L., et al. (2000). Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PubMed. [Link]

Sources

optimizing pH conditions for methionine sulfoxide reductase kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Msr Kinetic Optimization Support Center.

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to help you navigate the complexities of pH optimization for Methionine Sulfoxide Reductase (Msr) kinetics. This guide moves beyond basic protocols to address the mechanistic reasons why your assays may fail or yield artifacts at specific pH levels.

Module 1: Mechanistic Intelligence (FAQ)

Q1: Why does my Msr activity profile look bell-shaped, and where is the true optimum? The bell-shaped curve is a composite of two opposing forces: ionization and stability .

  • The Ascending Limb (Acidic to Neutral): The catalytic mechanism of Msr (both A and B types) relies on a nucleophilic attack by a catalytic cysteine (or selenocysteine) on the sulfoxide sulfur of the substrate. This requires the residue to be in its thiolate (

    
    )  form.
    
    • Cysteine Msr (e.g., MsrA, MsrB2): The typical free cysteine

      
       is ~8.3–9.0. However, substrate binding often induces a 
      
      
      
      depression (down to ~5.7–6.0) to facilitate catalysis at physiological pH [1]. If the pH is too low (< 6.0), the thiol remains protonated (
      
      
      ), rendering the enzyme inactive.
    • Selenocysteine Msr (e.g., Mammalian MsrB1): Selenocysteine has a lower

      
       (~5.5), making it more active at lower pH compared to its cysteine homologs [2].
      
  • The Descending Limb (Alkaline): At high pH (> 9.0), activity drops due to:

    • General base-catalyzed instability of the protein structure.

    • De-protonation of resolving cysteines that need to accept protons during the recycling phase.

    • Instability of the auxiliary reductants (NADPH/DTT).

Q2: Does the choice of reductant change my pH optimization strategy? Yes, critically.

  • DTT/DTE: These are chemical reductants.[1][2][3][4][5][6] Their reducing potential drops significantly below pH 7.0 because the reactive species is the thiolate anion.[3][4] If you assay at pH 6.0 with DTT, your rate-limiting step might become the recycling of the enzyme by DTT, not the Msr catalysis itself [3].

  • Thioredoxin (Trx) System: This is the physiological recycling system. It has its own pH optimum (usually pH 7.5–8.0). Using this coupled system links your Msr kinetics to the performance of Thioredoxin Reductase (TrxR).

Module 2: Standard Operating Procedure (pH Profiling)

Protocol: Determining the True Kinetic pH Optimum Target Audience: Users observing non-linear kinetics or signal drift.

A. Buffer Selection (The "Overlapping" Rule) Do not use a single buffer (e.g., Tris) for a wide range. Buffer capacity fails at the edges of the


 range, causing pH drift during the reaction.
  • Recommendation: Use a "Triple-Buffer" system to maintain constant ionic strength across pH 5.5 – 9.0.

    • Mix: Acetate (

      
       4.8), MES (
      
      
      
      6.1), and Tris (
      
      
      8.1) or Bis-Tris Propane.
    • Concentration: 50 mM total (constant ionic strength).

B. The Kinetic Assay Workflow This workflow ensures you are measuring initial rates (


) and not artifacts.

Msr_Assay_Workflow Start Start: pH Optimization BufferPrep Prepare Triple-Buffer System (Acetate/MES/Tris) Start->BufferPrep Substrate Add Substrate (MetO) (Saturating Conc > 5x Km) BufferPrep->Substrate Decision_Reductant Select Reductant System Substrate->Decision_Reductant Path_DTT Chemical (DTT/DTE) Decision_Reductant->Path_DTT Direct Assay Path_Trx Coupled (Trx/TrxR/NADPH) Decision_Reductant->Path_Trx Physiological Check_DTT_pH Critical Check: Is pH < 7.0? Path_DTT->Check_DTT_pH Check_NADPH Critical Check: Is pH < 7.4? Path_Trx->Check_NADPH Warn_DTT WARNING: DTT inefficient. Switch to TCEP. Check_DTT_pH->Warn_DTT Yes Measure Measure Absorbance/Fluorescence (Calculate Initial Rate v0) Check_DTT_pH->Measure No Warn_DTT->Measure Warn_NADPH WARNING: NADPH Acid Hydrolysis. Expect high background drift. Check_NADPH->Warn_NADPH Yes Check_NADPH->Measure No Warn_NADPH->Measure

Caption: Decision logic for Msr kinetic assays. Note the critical checkpoints for reductant compatibility with pH.

Module 3: Troubleshooting Center (Q&A)

Issue 1: "My NADPH-coupled assay shows a steep signal drop even without the enzyme at pH 6.0."

  • Diagnosis: Acid-catalyzed NADPH hydrolysis.

  • The Science: The nicotinamide ring of NADPH is susceptible to hydration at the C5-C6 double bond in acidic conditions. Below pH 7.4, NADPH degrades spontaneously, causing a decrease in absorbance at 340 nm that mimics enzyme activity [4].

  • Solution:

    • Do not use the NADPH-coupled assay below pH 7.0.

    • For acidic pH profiling, switch to a direct HPLC-based assay (monitoring MetO

      
       Met conversion) or use a chemical reductant like TCEP, which is stable at low pH.
      
    • Note: Avoid Phosphate buffers with NADPH, as phosphate accelerates its degradation [4].[7] Use HEPES or Bis-Tris.

Issue 2: "I see no activity for MsrA at pH 7.0, but the literature says it should work."

  • Diagnosis: Oxidative Inactivation or Reductant Failure.

  • The Science: MsrA active sites are highly susceptible to over-oxidation to sulfinic (

    
    ) or sulfonic (
    
    
    
    ) acid forms if not immediately recycled. If you are using DTT at pH 7.0, the effective concentration of the reactive thiolate (
    
    
    ) is low (approx. 0.1% of total DTT).
  • Solution:

    • Increase DTT concentration to 20–50 mM if working at neutral pH.

    • Pre-reduce the enzyme: Incubate MsrA with 10 mM DTT for 30 mins, then desalt into the reaction buffer immediately before the assay.

Issue 3: "My kinetic curves are not linear; they plateau early."

  • Diagnosis: Substrate Depletion or Product Inhibition.

  • The Science: As pH moves away from the optimum,

    
     decreases. If you are compensating by adding more enzyme, you may be violating steady-state assumptions (consuming >10% substrate). Alternatively, at suboptimal pH, the release of the hydrophobic Methionine product might become rate-limiting.
    
  • Solution: Ensure substrate concentration is

    
    . For Msr, 
    
    
    
    for MetO is typically in the range of 0.1 – 1.0 mM. Use at least 2–5 mM MetO.

Module 4: Optimization Data & Pathways

Table 1: Recommended Conditions for Msr Kinetic Profiling

ParameterRecommended RangeCritical Notes
Optimal pH (MsrA) 7.5 – 8.5Cys

usually ~8.0. Activity drops sharply < 6.5.
Optimal pH (MsrB1) 7.0 – 8.0Selenocysteine (

~5.5) allows broader activity at neutral pH.
Buffer System HEPES or Tris-HClAvoid Phosphate if using NADPH coupled assays.
Reductant (pH > 7) DTT (10-20 mM)Effective.
Reductant (pH < 7) TCEP (1-5 mM)DTT is ineffective here. TCEP is stable but can be slow.[1][3]
Temperature 30°C or 37°CNADPH degrades faster at 37°C; ensure controls are run.

Visualizing the pH-Dependent Catalytic Cycle The diagram below illustrates where pH impacts the catalytic cycle of MsrA/B.

Msr_Mechanism Enz_Red Msr-SH (Reduced) (Active) Complex Michaelis Complex [Msr-SH : Met-SO] Enz_Red->Complex + Met-SO Substrate Met-SO (Substrate) Transition Sulfenic Intermediate (Msr-S-OH) Complex->Transition Nucleophilic Attack Enz_Ox Msr-S-S (Oxidized) (Disulfide Bond) Transition->Enz_Ox Release Met Product Met (Product) Enz_Ox->Enz_Red Recycling (Trx/DTT) pH_Factor1 pH Critical Step: Requires Thiolate (S-) pH_Factor1->Complex pH_Factor2 pH Critical Step: Recycling Efficiency pH_Factor2->Enz_Ox

Caption: The Msr Catalytic Cycle. Red dashed lines indicate steps heavily influenced by pH (Thiolate formation and Disulfide reduction).

References

  • Boschi-Muller, S., et al. (2005). "A Low pKa Cysteine at the Active Site of Mouse Methionine Sulfoxide Reductase A." Journal of Biological Chemistry. Link

  • Kim, H.Y. & Gladyshev, V.N. (2005). "Methionine Sulfoxide Reductases: Selenoprotein Forms and Roles in Antioxidant Defense." Antioxidants & Redox Signaling. Link

  • Cleland, W.W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry. Link

  • Wu, J., et al. (1986). "Stability of NADPH: Effect of Various Factors on the Kinetics of Degradation." Clinical Chemistry. Link

Sources

Technical Guide: Resolution & Quantitation of Methionine vs. Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Met/MetSO Separation

Methionine (Met) oxidation to Methionine Sulfoxide (MetSO) is a critical quality attribute (CQA) in protein therapeutics.[1] Because Met oxidation can alter protein conformation, reduce biological potency, and impact shelf-life, precise quantification is non-negotiable.

However, distinguishing these two species is chromatographically challenging.[2] MetSO is significantly more polar than Met, often leading to early elution (near the void volume) or peak overlap (co-elution) in standard Reversed-Phase Chromatography (RPC). Furthermore, MetSO can be artificially generated during sample preparation, leading to false positives.

This guide addresses the three pillars of accurate analysis: Chromatographic Resolution , Artifact Prevention , and System Validation .

Module 1: Chromatographic Resolution (The Separation)

Q1: Why do Met and MetSO co-elute or elute poorly on my standard C18 column?

The Mechanism: Methionine is a hydrophobic amino acid due to its thioether side chain. When oxidized, the sulfur atom acquires an oxygen, forming a sulfoxide group. This creates a strong dipole, making MetSO significantly more polar (hydrophilic) than native Met.

On a standard alkyl-chain C18 column:

  • MetSO interacts weakly with the hydrophobic stationary phase, often eluting near the void volume (

    
    ) where ion suppression (in MS) and interfering salts are highest.
    
  • Met , being hydrophobic, is well-retained.

  • The Overlap: If the gradient starts with too high an organic content, MetSO rushes out immediately, while Met elutes shortly after. If the column suffers from "phase collapse" (dewetting) in highly aqueous conditions, neither retains well.

Q2: How do I improve the resolution ( ) between these peaks?

The Solution: You must increase the retention of the polar MetSO while maintaining the retention of Met. This is achieved through Stationary Phase Selection and Mobile Phase Tuning .

A. Stationary Phase Selection

Standard C18 is often insufficient. Use the following table to select a more appropriate chemistry:

Column ChemistryMechanism of ActionRecommendation
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) within the alkyl chain. This shields silanols and allows water to wet the pores, preventing phase collapse in 100% aqueous mobile phases.Primary Choice. Excellent retention for polar MetSO; distinct selectivity from hydrophobic Met.
C18-AQ (Hydrophilic Endcapped) Standard C18 but with hydrophilic endcapping to allow 100% aqueous starts.Secondary Choice. Good general utility, but may lack the specific polar selectivity of embedded phases.
HILIC (Hydrophilic Interaction) Uses a polar stationary phase (silica, amide) with organic-rich mobile phase.[3]Orthogonal Choice. MetSO elutes after Met (reversed order). Ideal for free amino acid analysis but complex for intact proteins.
PFP (Pentafluorophenyl) Offers pi-pi interactions and dipole-dipole selectivity.Specialized Choice. Can separate structural isomers of MetSO if required.
B. Mobile Phase & Gradient Optimization

To resolve MetSO from the void and Met:

  • Start Aqueous: Begin with 0-2% Organic (Acetonitrile).

  • Low pH: Use acidic mobile phases (0.1% Formic Acid or TFA, pH ~2.0-2.5).

    • Why? Low pH suppresses the ionization of the C-terminal carboxyl group (

      
      ), making the molecule less polar and increasing retention on RP columns [1].
      
  • Shallow Gradient: Use a "retention gap" strategy. Hold low organic for 2-3 minutes to trap MetSO, then slowly ramp.

Diagram 1: Method Development Logic for Met/MetSO

Use this logic flow to troubleshoot poor resolution.

MethodDevelopment Start Start: Poor Resolution (Met/MetSO) CheckRet Check MetSO Retention (k') Start->CheckRet Void Elutes in Void (k' < 1) CheckRet->Void No Retention Retained Retained (k' > 1) but Overlapping CheckRet->Retained Partial Retention ChangeCol Switch to Polar-Embedded C18 or C18-AQ Void->ChangeCol LowerOrg Lower Initial %B to 0-1% (Hold for 2 min) Void->LowerOrg Flatten Flatten Gradient Slope (e.g., 1% B/min) Retained->Flatten CheckpH Check pH (Ensure pH < 3.0) Retained->CheckpH ChangeCol->CheckRet Re-evaluate LowerOrg->CheckRet End Optimized Method Flatten->End Resolution > 1.5 CheckpH->End

Caption: Decision matrix for resolving Met/MetSO peak overlap. Prioritize retention (k') before selectivity (


).

Module 2: Artifactual Oxidation (The "Ghost" Peak)

Q3: I see MetSO peaks, but are they real or artifacts?

The Problem: Methionine is highly susceptible to oxidation ex vivo. If your sample preparation or instrument conditions induce oxidation, you will report false positives. This is common in peptide mapping.

Sources of Artifacts:

  • Sample Prep: Digestion at high pH or high temperature for extended periods.

  • Reagents: Peroxides in aged solvents or low-quality acetonitrile.

  • On-Column: Metal ions leaching from stainless steel LC components acting as catalysts.

  • In-Source (MS): High electrospray voltage or temperature causing oxidation during ionization [2].

Protocol: Differentiating Real vs. Artificial Oxidation

Step 1: The "Dilute-and-Shoot" Test Inject the sample immediately after preparation. Re-inject the same vial every 2 hours for 12 hours.

  • Result: If MetSO peak area increases over time, oxidation is occurring in the autosampler (check solvent quality/temperature).

Step 2: The "Source Stress" Test Vary the ESI source temperature (e.g., 300°C vs. 100°C) and voltage.

  • Result: If MetSO levels drop significantly at lower settings, the oxidation is happening in-source (artifact) [4].

Step 3: The "Stable Isotope" Block (Gold Standard) Add H2O2 labeled with


 to the sample before digestion to force-oxidize all available Met to MetSO-

.
  • Analysis: Any MetSO detected with standard

    
     mass was present endogenously in the protein. Any MetSO with 
    
    
    
    was created during your prep [3].
Diagram 2: Artifact Diagnosis Workflow

ArtifactDiagnosis Start High MetSO Detected TimeTest Autosampler Stability Test (0h vs 12h) Start->TimeTest Increases MetSO Increases over time TimeTest->Increases Constant MetSO Constant over time TimeTest->Constant SourceTest Source Temp Test (High vs Low) Drops MetSO Drops at Low Temp SourceTest->Drops Stable MetSO Stable at Low Temp SourceTest->Stable SolventIssue Root Cause: Peroxides in Solvent or Air Oxidation Increases->SolventIssue Constant->SourceTest SourceIssue Root Cause: In-Source Oxidation (Electrochemical) Drops->SourceIssue RealSignal Conclusion: Endogenous MetSO (Real Sample) Stable->RealSignal

Caption: Workflow to distinguish between endogenous MetSO and experimental artifacts.

Module 3: Experimental Protocols

Standard Operating Procedure: Minimizing Met Oxidation

Follow this protocol to ensure data integrity.

  • Reagents: Use only "LC-MS Grade" solvents. Discard acetonitrile older than 3 months (peroxides accumulate).

  • Degassing: Thoroughly degas mobile phases. Dissolved oxygen promotes on-column oxidation.

  • Scavengers: Add free Methionine or antioxidants (e.g., ascorbic acid) to the digestion buffer to act as a "sacrificial lamb" for reactive oxygen species.

  • Temperature: Keep autosampler at 4°C.

  • pH Control: Perform digestion at the lowest feasible pH. Met oxidation is faster at alkaline pH.

Recommended Gradient (Peptide Mapping)

Target: Resolution of hydrophilic oxidized peptides.

  • Column: Polar-Embedded C18 (2.1 x 150 mm, 1.7 µm or 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Time (min)%BRationale
0.01Trapping: Low organic ensures MetSO binds to polar-embedded group.
3.01Isocratic Hold: Allows salts to elute before gradient starts.
35.035Shallow Ramp: ~1% per minute maximizes selectivity (

).
40.090Wash: Remove hydrophobic aggregates.
45.01Re-equilibration: Critical for polar-embedded phases.

References

  • Effect of pH on Retention: McCalley, D. V. (2005). The effect of buffer pH on the retention of cations and bases in reversed-phase HPLC. Journal of Chromatography A. Link

  • In-Source Oxidation: Liu, H., et al. (2013). In-source oxidation of methionine in monoclonal antibodies during liquid chromatography-mass spectrometry analysis. Journal of Chromatography B. Link

  • Isotope Blocking: Liu, P., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Link

  • Artifact Prevention: Mautz, B., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. Link

Sources

refining antibody specificity for methionine sulfoxide detection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers facing challenges with Methionine Sulfoxide (MetO) detection.

Status: Operational | Tier: Advanced Application Support Subject: Refining Antibody Specificity & Validating MetO Signals[1]

Introduction: The Specificity Paradox

Detecting Methionine Sulfoxide (MetO) is not like detecting phosphorylation.[1] Unlike a phosphate group, which adds a distinct charge and bulk, the oxidation of methionine to sulfoxide involves only the addition of a single oxygen atom. This creates a subtle structural change that is often masked by the surrounding protein sequence.[1] Furthermore, MetO is chiral, existing as MetO-(S) and MetO-(R) diastereomers.[1]

Most commercial "pan-MetO" antibodies are polyclonal and suffer from two critical failures:

  • Stereochemical Blindness: They may preferentially bind one diastereomer, missing 50% of your signal.[1]

  • Context Dependence: They often require the MetO residue to be exposed (solvent-accessible), failing to detect buried oxidations.[1]

This guide provides the protocols to validate your antibody and troubleshoot the most common failure modes: High Background and False Negatives .

Module 1: The "Dirty Blocker" Effect (High Background)

User Complaint: "My Western blot background is extremely high. The entire lane is smearing, or the membrane itself lights up."[1]

Root Cause: You are likely blocking with Non-Fat Dry Milk .[1][2] Commercial dry milk contains Casein and other proteins rich in Methionine.[1] During the spray-drying and storage process of milk powder, these methionine residues often oxidize.[1] If you use a pan-MetO antibody, it will bind to the oxidized methionines in your blocking buffer, lighting up the entire membrane.[1]

The Fix: Switch to BSA (Bovine Serum Albumin) or a Protein-Free Blocker .[1] While BSA also contains methionine, high-quality Fraction V BSA is typically less oxidized than food-grade milk.[1] For absolute specificity, use a non-protein blocker (e.g., PVP-40 or commercial synthetic blockers).[1]

Blocking AgentMetO Risk LevelRecommendation
Non-Fat Dry Milk CRITICAL DO NOT USE. Contains pre-oxidized Met residues.[1]
BSA (Fraction V) ModerateAcceptable for most applications.[1]
Fish Gelatin LowGood alternative; fewer accessible Met residues.[1]
PVP-40 / Synthetic Zero Best for low-abundance targets.
Module 2: The "Gold Standard" Validation (Enzymatic Reversal)

User Complaint: "I see a band, but how do I prove it is actually Methionine Sulfoxide and not a non-specific interaction?"

Technical Insight: Peptide blocking is insufficient for PTMs because the blocking peptide often doesn't mimic the 3D epitope. The only way to prove specificity is to chemically reverse the modification.

The Protocol: On-Membrane Enzymatic Reversal You must use Methionine Sulfoxide Reductases (Msr) .[1][3][4] MsrA reduces the S-epimer and MsrB reduces the R-epimer.[1][3][4] Using both (or a fusion) clears the signal.[1]

Step-by-Step Workflow:

  • Run SDS-PAGE and transfer proteins to a PVDF membrane.

  • Cut the membrane into two identical strips (or run duplicate lanes).

  • Treat Strip A (Control): Incubate in Reaction Buffer without enzymes for 2 hours at 37°C.

  • Treat Strip B (Experimental): Incubate in Reaction Buffer containing MsrA/MsrB mix (1-2 µM each) + 10 mM DTT for 2 hours at 37°C.

  • Wash both strips thoroughly to remove DTT (which can interfere with some antibody detection systems).[1]

  • Block & Probe both strips with your anti-MetO antibody.[1]

Interpretation:

  • True Positive: Band disappears or significantly fades in Strip B compared to Strip A.[1]

  • False Positive: Band intensity remains identical in both strips.[1]

MetO_Validation_Workflow Sample Oxidized Protein Sample Transfer SDS-PAGE & Transfer to PVDF Sample->Transfer Split Split Membrane Transfer->Split Lane1 Lane 1: Buffer Only (Mock Treatment) Split->Lane1 Lane2 Lane 2: MsrA + MsrB + DTT (Enzymatic Reversal) Split->Lane2 IB Immunoblot (Anti-MetO) Lane1->IB Lane2->IB Result1 Signal Retained (Reference) IB->Result1 Lane 1 Result2 Signal Lost/Reduced (Validates MetO) IB->Result2 Lane 2 (Scenario A) Result3 Signal Retained (Non-Specific Binding) IB->Result3 Lane 2 (Scenario B)

Figure 1: The Msr enzymatic reversal workflow. Loss of signal after Msr treatment is the only definitive confirmation of antibody specificity for MetO.

Module 3: Sample Preparation Artifacts (The "Free Met" Sink)

User Complaint: "I am detecting MetO in my wild-type/untreated controls where there shouldn't be any."

Root Cause: You are likely oxidizing your methionines during cell lysis .[1] Lysis releases transition metals (Fe, Cu) and mixes them with dissolved oxygen, creating a "fenton reaction" factory in your tube.[1] Standard protease inhibitors do not stop oxidation.[1]

The Fix: The "Free Methionine Sink" Add excess free Methionine to your lysis buffer.[1] This acts as a scavenger (a "sink") for ROS.[1] Any oxidizing agents generated during lysis will attack the free methionine in solution rather than the methionine residues in your protein of interest.

Protocol Adjustment:

  • Prepare Lysis Buffer (RIPA/NP-40).[1]

  • Add 10–20 mM L-Methionine (free amino acid).[1]

  • Add Protease/Phosphatase inhibitors.[1]

  • (Optional) Add 1 mM DTPA (chelator) to sequester metals.[1] Note: EDTA is okay, but DTPA is a stronger metal chelator for oxidation prevention.[1]

  • Degas buffers if possible.[1]

Module 4: Stereospecificity & The "Invisible" Signal

User Complaint: "Mass Spec says my protein is oxidized, but the antibody doesn't pick it up."

Scientific Rationale: Methionine oxidation creates a chiral center at the sulfur atom.[1][3]

  • MsrA is specific for Met-S-(O) .[1][3][4][5]

  • MsrB is specific for Met-R-(O) .[1][4]

If your antibody was raised against a peptide that folded predominantly into the S-form, it may have low affinity for the R-form.[1] If your biological stressor produces a racemic mixture (50/50 R/S), your antibody might only see half the population.[1]

Diagnostic Experiment: If you have access to recombinant MsrA and MsrB:

  • Treat your sample with only MsrA .[1]

  • Treat your sample with only MsrB .[1]

  • Blot.[1][2][6]

If the signal disappears with MsrA but not MsrB, your antibody (and your protein's oxidation state) is S-specific.[1] This characterization is crucial for publication-grade data (E-E-A-T).

MetO_Stereochemistry Met Methionine (Met) ROS ROS / H2O2 Met->ROS MetS Met-S-Sulfoxide (S-MetO) ROS->MetS Oxidation MetR Met-R-Sulfoxide (R-MetO) ROS->MetR Oxidation Ab Pan-MetO Antibody MetS->Ab High Affinity? MsrA MsrA Enzyme MetS->MsrA Substrate for MetR->Ab Low Affinity? MsrB MsrB Enzyme MetR->MsrB Substrate for MsrA->Met Reduction MsrB->Met Reduction

Figure 2: The Stereochemical Cycle of MetO.[1] Antibodies may display bias toward the R or S diastereomer, while Msr enzymes are strictly stereospecific.[1][4]

References
  • Weissbach, H., et al. (2002).[1] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[1] Archives of Biochemistry and Biophysics.

  • Oien, D.B., & Moskovitz, J. (2008).[1] "Antibodies specific for methionine sulfoxide-containing proteins."[1][2][7][8][9][10] Amino Acids.[1][7][8][11] (Note: Discusses the generation of DZS18 antibodies).

  • Tarrago, L., et al. (2012).[1] "MsrB methionine sulfoxide reductase: structure, mechanism, and biological function." Free Radical Biology and Medicine.

  • Stadtman, E.R., et al. (2005).[1] "Methionine oxidation and aging."[1][2][8][9] Biochimica et Biophysica Acta.

  • Pan, H., et al. (2010).[1] "Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes." mAbs. [1]

Sources

Validation & Comparative

Differentiating Methionine Sulfone from Methionine Sulfoxide in Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stakes of Speciation

In protein therapeutics and biological signaling, the distinction between Methionine Sulfoxide (MetO) and Methionine Sulfone (MetO₂) is not merely chemical—it is functional. MetO represents a reversible oxidation state, often acting as a regulatory switch or a scavengeable antioxidant species regulated by Methionine Sulfoxide Reductases (MsrA/B). In contrast, MetO₂ represents irreversible chemical damage, often indicative of harsh processing conditions or advanced oxidative stress, rendering the protein permanently modified.

Standard analytical workflows often conflate these two species due to the instability of MetO during acid hydrolysis. This guide outlines the precise methodologies to differentiate and quantify these species, ensuring your data reflects the true oxidative state of your analyte.

Part 1: The Chemical Basis[1]

Understanding the stability profiles of these congeners is the prerequisite for selecting the correct analytical method.

SpeciesStructureMass ShiftStabilityBiological Status
Methionine (Met) Thioether (-S-)+0 DaSusceptible to oxidationNative
Met Sulfoxide (MetO) Sulfoxide (-S(=O)-)+16 DaAcid Labile ; ReversibleRegulatory / Transient
Met Sulfone (MetO₂) Sulfone (-S(=O)₂-)+32 DaAcid Stable ; IrreversibleDegradant / Permanent
The Analytical Challenge

Standard Amino Acid Analysis (AAA) utilizes 6N HCl at 110°C. Under these conditions:

  • MetO is unstable: It partially reverts to Met or oxidizes to MetO₂, leading to variable recovery.

  • Met is partially oxidized: Trace oxygen in the hydrolysis tube can artificially generate MetO.

  • MetO₂ is stable: It survives hydrolysis but cannot be distinguished from the artifactual MetO₂ formed from MetO.

Part 2: LC-MS/MS – The Gold Standard for Speciation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for differentiation because it avoids the harsh conditions of acid hydrolysis.

Chromatographic Separation (RP-HPLC)

On Reversed-Phase (C18) columns, the polarity of the sulfur group dictates elution order. The oxidation of the sulfur atom increases polarity, reducing retention time.

  • Elution Order: MetO (Earliest) < MetO₂ < Met (Latest)

  • Mechanism: The sulfoxide dipole (S=O) is highly polar, making MetO elute first. The sulfone (O=S=O) is also polar but typically elutes between MetO and Met (or close to MetO depending on the gradient and peptide sequence).

  • Note: In HILIC (Hydrophilic Interaction Liquid Chromatography), this order is reversed.

Mass Spectrometry Detection
  • MetO: +15.9949 Da shift relative to Met.

  • MetO₂: +31.9898 Da shift relative to Met.

  • Diagnostic Ions: High-energy collisional dissociation (HCD) often yields characteristic neutral losses:

    • MetO: Loss of methanesulfenic acid (CH₃SOH, -64 Da).

    • MetO₂: Loss of methanesulfinic acid (CH₃SO₂H, -80 Da).

The Self-Validating Protocol: Enzymatic Reversion

To definitively prove a peak is MetO and not MetO₂ (or an isobaric interference), use Methionine Sulfoxide Reductase (Msr) enzymes.

  • Principle: Msr enzymes specifically reduce MetO back to Met but cannot reduce MetO₂.[1]

  • Workflow:

    • Aliquot sample into two vials.

    • Vial A (Control): Incubate with buffer only.

    • Vial B (Test): Incubate with MsrA/MsrB enzymes + DTT.

    • Analyze: If the +16 Da peak disappears in Vial B and the Met peak increases, it was MetO. If the +32 Da peak remains unchanged, it is MetO₂.

LCMS_Workflow Sample Protein Sample Digest Tryptic Digestion (w/ Scavengers) Sample->Digest Split Split Sample Digest->Split VialA Vial A: Control Split->VialA VialB Vial B: + Msr Enzymes Split->VialB LCMS LC-MS/MS Analysis VialA->LCMS VialB->LCMS ResultA Peak (+16 Da) Persists Peak (+32 Da) Persists LCMS->ResultA Control Data ResultB Peak (+16 Da) Vanishes Peak (+32 Da) Unchanged LCMS->ResultB Test Data Conclusion Differentiation Confirmed: MetO Reverted, MetO2 Stable ResultA->Conclusion ResultB->Conclusion

Figure 1: Self-validating LC-MS workflow using enzymatic reversion to distinguish reversible MetO from irreversible MetO₂.

Part 3: Amino Acid Analysis (AAA) – The "Trap" and The Fix

Standard AAA is unsuitable for speciation. However, specific modifications allow for the determination of "Total Methionine" or speciation via subtraction.

Method A: Performic Acid Oxidation (Total Met)

This is the industry standard for quantifying total methionine content.

  • Pre-treatment: Sample is treated with performic acid overnight at 0°C.

  • Reaction:

    • Met

      
       MetO₂[2][3][4][5]
      
    • MetO

      
       MetO₂
      
    • MetO₂

      
       MetO₂ (No change)
      
  • Hydrolysis: Standard 6N HCl hydrolysis follows.

  • Result: All methionine species are detected as Methionine Sulfone .

    • Limitation: You cannot distinguish how much was originally Met vs. MetO.

Method B: The Subtractive Approach (Estimated Speciation)

To estimate the ratio without LC-MS, you must run two separate analyses:

  • Run 1 (Performic Acid): Yields [Total Met] (measured as MetO₂).

  • Run 2 (Alkaline Hydrolysis): Uses NaOH or Ba(OH)₂. MetO is relatively stable in base, while Met is preserved.

    • Calculation: This is prone to high error and is generally not recommended for precise speciation compared to LC-MS.

Part 4: NMR Spectroscopy – Structural Confirmation

Nuclear Magnetic Resonance (NMR) offers a non-destructive method to observe these species in intact proteins or peptides, provided the concentration is sufficient (>10 μM).

Chemical Shift Fingerprint (¹H-NMR)

The methyl group (-S-CH₃) acts as a sensitive probe for the oxidation state of the sulfur atom.

SpeciesMethyl Group Shift (¹H ppm)¹³C Shift (ppm)Note
Met ~ 2.1 ppm~ 15 ppmUpfield
MetO ~ 2.7 ppm~ 38 ppmDownfield shift due to S=O
MetO₂ ~ 3.0 - 3.1 ppm~ 42 ppmFurther downfield due to O=S=O

Experimental Insight: The MetO peak often appears as two split peaks if the protein environment creates diastereomers (R-MetO and S-MetO), whereas MetO₂ (symmetric) appears as a single singlet.

Summary Comparison Guide

FeatureLC-MS/MSAAA (Standard)AAA (Performic Acid)NMR
Differentiation? Yes (Mass + RT)No (Degradation)No (All

MetO₂)
Yes (Chem Shift)
Quantification Relative (needs standards)PoorExcellent (Total Met)Absolute
Sample Req. Low (fmol)High (nmol)High (nmol)Very High (μmol)
Key Risk Artificial oxidation during digestionAcid-induced reversionLoss of Trp/TyrLow Sensitivity
Best For Proteomics, SpeciationN/ATotal Amino Acid ContentStructural Biology
Critical Protocol: Preventing Artificial Oxidation

When preparing samples for LC-MS (Method 1), you must prevent artificial oxidation of Met to MetO, which would lead to false positives.

  • Degas buffers: Use Helium sparging or vacuum degassing.

  • Scavengers: Add Methionine Amide (1-5 mM) to the digestion buffer. It acts as a "decoy," reacting with ROS preferentially over the protein-bound methionine.

  • Avoid: Vigorous vortexing (introduces O₂) and long incubations in light (photo-oxidation).

Oxidation_Pathway cluster_legend Stability Legend Met Methionine (Met) MetO Methionine Sulfoxide (MetO) Met->MetO ROS / H2O2 (Reversible) MetO->Met MsrA / MsrB (Enzymatic Repair) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Strong Oxidant (Irreversible) Rev Reversible Irr Irreversible

Figure 2: The oxidation pathway of Methionine. Note that the transition from MetO to MetO₂ is irreversible in biological systems.

References

  • Comparison of Methionine Oxidation Profiles. ResearchGate. (2025). Link

  • Chromatographic behavior of peptides containing oxidized methionine residues. PubMed. (2015). Link

  • Performic Acid Oxidation Amino Acids Test. Medallion Labs. Link

  • 1H Chemical Shifts in Sulfoxides and Sulfones. PubMed. (2008).[6] Link

  • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine. ThermoFisher Scientific. Link

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. MDPI. (2021). Link

Sources

Validating Biomarkers of Oxidative Stress: A Technical Guide to DL-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Biomarkers of Oxidative Stress Using DL-Methionine Sulfoxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of oxidative stress profiling, the oxidation of methionine to methionine sulfoxide (MetO) represents a critical, early-stage biomarker. Unlike protein carbonylation, which signifies irreversible damage and proteostatic failure, MetO formation is a reversible modification regulated by the Methionine Sulfoxide Reductase (Msr) system.[1] This reversibility positions Met residues as "catalytic antioxidants," scavenging Reactive Oxygen Species (ROS) to protect critical active sites.[1]

This guide provides a technical deep-dive into using DL-Methionine Sulfoxide (DL-MetO) as a primary standard for validating these oxidative events. We compare its utility against conventional alternatives and provide self-validating protocols for both enzymatic activity assays and mass spectrometry quantification.

Part 1: The Mechanistic Grounding

The Stereospecificity of Oxidative Damage

Methionine oxidation is not a random event; it yields a racemic mixture of two diastereomers: Methionine-S-Sulfoxide (Met-S-O) and Methionine-R-Sulfoxide (Met-R-O) .[2][3][4][5][6] The biological validation of this biomarker relies on the specific repair enzymes, MsrA and MsrB, which are stereospecific.

  • MsrA: Reduces Met-S-O.

  • MsrB: Reduces Met-R-O.

  • DL-MetO: As a racemic mixture, this reagent challenges both enzymatic systems, making it the ideal substrate for total antioxidant capacity assays involving the Msr system.

Visualization: The Methionine Redox Cycle

The following diagram illustrates the cyclic scavenging mechanism that DL-MetO mimics in validation assays.

MetRedoxCycle Met L-Methionine (Reduced) MetO_Mix DL-Methionine Sulfoxide (Racemic Mixture) Met->MetO_Mix Oxidation ROS ROS (H2O2, HOCl) ROS->MetO_Mix Met_S_O Met-S-O MetO_Mix->Met_S_O Isomerization Met_R_O Met-R-O MetO_Mix->Met_R_O Isomerization MsrA MsrA (Stereospecific) Met_S_O->MsrA MsrB MsrB (Stereospecific) Met_R_O->MsrB MsrA->Met Reduction MsrB->Met Reduction

Caption: The reversible oxidation of Methionine to R- and S-sulfoxide isomers and their stereospecific reduction by Msr enzymes.

Part 2: Comparative Analysis

DL-MetO vs. Alternative Oxidative Stress Standards

Researchers often default to general oxidants or irreversible markers. The table below outlines why DL-MetO is the superior choice for validating reversible redox signaling and repair capacity.

FeatureDL-Methionine Sulfoxide (MetO)Hydrogen Peroxide (

)
Protein Carbonyls (DNPH Assay)
Biomarker Type Reversible (Signaling/Protection)Inducer (Upstream Cause)Irreversible (Damage/Aggregation)
Specificity High (Target of MsrA/B)Low (Oxidizes Cys, Met, DNA, Lipids)Moderate (Lys, Arg, Pro, Thr oxidation)
Assay Utility Validates Repair Capacity (Enzymatic)Validates Susceptibility (Stress Induction)Validates Cumulative Damage
Stability Stable Solid/SolutionUnstable (Degrades to

+

)
Stable (Covalent modification)
Quantification LC-MS (Direct), HPLC (Dabsyl-deriv)Colorimetric / Amplex RedColorimetric / Western Blot
Key Limitation Artifactual oxidation during prepRapid half-life; non-specific"Graveyard" marker; too late for signaling

Expert Insight: While Protein Carbonyls are excellent for assessing necrotic damage or end-stage oxidative stress, they fail to capture the dynamic "redox tone" of a living cell. DL-MetO allows you to measure the active defense capability of the cell (Msr activity), providing a functional readout rather than just a damage inventory.

Part 3: Experimental Workflows (The "How-To")

Protocol A: Validating Msr Activity Using Dabsyl-DL-MetO

Purpose: To quantify the cellular capacity to repair oxidative damage. Principle: DL-MetO is dabsylated (chromophore attachment) to allow UV-Vis detection via HPLC. The Msr enzymes reduce Dabsyl-MetO to Dabsyl-Met, causing a hydrophobic shift and peak separation.

Materials
  • Substrate: DL-Methionine Sulfoxide (High purity).

  • Chromophore: Dabsyl chloride.[4]

  • Reductant: DTT (20 mM) or Thioredoxin system.

  • Enzyme Source: Cell lysate or purified MsrA/B.

Step-by-Step Workflow
  • Substrate Synthesis: React DL-MetO with Dabsyl chloride in carbonate buffer (pH 8.3) at 70°C for 10 min. Recrystallize to purify Dabsyl-DL-MetO.

  • Reaction Setup:

    • Mix: 50 mM HEPES (pH 7.5), 20 mM DTT, 200 µM Dabsyl-DL-MetO.

    • Initiate: Add 10–50 µg of cell lysate.

    • Control: Buffer + Substrate (No lysate) to check spontaneous reduction.

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction by adding 200 µL acetonitrile (precipitates protein).

  • Analysis: Centrifuge and inject supernatant onto C18 Reverse-Phase HPLC.

    • Mobile Phase: Acetate buffer / Acetonitrile gradient.

    • Detection: Absorbance at 436 nm.

  • Calculation: Measure the area of the Dabsyl-Met peak (product) vs. Dabsyl-MetO (substrate).

Self-Validating Check: Since DL-MetO is a racemic mixture, if you use pure MsrA, conversion should plateau at exactly 50% (only S-form reduced). If conversion exceeds 50%, your enzyme source contains both MsrA and MsrB, or non-specific reduction is occurring.

Protocol B: LC-MS Quantification with Isotopic Standards

Purpose: To quantify endogenous MetO levels in proteins without artifactual inflation. Challenge: Standard acid hydrolysis converts MetO back to Met, or atmospheric oxygen creates artificial MetO during digestion.

Workflow Visualization

LCMSWorkflow Sample Biological Sample (Proteins) Digestion Enzymatic Digestion (Trypsin, pH 8.0, Argon atm) Sample->Digestion Spike Spike Internal Standard (Isotopically Labeled MetO) Spike->Digestion Validation Step LCMS LC-MS/MS Analysis (MRM Mode) Digestion->LCMS Ratio Calculate Ratio (Endogenous / Labeled) LCMS->Ratio

Caption: LC-MS workflow utilizing isotopically labeled MetO to normalize for ionization efficiency and artifactual oxidation.

Critical Steps for Integrity
  • Block Artifacts: Perform all digestion steps under Argon or Nitrogen gas to prevent air oxidation.

  • Internal Standard: Spike samples with Stable Isotope Labeled MetO (e.g., MetO-d3 or

    
    C-MetO) before digestion.
    
    • Why? If artificial oxidation occurs during digestion, it affects the native Met, not the pre-oxidized standard. If reduction occurs, the standard tracks it.

  • Digestion: Use enzymatic digestion (Trypsin/GluC) at neutral pH. Avoid acid hydrolysis (6N HCl), which reverts MetO to Met.

References

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Methionine in proteins defends against oxidative stress. Source:[1][7][8] PubMed / NIH. URL:[Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. Source: Molecular Biology of the Cell. URL:[Link]

  • Protein carbonyl and the methionine sulfoxide reductase system. Source: PubMed. URL:[Link]

Sources

Chemical vs. Enzymatic Reduction of Methionine Sulfoxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine sulfoxide (MetO) is a prevalent post-translational modification that introduces a chiral center on the sulfur atom, creating S- and R-diastereomers.[1][2][3][4][5][6][7] This modification alters protein hydrophobicity, disrupts secondary structure, and complicates bottom-up proteomics by splitting peptide signals in LC-MS.

This guide compares the two primary reduction modalities: Chemical Reduction (utilizing harsh nucleophiles or metal catalysts) and Enzymatic Reduction (utilizing stereospecific Methionine Sulfoxide Reductases). While chemical methods like Titanium(III) chloride offer rapid kinetics, they suffer from critical off-target effects including tryptophan oxidation and disulfide scrambling. Conversely, the enzymatic route (MsrA/MsrB) offers near-perfect specificity and compatibility with physiological conditions, albeit with higher reagent complexity and longer incubation times.

Mechanistic Foundations

Understanding the reduction mechanism is critical for troubleshooting low yields or artifacts.

Chemical Mechanism (Nucleophilic/Redox)

Chemical reduction typically relies on nucleophilic attack on the sulfoxide oxygen or direct electron transfer.

  • DMS/Acid System: In the presence of a strong acid (TFA) and a halide catalyst (NH

    
    I), dimethyl sulfide (DMS) acts as an oxygen acceptor. The reaction proceeds via an iodosulfonium intermediate.
    
  • Titanium(III) Chloride: Ti(III) acts as a single-electron donor, coordinating with the sulfoxide oxygen to facilitate cleavage.

Enzymatic Mechanism (Stereospecific Thiol-Disulfide Exchange)

The enzymatic repair system is evolutionarily conserved and highly specific.

  • MsrA: Specifically reduces methionine-S-sulfoxide.[1][2][3][8][9][10][11]

  • MsrB: Specifically reduces methionine-R-sulfoxide.[1][2][3][8][9][10] Both enzymes utilize a catalytic cysteine (or selenocysteine) to attack the sulfoxide, forming a sulfenic acid intermediate that resolves into an intramolecular disulfide bond.[6] This bond is subsequently recycled by the Thioredoxin (Trx) system or DTT.

Visualization: Mechanistic Pathways

MetOReduction cluster_chem Chemical Reduction (Non-Stereospecific) cluster_enz Enzymatic Reduction (Stereospecific) MetO Methionine Sulfoxide (Met-O) Reagents Reagents: TiCl3 or DMS/NH4I MetO->Reagents Enzymes Enzymes: MsrA (S-form) + MsrB (R-form) MetO->Enzymes Intermed_Chem Intermediate: Iodosulfonium / Ti-Complex Reagents->Intermed_Chem SideProducts Side Reactions: Trp Oxidation S-S Scrambling Intermed_Chem->SideProducts Met Reduced Methionine (Met) Intermed_Chem->Met Recycle Recycling System: Thioredoxin / DTT Enzymes->Recycle Specificity Outcome: Zero Side Reactions Stereo-Resolution Enzymes->Specificity Enzymes->Met

Figure 1: Mechanistic divergence between chemical (red) and enzymatic (green) reduction pathways. Note the side reaction potential in the chemical route.

Comparative Performance Analysis

The choice of method depends heavily on the sample type (peptide vs. intact protein) and downstream application.

Quantitative Comparison Matrix
FeatureEnzymatic Cocktail (MsrA + MsrB)Chemical: NH

I / DMS / TFA
Chemical: TiCl

Stereospecificity High (Requires both enzymes for 100% yield)None (Reduces both S and R forms)None (Reduces both S and R forms)
Reaction Time 2 - 4 Hours2 - 16 Hours< 10 Minutes
Reaction pH Physiological (pH 7.0 - 8.0)Highly Acidic (TFA-based)Acidic
Yield (Met Recovery) > 95% (with optimized cocktail)~80 - 90%~70 - 80%
Protein Integrity Excellent (No backbone cleavage)Good (Risk of acid hydrolysis)Poor (High risk of precipitation)
Side Reactions NegligibleIodination of Tyr/His; AlkylationTrp Oxidation ; Disulfide reduction
MS Compatibility Requires desalting/cleanupVolatile (mostly), compatible with SPPSRequires rigorous metal removal
Critical Insights
  • The Tryptophan Problem (Chemical): The TiCl

    
     and Iodide-based methods generate reactive iodine species (
    
    
    
    ) or radical intermediates. These actively attack Tryptophan residues, converting them to oxindolylalanine (+16 Da), which mimics the very oxidation you are trying to resolve. Causality: The redox potential required to reduce the sulfoxide bond is sufficient to oxidize electron-rich indole rings.
  • Stereochemical Bottlenecks (Enzymatic): MetO exists as a 50/50 racemic mixture of S- and R-diastereomers. Using MsrA alone (common in early protocols) only restores ~50% of the methionine. Validation: You must use a cocktail of MsrA and MsrB (or a fusion protein) to achieve quantitative reduction for proteomics.

  • Thioester Sensitivity: Chemical methods involving strong nucleophiles or acids can hydrolyze thioester bonds. If your workflow involves native chemical ligation or thioester intermediates, enzymatic reduction is the only safe path.

Experimental Protocols

Protocol A: Enzymatic Reduction (The "Gold Standard" for Proteomics)

Application: Intact proteins, complex lysates, and samples requiring high structural integrity.

Reagents:

  • Recombinant MsrA and MsrB (or MsrAB fusion).[12]

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl

    
    .
    
  • Reducing Cofactor: 20 mM DTT (Dithiothreitol) OR Thioredoxin system (Trx/TrxR/NADPH).

Workflow:

  • Preparation: Dissolve protein sample to 1 mg/mL in Reaction Buffer.

  • Cocktail Assembly: Add MsrA and MsrB to a final concentration of 1 µM each (approx. 1:50 enzyme:substrate ratio).

  • Activation: Add DTT to a final concentration of 20 mM.

    • Note: DTT is preferred over the Thioredoxin system for simple offline reduction as it is cheaper and more stable, though kinetically slower.

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Termination/Cleanup:

    • For LC-MS: Proceed immediately to digestion (trypsin is active in this buffer) or desalt using C18 spin columns to remove DTT and enzymes.

    • Self-Validation: Monitor the disappearance of the MetO peak (+16 Da) via MALDI-TOF or LC-MS.

Protocol B: Chemical Reduction (NH I / DMS / TFA)

Application: Synthetic peptides, SPPS cleavage, samples where enzymes are cost-prohibitive.

Reagents:

  • Dimethyl sulfide (DMS).

  • Ammonium Iodide (NH

    
    I).[13]
    
  • Trifluoroacetic acid (TFA).[14]

Workflow:

  • Cocktail Preparation: Prepare a solution of TFA:DMS:NH

    
    I (90:5:5 v/v/w).
    
    • Caution: Prepare fresh. The solution will turn dark red/brown due to iodine liberation.

  • Reaction: Dissolve the lyophilized peptide/protein directly into the cocktail (approx. 5 mg/mL).

  • Incubation: Incubate on ice for 30 minutes, then at room temperature for 30 minutes.

    • Why Ice? To minimize non-specific iodination of Tyrosine residues during the initial exothermic mixing.

  • Quenching: Dilute the reaction 10-fold with ice-cold water.

  • Extraction: Extract the free iodine with carbon tetrachloride or ether (organic phase will turn purple). Repeat until the aqueous phase is clear.

  • Lyophilization: Freeze-dry the aqueous phase immediately to remove TFA.

Visualization: Proteomics Workflow Integration

Workflow Sample Oxidized Sample (MetO artifacts) Decision Select Method Sample->Decision Enz_Step1 Buffer Exchange (pH 7.5) Decision->Enz_Step1 Native/Complex Chem_Step1 Lyophilization (Must be dry) Decision->Chem_Step1 Peptide/Robust Enz_Step2 Add MsrA/MsrB + DTT (37°C, 4h) Enz_Step1->Enz_Step2 Enz_Step3 Digestion (Trypsin) (Compatible Buffer) Enz_Step2->Enz_Step3 Analysis LC-MS/MS Analysis (Single Met Peak) Enz_Step3->Analysis Chem_Step2 TFA / DMS / NH4I (Acidic, 1h) Chem_Step1->Chem_Step2 Chem_Step3 Iodine Extraction & Desalting Chem_Step2->Chem_Step3 Chem_Step3->Analysis

Figure 2: Integration of reduction protocols into a standard proteomics workflow. Enzymatic reduction allows for seamless transition to digestion, while chemical reduction requires rigorous cleanup.

References

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

  • Tarrigo, H., et al. (2015). "Methionine sulfoxide reductases: A protective system against oxidative damage."[2][6][15][16] Free Radical Biology and Medicine. Link

  • Pennington, M. W., & Byrnes, M. E. (1995). "Evaluation of TiCl4-mediated reduction of methionine sulfoxide in peptides with oxidizable or reducible residues." Peptide Research. Link

  • Hoshi, T., & Heinemann, S. H. (2001). "Regulation of cell function by methionine oxidation and reduction."[6] Journal of Physiology. Link

  • Thermo Fisher Scientific. "The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications." Application Note. Link

Sources

Reproducibility of DL-Methionine Sulfoxide (MetO) Quantification: A Cross-Platform Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of DL-Methionine Sulfoxide Quantification Across Platforms Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Quantifying Methionine Sulfoxide (MetO) is deceptively difficult. Unlike stable amino acids, MetO is a dynamic marker of oxidative stress that suffers from a critical "Schrödinger’s cat" problem: the very act of preparing the sample for analysis often induces the oxidation you are trying to measure.

For researchers in drug development (particularly mAb stability) and oxidative stress biology, reproducibility is not about the instrument’s precision; it is about the protocol’s preservation of the original oxidation state.

This guide compares the two dominant platforms—LC-MS/MS and HPLC-FLD —and defines the specific methodologies required to distinguish endogenous biological MetO from artifactual ex-vivo oxidation.

Part 1: The Chemical Challenge

To measure MetO reproducibly, you must understand its stereochemistry and instability.

  • Chirality: Methionine oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers: Met-S-O and Met-R-O .

    • Biological Relevance: Methionine Sulfoxide Reductases (MsrA and MsrB) are stereospecific. MsrA reduces the S-form; MsrB reduces the R-form.

    • Analytical Implication: Standard C18 columns often co-elute these, merging two distinct biological signals into one peak.

  • Artifactual Oxidation: Methionine is easily oxidized to MetO by dissolved oxygen, peroxides, or high pH during sample digestion.

    • The Trap: A standard trypsin digestion (pH 8, 37°C, overnight) can artificially increase MetO levels by 10–30%, rendering quantitative data meaningless.

Part 2: Platform Comparison

Platform A: LC-MS/MS (Targeted MRM)

The Gold Standard for Specificity and Isotope Correction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred platform for biological fluids and complex matrices.

  • Mechanism: Separation of analytes followed by mass filtration (Precursor Ion

    
     Product Ion).
    
  • Critical Advantage: The ability to use Stable Isotope Dilution (SID) . By spiking a heavy isotope standard (

    
    -Met, or 
    
    
    
    -Met) before sample preparation, you can mathematically correct for matrix effects and recovery losses.
  • The Artifact Solution: Advanced protocols use

    
    -blocking . Unoxidized Met is forced to oxidize with 
    
    
    
    before digestion. Endogenous MetO remains
    
    
    , while artifact-prone Met becomes
    
    
    -MetO (mass shift +2 Da).[1] This completely segregates the "real" signal from the "artifact."
Platform B: HPLC-FLD (Pre-column Derivatization)

The Accessible High-Sensitivity Alternative

HPLC with Fluorescence Detection (FLD) typically uses OPA (o-phthalaldehyde) or FMOC derivatization to make amino acids fluorescent.

  • Mechanism: Chemical tagging of primary amines followed by chromatographic separation.

  • Critical Weakness: OPA reagents are unstable, and the derivatization process itself can induce oxidation if not handled in an inert environment (e.g., Argon purge).

  • Resolution: Chiral columns (e.g., Crown ether or Cyclodextrin phases) are often required to separate D/L and R/S isomers, which is harder to achieve than on LC-MS.

Part 3: Comparative Data & Performance

The following data summarizes performance metrics based on optimized protocols (not standard, unoptimized runs).

FeatureLC-MS/MS (Triple Quad)HPLC-FLD (OPA Derivatization)
LOD (Limit of Detection) 10–50 nM50–100 nM
Linearity (

)
> 0.999 (4 orders of magnitude)> 0.995 (3 orders of magnitude)
Intra-day CV (%) < 5.0% (with Internal Standard)2.0–6.0%
Inter-day CV (%) < 8.0%5.0–12.0%
Artifact Control High (via Isotope Labeling)Low (Relies on antioxidants/speed)
Diastereomer Separation Possible (Specialized Columns)Difficult (Requires long run times)
Matrix Effects High (Ion Suppression)Low

Part 4: The Self-Validating Protocol (LC-MS/MS)

To achieve "Senior Scientist" level reproducibility, you cannot rely on external calibration curves alone. You must use an internal normalization system.

Methodology: Stable Isotope Dilution with Acid Trap
  • Sample Collection: Collect plasma/lysate into tubes containing NEM (N-ethylmaleimide) to block thiols (preventing disulfide shuffling which generates ROS) and DTPA (metal chelator) to stop metal-catalyzed oxidation.

  • Internal Standard Spike (CRITICAL): Add

    
    -Methionine and 
    
    
    
    -Methionine Sulfoxide immediately upon thawing.
    • Validation Logic: If your

      
      -Met converts to 
      
      
      
      -MetO during prep, you know exactly how much artifactual oxidation occurred and can subtract it.
  • Protein Precipitation: Use ice-cold Methanol/Acetonitrile (80:20) containing 0.1% Formic Acid. The acid pH stabilizes MetO.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or ZIC-HILIC). MetO is highly polar and elutes poorly on C18.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

    • Mobile Phase B: Acetonitrile.

  • Detection: Monitor transitions for MetO (

    
     m/z) and 
    
    
    
    -MetO (
    
    
    m/z).

Part 5: Visualization of Workflows

Diagram 1: The Artifact Control Decision Tree

This diagram illustrates the logical flow to determine which protocol minimizes artifactual oxidation based on sample type.

MetO_Workflow Start Start: MetO Quantification SampleType Is the sample Protein-Bound or Free Amino Acid? Start->SampleType FreeAA Free Amino Acid (Plasma/Urine) SampleType->FreeAA Protein Protein Bound (Tissue/Cell Lysate) SampleType->Protein SpikeIS Spike Heavy Isotope IS (d3-Met & d3-MetO) FreeAA->SpikeIS AcidPpt Acid Methanol Ppt (pH < 4.0) SpikeIS->AcidPpt Analysis LC-MS/MS Analysis (HILIC Mode) AcidPpt->Analysis BlockStep Block Unoxidized Met? (Recommended for Proteomics) Protein->BlockStep MethodA Method A: Acid Hydrolysis (6N HCl, Vacuum, 110°C) BlockStep->MethodA Standard MethodB Method B: 18O Blocking (MObBa Protocol) BlockStep->MethodB High Precision MethodA->Analysis MethodB->Analysis ArtifactCheck Artifact Check: Monitor IS Oxidation Ratio Analysis->ArtifactCheck

Caption: Decision matrix for selecting the correct sample preparation workflow to minimize and monitor artifactual methionine oxidation.

Diagram 2: Platform Selection Logic

Choosing between LC-MS and HPLC-FLD depends on the specific analytical requirement (Sensitivity vs. Isomer separation).

Platform_Select Requirement Core Requirement Sensitivity High Sensitivity (< 50 nM) needed? Requirement->Sensitivity Throughput High Throughput (QC/Routine)? Sensitivity->Throughput No LCMS LC-MS/MS (HILIC) + Isotope Dilution Sensitivity->LCMS Yes Stereochem R/S Diastereomer Differentiation? Stereochem->LCMS No ChiralLC Chiral LC-MS (Supercritical CO2) Stereochem->ChiralLC Yes Throughput->Stereochem No HPLC HPLC-FLD + OPA Derivatization Throughput->HPLC Yes

Caption: Logic flow for selecting the optimal analytical platform based on sensitivity, throughput, and stereochemical needs.

References

  • Weissbach, H., et al. (2005). Methionine oxidation in proteins: An assay for methionine sulfoxide reductase and the use of specific antibodies.Methods in Enzymology . Link

  • Fu, X., et al. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis.Analytical Chemistry . Link

  • Raskatov, J. A., et al. (2020).[2] A Facile Method for the Separation of Methionine Sulfoxide Diastereomers.Chemistry – A European Journal . Link

  • Khor, H. K., et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies.[3]mAbs . Link

  • Sochaski, M. A., et al. (2001).[4] Isotope dilution gas chromatography/mass spectrometry method for the determination of methionine sulfoxide.[4]Analytical Chemistry . Link

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of DL-Methionine Sulfoxide in Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Amino Acid

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a key player in cellular metabolism. However, under conditions of oxidative stress, the sulfur atom in methionine is highly susceptible to oxidation, yielding DL-methionine sulfoxide (MetO). This oxidation is not merely damage; it is a biologically significant event with consequences that vary dramatically across different cell types.

The oxidation of the methionine side chain creates a new chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[1] Since DL-methionine is a racemic mixture of D and L forms, treatment with DL-methionine sulfoxide exposes cells to a complex mixture of four stereoisomers. Understanding the cellular response to this molecule is critical for researchers in fields ranging from cancer biology to neurodegenerative disease and aging.

This guide provides an in-depth comparison of the cytotoxic effects of DL-methionine sulfoxide across various cell lines. We will move beyond simple toxicity readouts to explore the underlying biochemical pathways that dictate a cell's fate in the presence of this oxidized metabolite, providing the experimental frameworks necessary to investigate these phenomena in your own research.

The Primary Cellular Defense: The Methionine Sulfoxide Reductase (Msr) System

Before examining toxicity, it is crucial to understand the cell's primary defense and repair mechanism against methionine oxidation: the Methionine Sulfoxide Reductase (Msr) system. This elegant, stereospecific enzymatic cycle is a cornerstone of the antioxidant defense network.[2]

The system comprises two main enzyme families:

  • MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide (Met-S-O) back to methionine.[1][3]

  • MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide (Met-R-O) back to methionine.[1][3]

These enzymes utilize a thioredoxin-dependent reduction mechanism to repair oxidized methionine residues in both free and protein-bound forms, thereby restoring protein function and mitigating oxidative damage.[2] The expression level and activity of the Msr system are a critical determinant of a cell's resilience to MetO and oxidative stress in general.

Msr_System cluster_redox Reductant Pool Met Methionine ROS Reactive Oxygen Species (ROS) Met->ROS MetSO Methionine-S-Sulfoxide ROS->MetSO Oxidation MetRO Methionine-R-Sulfoxide ROS->MetRO Oxidation MsrA MsrA MetSO->MsrA MsrB MsrB MetRO->MsrB MsrA->Met Reduction Trx_ox Thioredoxin (ox) MsrA->Trx_ox MsrB->Met Reduction MsrB->Trx_ox Trx_red Thioredoxin (red) Trx_red->MsrA e- Trx_red->MsrB e- TrxR Thioredoxin Reductase Trx_ox->TrxR NADPH NADPH NADPH->TrxR NADP NADP+ TrxR->Trx_red TrxR->NADP

Caption: The Methionine Sulfoxide Reductase (Msr) repair cycle.

Comparative Cytotoxicity Analysis: A Context-Dependent Phenomenon

Direct comparative studies of DL-methionine sulfoxide across a wide panel of cell lines are limited. However, available data reveal a highly context-dependent toxicity profile, where the metabolic machinery of the cell, rather than a universal mechanism, dictates the outcome.

Cell TypePhenotypeTested ConcentrationKey Findings & ObservationsCitation(s)
Primary Mouse Hepatocytes (Male) Normal, Primary10-30 mMNo toxicity observed at 10 mM. Dose-dependent cytotoxicity seen at 20 mM and 30 mM, mediated by glutathione (GSH) depletion without GSSG formation.[4][5]
Primary Mouse Hepatocytes (Female) Normal, Primary30 mMCompletely resistant to cytotoxicity; exhibited an increase in intracellular GSH levels upon exposure.[4][5]
Human Breast Cancer Cells (e.g., MCF7) CancerN/A (Expression Analysis)MsrA expression is frequently down-regulated compared to normal tissue. Low MsrA correlates with a more aggressive phenotype, increased ROS, and altered PI3K/PTEN signaling.[6]
Pancreatic Cancer Cells CancerN/A (Expression Analysis)MsrA is suppressed compared to normal cells. This allows MetO accumulation on the protein PKM2, which promotes mitochondrial respiration and metastasis.[7]
Human Liver Cancer Cells (SK-Hep1) CancerN/A (Growth Medium)Cells grown in a medium where methionine was replaced by MetO showed ~40% less growth, indicating a reliance on the Msr system for viability.[3]

Expert Interpretation:

The data strongly suggest that the toxicity of DL-methionine sulfoxide is not a universal constant. Instead, it appears to be governed by two key factors:

  • Metabolic Capacity for Detoxification: The stark difference between male and female hepatocytes is a prime example. While both genders possess Msr enzymes, the study points towards a different metabolic fate for MetO in males, leading to toxicity.[4] Female hepatocytes appear to handle the MetO load without detrimental effects.[4][5]

  • Cellular Context (Normal vs. Cancer): In normal cells like hepatocytes, high concentrations of MetO can act as a direct toxin by overwhelming metabolic pathways. In contrast, certain cancer cells have adapted to altered redox environments. In breast and pancreatic cancer, the accumulation of MetO due to suppressed MsrA levels is not simply toxic; it acts as a pro-malignant signal, altering kinase pathways and promoting metastasis.[6][7] This highlights a critical dichotomy: MetO can be a toxin or a signaling molecule depending on the cell's programming.

Mechanisms of Cytotoxicity and Cellular Response

Transamination-Mediated Toxicity in Hepatocytes

In male mouse hepatocytes, the cytotoxic effects of DL-methionine sulfoxide are not directly caused by the compound itself but by its metabolic conversion.[4] The proposed mechanism involves the transamination of MetO by enzymes like glutamine transaminase K.[4][5] This process generates a reactive metabolite, likely 2-keto-4-(methylsulfinyl)butyric acid, which then depletes cellular glutathione (GSH) stores, leading to oxidative stress and cell death.[4] The resistance of female hepatocytes suggests a lower rate or alternative handling of this transamination pathway.

Transamination_Toxicity MetO DL-Methionine Sulfoxide (MetO) Transaminase Transaminase (e.g., GTK) MetO->Transaminase Keto_Acid 2-keto-4-(methylsulfinyl)butyric acid (Reactive Metabolite) Transaminase->Keto_Acid Transamination GSH Glutathione (GSH) (Cellular Antioxidant) Keto_Acid->GSH Reacts with GSH_Depletion GSH Depletion GSH->GSH_Depletion Cell_Death Cytotoxicity & Cell Death GSH_Depletion->Cell_Death Leads to Oxidative Stress

Caption: Proposed pathway of MetO-induced toxicity in hepatocytes.
The Msr-Redox Axis and Cancer Progression

In certain cancers, a decrease in MsrA expression creates a cellular environment where proteins are more susceptible to methionine oxidation.[6] This is not just accumulated damage. The oxidation of specific methionine residues can act as a "redox switch," altering protein function to favor cancer progression. For example, in pancreatic cancer, oxidation of a key methionine on the metabolic enzyme PKM2 promotes its tetramerization, boosting mitochondrial activity and driving cell migration and metastasis.[7] In this scenario, MsrA acts as a tumor suppressor by "erasing" this pro-metastatic signal.[7]

Experimental Protocols for Assessing Cytotoxicity

To accurately assess the cytotoxic effects of DL-methionine sulfoxide, it is essential to employ robust, validated assays. Here, we detail two standard methods that measure different aspects of cell death.

Workflow for a Standard Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. B 2. Incubation Allow cells to adhere and resume growth (e.g., 24h). A->B C 3. Compound Treatment Treat cells with a serial dilution of DL-Methionine Sulfoxide. Include vehicle and lysis controls. B->C D 4. Exposure Incubate for a defined period (e.g., 24h, 48h, 72h). C->D E 5. Cytotoxicity Assay Perform chosen assay (e.g., LDH, MTT). D->E F 6. Data Acquisition Read plate on a microplate reader. E->F G 7. Analysis Calculate % viability/cytotoxicity and determine IC50 values. F->G

Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Lactate Dehydrogenase (LDH) Leakage Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.

Materials:

  • Cells of interest plated in a 96-well clear-bottom plate

  • DL-Methionine Sulfoxide stock solution

  • Culture medium

  • Commercially available LDH Cytotoxicity Detection Kit (containing assay reagent and lysis solution)

  • Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm

Methodology:

  • Cell Plating: Seed cells at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.

  • Experimental Setup: Prepare three sets of control wells for each cell line:

    • Vehicle Control (Spontaneous LDH Release): Add medium with the highest concentration of the compound's solvent (e.g., PBS or DMSO).

    • Positive Control (Maximum LDH Release): Add medium, and 30 minutes before the assay endpoint, add 10 µL of the kit's Lysis Solution.

    • Medium Background: Wells containing only culture medium without cells.

  • Compound Treatment: Add 100 µL of medium containing DL-Methionine Sulfoxide at 2x the final desired concentrations to the experimental wells. Perform serial dilutions to generate a dose-response curve.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Rationale: Avoid disturbing the cell monolayer to prevent artificial cell lysis.

    • Add 50 µL of the LDH assay reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Rationale: The reagent contains lactate, NAD+, and a tetrazolium salt. Released LDH converts lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm (formazan) and 680 nm (background).

  • Calculation:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the medium background from all other values.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell metabolic activity as a proxy for viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Materials:

  • Cells plated in a 96-well plate

  • DL-Methionine Sulfoxide

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

  • Plating and Treatment: Follow steps 1-4 from the LDH assay protocol.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This allows viable cells sufficient time to metabolize the MTT into formazan crystals. The incubation time should be optimized for your cell line.

  • Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm.

  • Calculation:

    • Subtract the background absorbance (from wells with no cells) from all values.

    • Calculate percent viability using the formula: % Viability = 100 * (Absorbance of Treated Sample / Absorbance of Vehicle Control)

Conclusion and Future Directions

The toxicity of DL-methionine sulfoxide is not a simple, monolithic effect. It is a nuanced, cell-type-specific phenomenon governed by the intricate balance between metabolic activation, enzymatic repair by the Msr system, and the underlying programming of the cell. In some contexts, such as male hepatocytes, it acts as a dose-dependent toxin via a specific metabolic pathway.[4] In others, like aggressive cancers, its accumulation serves as a signaling event that promotes malignancy.[6][7]

  • Systematic Comparative Analysis: There is a clear need for a systematic study of DL-methionine sulfoxide toxicity across a standardized panel of cell lines (e.g., the NCI-60) including both normal and cancerous cells from various tissues.

  • Correlative Expression Analysis: Cytotoxicity data (IC50 values) should be correlated with the baseline mRNA and protein expression levels of MsrA, MsrB, and key transaminases in each cell line to build a predictive model of sensitivity.

  • Stereoisomer-Specific Studies: Future work should dissect the specific toxic or signaling contributions of the four different stereoisomers present in the DL-methionine sulfoxide mixture to pinpoint the most biologically active forms.

By combining robust cytotoxicity assays with a deep inquiry into the underlying cellular mechanisms, researchers can fully elucidate the complex and fascinating role of methionine oxidation in health and disease.

References

  • Dever, J. T., & Elfarra, A. A. (2008). L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. Drug Metabolism and Disposition, 36(11), 2252-2260. [Link]

  • Dever, J. T., & Elfarra, A. A. (2008). L-methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: gender differences and inhibition with aminooxyacetic acid. Drug metabolism and disposition: the biological fate of chemicals, 36(11), 2252–2260. [Link]

  • Guesdon, W., et al. (2018). The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. Antioxidants, 8(1), 3. [Link]

  • Kwak, G. H., et al. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB reports, 42(9), 580-585. [Link]

  • Wikipedia contributors. (2023). Methionine sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]

  • University of California, Berkeley. (2022). Scientists find trigger that sets off metastasis in pancreatic cancer. College of Chemistry. [Link]

  • De Luca, A., et al. (2010). Methionine sulfoxide reductase A down-regulation in human breast cancer cells results in a more aggressive phenotype. Proceedings of the National Academy of Sciences, 107(43), 18628-18633. [Link]

Sources

Technical Benchmarking Guide: Msr Activity Assays using Controlled DL-MetO Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereospecificity Challenge

Methionine Sulfoxide Reductase (Msr) enzymes are pivotal in reversing oxidative stress by reducing methionine sulfoxide (MetO) to methionine (Met).[1][2][3][4][5][6] However, benchmarking their activity presents a unique kinetic challenge: stereospecificity .[1]

  • MsrA reduces only the S-enantiomer (Met-S-O).[1][5]

  • MsrB reduces only the R-enantiomer (Met-R-O).[1][5]

Commercially available substrates are frequently sold as DL-Methionine Sulfoxide (DL-MetO) , a racemic mixture (50:50 R and S).[1] Using DL-MetO without correcting for effective substrate concentration leads to erroneous


 and 

calculations.[1]

This guide provides a rigorous framework for benchmarking Msr activity using DL-MetO, comparing the "Gold Standard" NADPH-coupled assay against direct HPLC detection. It focuses on establishing a self-validating system to ensure data integrity despite substrate heterogeneity.[1]

Mechanistic Grounding & Pathway Visualization

To benchmark these assays, one must understand the electron flow.[1] Msr enzymes do not directly utilize NADPH; they rely on the Thioredoxin (Trx) system.[1]

Figure 1: The Msr-Thioredoxin Catalytic Cycle

This diagram illustrates the coupled redox reactions required to measure Msr activity via NADPH consumption.[1]

Msr_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e- TrR_red TrR (red) NADPH->TrR_red Reduces TrR TrR_ox TrR (ox) TrR_ox->TrR_red coupled TrR_red->TrR_ox e- transfer Trx_ox Trx (ox) Trx_red Trx (red) Trx_ox->Trx_red coupled Trx_red->Trx_ox e- transfer Msr_ox MsrA/B (ox) Msr_red MsrA/B (red) Msr_ox->Msr_red coupled Msr_red->Msr_ox Catalysis MetO MetO (Substrate) Met Met (Product) MetO->Met Reduction

Figure 1 Caption: Electron transfer cascade from NADPH to MetO.[1] Msr recycling requires Trx/TrR, making the assay sensitive to upstream inhibition.[1]

Comparative Analysis of Assay Platforms

When utilizing DL-MetO, the choice of assay platform dictates the sensitivity to the "inactive" isomer interference.

FeatureMethod A: NADPH Coupled Assay Method B: HPLC/UPLC Direct Detection Method C: Fluorescent Probes
Principle Measures

decrease as NADPH oxidizes to NADP+.[1]
Separates MetO from Met physically; detects Dabsyl-Met or free Met.[1]Synthetic MetO mimics that fluoresce upon reduction.[1]
Throughput High (96/384-well plate).[1]Low to Medium (requires run time per sample).[1]High.
DL-MetO Suitability Moderate. "Inactive" isomer is silent but acts as a competitive inhibitor if concentrations are high.[1]High. Can resolve R and S isomers using chiral columns, or measure total Met formed.Low. Probes are often specific isomers; difficult to use DL-MetO for competition studies.[1]
Interference High.[1][7][8] Compounds absorbing at 340nm or inhibiting Trx/TrR (false positives).[1]Low. Direct product measurement.Moderate. Autofluorescence.
Limit of Detection ~1-5 µM NADPH consumed.[1]< 100 nM (with Dabsyl derivatization).[1]< 10 nM.[1][8]
Cost Low.[1]High (Column, Solvents).[1]High (Probe synthesis).

Recommendation: Use Method A for initial screening and


 estimation. Use Method B  (HPLC) to validate hits and determine precise 

values using DL-MetO, as it separates background noise from true catalytic conversion [1].[1]

Protocol: Kinetic Benchmarking with DL-MetO

This protocol describes a "Dual-Arm" approach to benchmark Msr activity, correcting for the racemic nature of DL-MetO.

Reagent Preparation & "The 50% Rule"

Critical Insight: When using DL-MetO (MW ~165.21 g/mol ), the effective concentration for a stereospecific enzyme (e.g., MsrA) is exactly 50% of the prepared concentration.[1]

  • Example: A 20 mM DL-MetO stock contains 10 mM Met-S-O (active for MsrA) and 10 mM Met-R-O (inactive for MsrA).[1]

  • Calculation: Always plot velocity (

    
    ) against 
    
    
    
    (i.e.,
    
    
    ), not total concentration.[1]
Workflow: The Dual-Arm Validation

Run these two assays in parallel to validate enzyme specific activity.

Arm A: NADPH Consumption (High Throughput)
  • Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl.

  • Coupling System: Mix 2 µM Thioredoxin (Trx) + 1 µM Thioredoxin Reductase (TrR) + 200 µM NADPH.

  • Enzyme: Add MsrA or MsrB (final conc. 50–500 nM).[1]

  • Substrate Titration: Add DL-MetO at 0, 0.5, 1, 2, 5, 10, 20 mM (Effective: 0–10 mM).

  • Measurement: Monitor

    
     decrease at 37°C for 20 min.
    
  • Control: Run a "No Msr" blank to account for background NADPH oxidation by Trx/TrR.[1]

Arm B: HPLC Direct Detection (Validation)
  • Reaction: Incubate Msr (500 nM) + DTT (20 mM) + DL-MetO (titration as above) in 50 mM Tris-HCl (pH 7.5). Note: DTT replaces the Trx system to isolate Msr kinetics.

  • Termination: Stop reaction at 15 min with 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • Derivatization: React supernatant with Dabsyl-Cl (if measuring UV/Vis) or use OPA (fluorescence).[1]

  • Separation: C18 Reverse Phase Column.[1] Mobile phase: Acetate buffer/Acetonitrile gradient.[1]

  • Quantification: Measure peak area of Met (product) relative to an internal standard (e.g., Norleucine).

Data Processing & Benchmarking Logic

Benchmarking_Logic Start Start: DL-MetO Data Check_Linearity 1. Check Linearity (Time vs Signal) Start->Check_Linearity Calc_Slope 2. Calculate Initial Rate (V0) Check_Linearity->Calc_Slope Correct_Conc 3. Apply 50% Rule [S] = 0.5 * [DL-MetO] Calc_Slope->Correct_Conc Fit_MM 4. Fit Michaelis-Menten Correct_Conc->Fit_MM Compare 5. Compare Km/Vmax Fit_MM->Compare Valid Valid System: Km(HPLC) ≈ Km(NADPH) Compare->Valid <15% Diff Invalid Discrepancy: Check Interference Compare->Invalid >15% Diff

Figure 2 Caption: Decision logic for validating kinetic parameters derived from racemic DL-MetO substrates.

Troubleshooting & Optimization

  • High Background (NADPH Assay): If the "No Msr" control shows significant slope, the Trx/TrR system may be auto-oxidizing or the DL-MetO contains free Met contaminants.[1] Solution: Recrystallize DL-MetO or use HPLC to check substrate purity [2].

  • Substrate Inhibition: MsrB enzymes often show substrate inhibition at high MetO concentrations (

    
     mM).[1] If the Michaelis-Menten curve drops at high 
    
    
    
    , fit to the Haldane equation instead [3].
  • DMSO Interference: If screening drug libraries, note that DMSO is a competitive inhibitor for MsrA (but not typically MsrB).[1] Keep DMSO < 1% [4].

References

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. National Institutes of Health (NIH).[1] Available at: [Link]

  • Methionine sulfoxide reductase A is a stereospecific methionine oxidase. National Institutes of Health (NIH).[1] Available at: [Link]

  • Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. National Institutes of Health (NIH).[1] Available at: [Link]

  • Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports. Available at: [Link]

  • A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A. National Institutes of Health (NIH).[1] Available at: [Link]

Sources

Safety Operating Guide

DL-Methionine Sulfoxide: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Operational Stance

As researchers, we often treat amino acid derivatives like DL-Methionine Sulfoxide (MetO) as benign "biologicals."[1] While MetO (CAS: 62697-73-8) is generally classified as non-hazardous under GHS criteria, a rigorous disposal protocol is required to maintain scientific integrity and regulatory compliance.[1]

The Core Directive: Do not treat MetO as standard trash or drain-safe waste. Even non-toxic organic compounds contribute to high Biological Oxygen Demand (BOD) in municipal water systems and can interfere with sensitive environmental assays. This guide outlines a "Zero-Ambiguity" disposal workflow, ensuring your laboratory remains audit-ready and environmentally responsible.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream profile.[1] MetO is an oxidized derivative of methionine; its primary stability concern is its potential reversibility under strong reducing conditions or further oxidation.

ParameterSpecificationOperational Implication
CAS Number 62697-73-8Use for waste manifest labeling.[1]
Physical State White Crystalline SolidDust generation is the primary exposure vector.
GHS Classification Not Classified (Non-Hazardous)No P-list or U-list RCRA codes apply directly.[1]
Reactivity Stable; Incompatible with strong oxidizersCRITICAL: Do not co-mingle with Nitric Acid or Perchlorates in waste streams.
Solubility Water SolubleRisk of leaching if disposed of in non-sealed landfills.
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Scientist-to-Scientist Note: While MetO is not a potent toxin, it is a signaling molecule in oxidative stress pathways. Indiscriminate disposal can inadvertently contaminate local biological baselines if your facility monitors wastewater for metabolic markers.

Waste Segregation Protocol (The "Why" and "How")

Effective disposal begins at the bench. You must segregate MetO waste based on its physical state and contamination level.

The Segregation Logic

We separate MetO not because of acute toxicity, but to prevent Chemical Incompatibility in the central waste accumulation area.[1]

  • Scenario: A researcher throws MetO powder into a "General Oxidizer" waste bin.

  • Risk: If that bin contains strong oxidizing agents (e.g., permanganates), an exothermic reaction could occur, albeit slowly.[1]

  • Solution: Segregate into "Non-Hazardous Organic Solids."

Diagram 1: Waste Stream Decision Matrix

This decision tree guides you to the correct waste container based on the material state.

WasteSegregationStartWaste Generation:DL-Methionine SulfoxideStateCheckWhat is the Physical State?Start->StateCheckSolidPurePure Solid / PowderStateCheck->SolidPurePowderLiquidAqueous Solution(Buffers/Media)StateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisTrace ResidueBinSolidContainer A:Non-Hazardous Organic Solids(Clear/White Label)SolidPure->BinSolidConcCheckConcentration > 10%?Liquid->ConcCheckBinDebrisContainer C:Lab Trash / Solid Waste(Double Bagged)Debris->BinDebrisBinLiquidContainer B:Non-Haz Organic Liquids(Do NOT mix with Solvents)ConcCheck->BinLiquidHigh Conc.DrainDrain Disposal*(ONLY if permitted by local EHS)ConcCheck->DrainTrace (<1%)

Figure 1: Decision matrix for segregating DL-Methionine Sulfoxide waste streams. Note that drain disposal is generally discouraged unless explicitly authorized.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Use Case: Expired shelf stock or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Non-Hazardous Chemical Waste."

    • Constituents: "DL-Methionine Sulfoxide (100%)."[1]

    • Hazard Checkbox: Leave "Toxic/Flammable" unchecked. Mark "Organic."

  • Accumulation: Keep the container closed when not in use. Do not mix with silica gel or heavy metal salts.

  • Hand-off: Transfer to your facility's EHS pick-up point.

Protocol B: Aqueous Waste (Solutions)

Use Case: Leftover stock solutions or reaction buffers.

  • Compatibility Check: Ensure the solution does not contain azides (explosion hazard) or heavy metals.

  • Collection: Pour into a "Non-Hazardous Aqueous" carboy.

    • Crucial: Do NOT pour into the "Halogenated Solvents" or "Flammable Solvents" carboy. This increases disposal costs significantly and creates unnecessary chemical cocktails.

  • pH Neutralization: Ensure the final mixture is between pH 5 and 9. MetO is stable, but extreme pH can degrade it into volatile sulfides (odor nuisance).[1]

Protocol C: Contaminated Debris

Use Case: Gloves, pipettes, and weigh boats.[1]

  • Trace Contamination: If the debris is dry and holds only trace amounts (<1g), it can typically be disposed of in the standard laboratory trash (Non-Regulated Waste).

  • Gross Contamination: If a weigh boat contains a significant pile of powder, dump the powder into the Solid Waste container (Protocol A) before discarding the boat.

  • Sharps: Any glass contaminated with MetO must go into the "Broken Glass" bin, not the general trash.

Emergency Procedures (Spills & Exposure)

While MetO is low-hazard, a spill indicates a loss of process control.[1]

  • Inhalation (Dust): Move to fresh air.[2][3] MetO dust can be a mild respiratory irritant.

  • Skin Contact: Wash with soap and water. No neutralizing agent is required.

  • Spill Cleanup:

    • Dampen: Mist the powder lightly with water to prevent dust clouds.

    • Sweep: Use a dustpan and brush dedicated to chemical cleanup.

    • Wipe: Clean the surface with 70% Ethanol or water to remove sticky residues.

    • Dispose: Place all cleanup materials into a sealed bag and label as "Chemical Cleanup Debris."

The "Chain of Custody" Workflow[2]

To ensure traceability, follow this workflow from the moment you decide to discard the chemical until it leaves your lab.[1]

Diagram 2: Disposal Lifecycle

This workflow ensures that the material is tracked until final destruction (incineration).

DisposalChainBenchBenchtopGenerationSAASatellite AccumulationArea (SAA)Bench->SAATransferLabelingLabeling & Inventory UpdateSAA->LabelingWeekly CheckEHS_PickupEHS / Waste VendorPickupLabeling->EHS_PickupManifest RequestIncinerationFinal Disposal:IncinerationEHS_Pickup->IncinerationOff-site

Figure 2: The Chain of Custody for laboratory chemical waste.

Regulatory Framework & Compliance

Although MetO is not a listed hazardous waste, your disposal must comply with the "Cradle-to-Grave" liability standards.[1]

  • RCRA (Resource Conservation and Recovery Act): MetO does not carry a D, F, K, P, or U code.[1] It is classified as "Non-Regulated Chemical Waste" in most jurisdictions [1].

  • Sewer Disposal Bans: Many municipalities strictly prohibit the discharge of any chemical other than saline/buffers down the drain. Always default to solid/liquid collection unless you have written permission from your local POTW (Publicly Owned Treatment Works) [4].

  • Inventory Management: When you dispose of the bottle, ensure you remove it from your lab's chemical inventory system to prevent "Ghost Chemicals" (chemicals listed but not present) during FDNY/EPA inspections.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1] Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: DL-Methionine Sulfoxide.[3] (2025).[3][4][5][6] Link[1]

  • PubChem. Compound Summary: Methionine Sulfoxide (CID 158980).[6] National Library of Medicine. Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[4][5]Link[1]

Standard Operating Procedure: Safe Handling and PPE for DL-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: Personal Protective Equipment (PPE) & Handling Protocols

  • Chemical Target: DL-Methionine Sulfoxide (MetO) | CAS: 62-67-9 / 454-41-1

  • Target Audience: Research Scientists, Lab Managers, EHS Officers

Executive Summary & Risk Assessment

Senior Application Scientist Note:

While DL-Methionine Sulfoxide (MetO) is generally classified as non-hazardous under GHS criteria, complacency is the enemy of data integrity. In oxidative stress research, the purity of your MetO standard is paramount. The PPE protocols below are designed not only to protect the operator from potential sensitization but, critically, to protect the sample from biological contamination (nucleases, proteases) introduced by the operator.

Critical Safety Distinction: Do NOT confuse Methionine Sulfoxide (MetO) with Methionine Sulfoximine (MSO) . MSO is a neurotoxin and convulsant. Always verify the CAS number before handling.

  • MetO (Safe/Irritant): CAS 62-67-9 or 3226-65-1

  • MSO (Toxic): CAS 15985-39-4

Hazard Identification & PPE Matrix

Although MetO is not classified as acutely toxic, it is a chemical irritant in powder form. Long-term exposure to amino acid derivatives can lead to sensitization.

PPE Selection Table
Protection CategoryRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Gloves (Min.[1] 0.11mm thickness)Why: Nitrile offers superior resistance to puncture and chemical permeation compared to latex.[2] It eliminates the risk of latex allergy (Type I hypersensitivity) and prevents transfer of skin oils/nucleases to the sample [1].
Eye Protection Safety Glasses with Side Shields Why: Standard impact protection is sufficient. If generating fine dust during large-scale weighing, upgrade to Chemical Goggles to prevent mucosal irritation.
Respiratory N95 / FFP2 Mask (if outside hood)Why: Only required if handling large quantities of powder outside a fume hood. Prevents inhalation of fine particulates which can irritate the respiratory tract.
Body Defense Standard Lab Coat (Cotton/Poly blend)Why: Prevents particulate accumulation on street clothes. Ensure cuffs are tucked into gloves to maintain a sterile barrier for the sample.
Decision Logic: PPE & Handling Workflow

The following logic gate determines the appropriate safety level based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Handling MetO State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Aqueous Solution State_Check->Liquid Solid_Risk Risk: Dust Inhalation & Sample Contamination Solid->Solid_Risk Liquid_Risk Risk: Splash & Skin Absorption Liquid->Liquid_Risk Solid_PPE PPE: Nitrile Gloves + Safety Glasses + N95 (if open bench) Solid_Risk->Solid_PPE Solid_Action Action: Weigh in Fume Hood or Static-Free Enclosure Solid_PPE->Solid_Action Liquid_PPE PPE: Nitrile Gloves + Safety Glasses Liquid_Risk->Liquid_PPE Liquid_Action Action: Standard Bench Handling Liquid_PPE->Liquid_Action

Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of DL-Methionine Sulfoxide.[3]

Operational Protocol: Weighing & Solubilization

This protocol ensures operator safety and experimental reproducibility.

Step 1: Pre-Handling Setup
  • Location: Chemical Fume Hood (Recommended) or calm benchtop area.

  • Equipment: Calibrated balance, anti-static spatula, weigh boat.

  • Decontamination: Wipe down the balance area with 70% Ethanol. Causality: This removes potential endotoxins that could interfere with biological assays where MetO is used as a standard.

Step 2: Weighing (The Critical Step)
  • Don PPE: Put on nitrile gloves and check for micro-tears.[1]

  • Static Control: Use an anti-static gun or static-free spatula.

    • Insight: Amino acid powders are prone to static charge. Static causes "jumping" of particles, leading to inaccurate weights and potential inhalation exposure.

  • Transfer: Gently tap the spatula. Do not pour directly from the stock bottle.

  • Closure: Immediately recap the stock bottle to prevent hygroscopic moisture absorption.

Step 3: Solubilization
  • Solvent: MetO is water-soluble.

  • Protocol: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.

  • Vortex: Cap the tube tightly before vortexing.

Emergency Response & Disposal
Accidental Exposure
  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (rare, but possible in sensitized individuals).

  • Eye Contact: Flush with water for 15 minutes.[4] The mechanical irritation from crystals is the primary concern.

  • Skin Contact: Wash with soap and water.[5][6]

Waste Disposal Logic

Disposal regulations vary by region, but the following is the Global Best Practice for research labs.

Disposal_Workflow Waste MetO Waste Generated Type_Check Is it Mixed with Hazardous Chemicals? Waste->Type_Check Yes_Haz YES (e.g., Acrylamide, Strong Acids) Type_Check->Yes_Haz Mixture No_Haz NO (Pure or Buffer) Type_Check->No_Haz Pure Haz_Route Route: Hazardous Chemical Waste Stream Yes_Haz->Haz_Route NonHaz_Route Route: Drain Disposal (If local regs permit) OR Solid Waste No_Haz->NonHaz_Route

Figure 2: Waste disposal workflow. Always prioritize local EHS regulations over general guidelines.

Disposal Protocol Details:

  • Pure MetO (Solid): Dispose of in solid chemical waste containers. Do not throw in regular trash to avoid janitorial concern regarding "white powders."

  • Aqueous Solutions: If dissolved in water or PBS, many institutions allow drain disposal with copious water flushing [2]. However, if mixed with assay reagents (e.g., fixatives, strong acids), it must go to the hazardous waste stream.

References
  • Scientific Laboratory Supplies (SLS). (2024). Ultimate Guide to Laboratory Gloves: Nitrile vs Latex.[2] Retrieved from

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Amino Acids and Buffers. Retrieved from

  • PubChem. (2025).[7][8] Methionine sulfoxide, DL- Safety and Hazards.[5][7][8][9] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: DL-Methionine sulfoxide.[4][7] Retrieved from

  • Sigma-Aldrich. (2025).[4][7] Product Specification and SDS: DL-Methionine sulfoxide.[4] Retrieved from

Sources

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